molecular formula C26H31Cl3O5 B15562635 Napyradiomycin B1

Napyradiomycin B1

Cat. No.: B15562635
M. Wt: 529.9 g/mol
InChI Key: JCIYFFNGTHMEDE-QBNJFISTSA-N
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Description

Napyradiomycin B1 is an organooxygen compound and an organic heterotricyclic compound.
(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione has been reported in Streptomyces ruber with data available.
from culture broth Chainia rubra MG802-AF1;  structure given in first source

Properties

Molecular Formula

C26H31Cl3O5

Molecular Weight

529.9 g/mol

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

InChI

InChI=1S/C26H31Cl3O5/c1-12-7-8-17(27)23(3,4)15(12)10-26-21(32)14-9-16(30)13(2)20(31)19(14)22(33)25(26,29)11-18(28)24(5,6)34-26/h9,15,17-18,30-31H,1,7-8,10-11H2,2-6H3/t15-,17+,18-,25+,26+/m1/s1

InChI Key

JCIYFFNGTHMEDE-QBNJFISTSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin of Napyradiomycin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycin B1 is a member of the napyradiomycin family, a class of halogenated meroterpenoid antibiotics. First isolated in 1986, these natural products have garnered significant interest due to their potent biological activities, including antibacterial effects against Gram-positive bacteria and promising anticancer and antiangiogenic properties.[1][2] This technical guide provides an in-depth exploration of the origin of this compound, detailing its microbial source, biosynthetic pathway, and the enzymatic machinery responsible for its creation. The document includes a compilation of key quantitative data, detailed experimental protocols for its chemoenzymatic synthesis, and visualizations of the biosynthetic pathway to serve as a comprehensive resource for researchers in natural product synthesis and drug development.

Microbial Origin and Isolation

This compound was first isolated from the actinomycete Streptomyces ruber (formerly known as Chainia rubra) in 1986.[1] Since their initial discovery, over 50 different napyradiomycin analogues have been identified from various terrestrial and marine-derived Streptomyces species.[1][3][4] Notable producing strains include Streptomyces sp. CNQ-525, from which the napyradiomycin biosynthetic gene cluster was first identified, and Streptomyces sp. SCSIO 10428.[1][3][5] The diverse range of producing organisms highlights the widespread distribution of this biosynthetic capability within the Streptomyces genus.

Biosynthesis of this compound

The biosynthesis of this compound is a remarkably efficient process, transforming simple precursors into a complex, stereochemically rich molecule. The biosynthetic route was fully elucidated 32 years after the initial isolation of the compounds and 11 years after the discovery of the corresponding gene cluster.[1][6][7]

Precursors

The construction of the this compound scaffold utilizes three fundamental building blocks:[1][6][7]

  • 1,3,6,8-tetrahydroxynaphthalene (THN): A polyketide-derived aromatic core.

  • Dimethylallyl pyrophosphate (DMAPP): An isoprenoid unit derived from the mevalonate (B85504) pathway.[8]

  • Geranyl pyrophosphate (GPP): A C10 isoprenoid also originating from the mevalonate pathway.

Early biosynthetic studies employing 13C-labeled acetate (B1210297) confirmed the polyketide origin of the naphthalene (B1677914) ring system and the isoprenoid origin of the remainder of the carbon skeleton.[8]

Enzymatic Cascade

The assembly of this compound is catalyzed by a concise set of five key enzymes encoded within the nap biosynthetic gene cluster:[1][6][7]

  • Two aromatic prenyltransferases: NapT8 and NapT9

  • Three vanadium-dependent haloperoxidases (VHPOs): NapH1, NapH3, and NapH4

The biosynthetic pathway is a prime example of enzymatic economy, where a few enzymes perform multiple or complex transformations. For instance, NapH1 exhibits dual functionality, catalyzing both chlorination and etherification reactions at different stages of the pathway.[1][6][7] A pivotal step in the synthesis is the chloronium-induced terpenoid cyclization catalyzed by NapH4, which efficiently establishes two stereocenters and a new carbon-carbon bond.[1][6][7]

Biosynthetic Pathway Diagram

The following diagram illustrates the streamlined enzymatic synthesis of this compound from its primary precursors.

Napyradiomycin_B1_Biosynthesis THN 1,3,6,8-Tetrahydroxynaphthalene (THN) NapT9 NapT9 (Prenyltransferase) GPP Geranyl Pyrophosphate (GPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) NapT8 NapT8 (Prenyltransferase) Intermediate1 Geranylated THN NapT9->Intermediate1 Geranylation NapH1_1 NapH1 (VHPO) Intermediate2 Chlorinated Intermediate NapH1_1->Intermediate2 Intermediate3 Diprenylated Intermediate NapT8->Intermediate3 Prenylation NapH3 NapH3 (VHPO) Naphthomevalin Naphthomevalin NapH3->Naphthomevalin NapH1_2 NapH1 (VHPO) NapA1 Napyradiomycin A1 NapH1_2->NapA1 NapH4 NapH4 (VHPO) NapB1 This compound NapH4->NapB1 Intermediate1->NapH1_1 Oxidative Dearomatization & Monochlorination Intermediate3->NapH3 α-hydroxyketone rearrangement Naphthomevalin->NapH1_2 Chlorination & Etherification NapA1->NapH4 Chloronium-induced Terpenoid Cyclization

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

A significant breakthrough in the study and production of napyradiomycins has been the development of a total chemoenzymatic synthesis. This "one-pot" method allows for the production of milligram quantities of this compound in a single day, providing a viable alternative to chemical synthesis, which has been challenged by the stereospecific installation of halogenated centers.[1][6][7]

General Procedure for Chemoenzymatic Synthesis of this compound

The following protocol is a summary of the published method for the one-pot enzymatic synthesis of this compound.

Workflow Diagram:

Chemoenzymatic_Synthesis_Workflow start Start: Prepare Reaction Mixture add_substrates Add Substrates: THN, GPP, DMAPP start->add_substrates add_enzymes1 Add Enzymes: NapT9, NapH1, NapT8, NapH3 add_substrates->add_enzymes1 incubate1 Incubate (e.g., 24 hours) add_enzymes1->incubate1 add_enzyme2 Add Final Enzyme: NapH4 incubate1->add_enzyme2 incubate2 Incubate (e.g., additional time) add_enzyme2->incubate2 extraction Product Extraction (e.g., with Ethyl Acetate) incubate2->extraction purification Purification (e.g., HPLC) extraction->purification end End: Purified this compound purification->end

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Materials:

  • 1,3,6,8-tetrahydroxynaphthalene (THN)

  • Dimethylallyl pyrophosphate (DMAPP)

  • Geranyl pyrophosphate (GPP)

  • Recombinant enzymes: NapT9, NapH1, NapT8, NapH3, NapH4

  • Buffer solution (e.g., Tris-HCl)

  • Cofactors: Mg2+, Na3VO4

  • H2O2

Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine the three organic substrates (THN, DMAPP, and GPP) in a buffered solution containing the necessary cofactors.

  • Enzyme Addition (Initial Steps): Introduce the first four enzymes of the biosynthetic pathway (NapT9, NapH1, NapT8, and NapH3) to the reaction mixture.

  • Incubation to Form Napyradiomycin A1: Allow the reaction to proceed for a specified period (e.g., 24 hours) to facilitate the formation of the intermediate, Napyradiomycin A1.

  • Final Cyclization Step: Add the final enzyme, NapH4, to the mixture to catalyze the cyclization of Napyradiomycin A1 into this compound.

  • Product Extraction: Following the completion of the reaction, extract the napyradiomycins from the aqueous mixture using an organic solvent such as ethyl acetate.

  • Purification: Purify this compound from the crude extract using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Quantitative Data

The chemoenzymatic synthesis has been shown to be an effective method for producing this compound. The following table summarizes the reported yield from a representative one-pot synthesis.

ProductYield (mg)Molar Yield (%)Reaction Time (hours)
This compound4.61824
Napyradiomycin A15.42224

Data sourced from a study on the total enzyme synthesis of napyradiomycins.[2]

Conclusion

The origin of this compound is rooted in the secondary metabolism of Streptomyces bacteria. Its intricate molecular architecture is assembled through a highly efficient biosynthetic pathway, which has been fully elucidated and reconstituted in vitro. This chemoenzymatic approach not only provides a powerful tool for producing this compound and its analogues for further biological evaluation but also offers a blueprint for the enzymatic synthesis of other complex natural products. For researchers and professionals in drug development, understanding the origin and biosynthesis of this compound is crucial for harnessing its therapeutic potential and for the future development of novel antibiotics and anticancer agents.

References

The Biosynthetic Pathway of Napyradiomycin B1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycin B1, a member of the napyradiomycin family of meroterpenoids, exhibits significant antimicrobial and cytotoxic activities, making it a compound of interest for drug development.[1][2] Isolated from actinomycetes, these natural products are characterized by their complex, halogenated structures.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic catalysis, precursor molecules, and the genetic framework that governs its production. The chemoenzymatic synthesis of napyradiomycins, achieved through the concerted action of five key enzymes, offers a viable route for producing these complex metabolites for further study and development.[1][2]

Overview of the Biosynthetic Pathway

The biosynthesis of this compound is a streamlined enzymatic cascade that utilizes three primary substrates: 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP).[1][2] The entire pathway is orchestrated by five enzymes encoded within the napyradiomycin biosynthetic gene cluster (nap).[1] These enzymes are two aromatic prenyltransferases, NapT8 and NapT9, and three vanadium-dependent haloperoxidases (VHPOs), NapH1, NapH3, and NapH4.[1][2]

The biosynthesis initiates with the geranylation of THN, followed by a series of oxidative and halogenating transformations, including prenylation, an α-hydroxyketone rearrangement, and two crucial chloronium-induced cyclization reactions that establish the complex stereochemistry of the final product.[1]

Key Enzymes and Precursor Molecules

The enzymatic machinery and the precursor molecules are central to the synthesis of this compound.

Precursor Molecules:

  • 1,3,6,8-tetrahydroxynaphthalene (THN): A polyketide-derived aromatic core. Isotopic labeling studies have suggested that the B and C rings of napyradiomycins originate from a pentaketide, while ring A and the side chain are likely derived from mevalonate (B85504).[3]

  • Dimethylallyl pyrophosphate (DMAPP): An isoprenoid building block derived from the mevalonate pathway.

  • Geranyl pyrophosphate (GPP): Another isoprenoid unit, also a product of the mevalonate pathway.

Key Enzymes:

  • NapT9: An aromatic prenyltransferase that catalyzes the initial geranylation of THN.[1]

  • NapH1: A versatile vanadium-dependent chloroperoxidase that performs two distinct reactions: an oxidative dearomatization and monochlorination, and a subsequent enantioselective chlorination-induced cyclization.[1]

  • NapT8: A second aromatic prenyltransferase responsible for the prenylation of the chlorinated intermediate with DMAPP.[1]

  • NapH3: A VHPO homolog that catalyzes an α-hydroxyketone rearrangement.[1]

  • NapH4: A vanadium-dependent haloperoxidase that carries out the final, novel asymmetric chlorination-induced terpenoid cyclization to form this compound.[1]

Data Presentation: Quantitative Analysis of a Key Biosynthetic Enzyme

Currently, detailed kinetic data is most readily available for the multifunctional enzyme NapH1. Further research is needed to fully characterize the kinetics of NapT8, NapT9, NapH3, and NapH4.

EnzymeSubstrate(s)Vmax (μmol/min/mg)KmOptimal pHReference(s)
NapH1 Hydrogen Peroxide3.9 ± 0.21.2 ± 0.4 μM6.0[4]
Chloride4.3 ± 0.14.0 ± 0.1 mM6.0[4]

Detailed Biosynthetic Steps and Visualization

The biosynthesis of this compound proceeds through a series of well-defined enzymatic steps, as illustrated in the following pathway diagram.

Napyradiomycin_B1_Biosynthesis cluster_pathway Biosynthetic Pathway THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Intermediate1 Geranylated THN THN->Intermediate1 GPP Geranyl Pyrophosphate (GPP) GPP->Intermediate1 DMAPP Dimethylallyl Pyrophosphate (DMAPP) Intermediate3 Prenylated Intermediate DMAPP->Intermediate3 Intermediate2 Monochlorinated Intermediate Intermediate1->Intermediate2 Intermediate2->Intermediate3 Intermediate4 Naphthomevalin Intermediate3->Intermediate4 Intermediate5 Cyclized Intermediate Intermediate4->Intermediate5 NapyradiomycinB1 This compound Intermediate5->NapyradiomycinB1 NapT9 NapT9 NapT9->Intermediate1 NapH1_1 NapH1 NapH1_1->Intermediate2 NapT8 NapT8 NapT8->Intermediate3 NapH3 NapH3 NapH3->Intermediate4 NapH1_2 NapH1 NapH1_2->Intermediate5 NapH4 NapH4 NapH4->NapyradiomycinB1

Caption: The biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the napyradiomycin biosynthetic pathway.

Chemoenzymatic Synthesis of this compound

This protocol outlines a one-pot chemoenzymatic synthesis of this compound from its precursors.[1]

Materials:

  • 1,3,6,8-tetrahydroxynaphthalene (THN)

  • Geranyl pyrophosphate (GPP)

  • Dimethylallyl pyrophosphate (DMAPP)

  • Purified enzymes: NapT9, NapH1, NapT8, NapH3, NapH4

  • HEPES-KOH buffer (pH 8.0)

  • MgCl₂

  • Na₃VO₄

  • H₂O₂

  • KCl

  • Methanol (for quenching)

  • Ethyl acetate (B1210297) (for extraction)

  • HPLC system for analysis and purification

Procedure:

  • To a reaction vessel, add HEPES-KOH buffer (pH 8.0).

  • Add the precursor molecules: THN, GPP, and DMAPP.

  • Add the required cofactors: MgCl₂ and Na₃VO₄.

  • Sequentially add the purified enzymes: NapT9, NapH1, NapT8, NapH3, and NapH4.

  • Initiate the reaction by adding H₂O₂ and KCl.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for 24 hours.

  • Quench the reaction by adding an equal volume of cold methanol.

  • Extract the product with ethyl acetate.

  • Analyze and purify the resulting this compound using HPLC.

Chemoenzymatic_Synthesis_Workflow Precursors Combine Precursors: THN, GPP, DMAPP Cofactors Add Cofactors: MgCl₂, Na₃VO₄ Precursors->Cofactors Enzymes Add Enzymes: NapT9, NapH1, NapT8, NapH3, NapH4 Cofactors->Enzymes Initiation Initiate Reaction: Add H₂O₂, KCl Enzymes->Initiation Incubation Incubate at 30°C for 24h Initiation->Incubation Quenching Quench with Methanol Incubation->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Analysis HPLC Analysis and Purification Extraction->Analysis

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Gene Knockout in Streptomyces using CRISPR-Cas9

This protocol provides a general framework for creating gene knockouts in Streptomyces species to study the function of the nap gene cluster. This method is adapted from established CRISPR-Cas9 protocols for Streptomyces.

Materials:

  • Streptomyces strain producing napyradiomycins

  • pCRISPomyces-2 plasmid (or similar CRISPR-Cas9 vector for Streptomyces)

  • Oligonucleotides for guide RNA (gRNA) synthesis

  • Homology arm fragments flanking the target gene

  • E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

  • Appropriate antibiotics for selection

  • Media for Streptomyces and E. coli growth and conjugation (e.g., ISP2, MS agar)

Procedure:

  • Design and Synthesize gRNA: Design a specific gRNA targeting the gene of interest within the nap cluster. Synthesize and anneal the corresponding oligonucleotides.

  • Construct the CRISPR-Cas9 Plasmid: Clone the annealed gRNA into the pCRISPomyces-2 vector. Subsequently, clone the homology arms (typically ~1-2 kb each) flanking the target gene into the same vector.

  • Transform E. coli: Transform the final construct into the appropriate E. coli strain for conjugation.

  • Conjugation: Perform intergeneric conjugation between the engineered E. coli and the target Streptomyces strain.

  • Selection of Exconjugants: Plate the conjugation mixture on a selective medium containing antibiotics to select for Streptomyces exconjugants that have integrated the plasmid.

  • Screen for Double Crossover Events: Screen the exconjugants for the desired double crossover event, which results in the deletion of the target gene. This can be done by PCR analysis.

  • Verify Gene Knockout: Confirm the gene deletion by PCR and sequencing. Analyze the mutant strain for the loss of napyradiomycin production using techniques like HPLC-MS.

Gene_Knockout_Workflow gRNA_Design Design and Synthesize gRNA Plasmid_Construction Construct CRISPR-Cas9 Plasmid with Homology Arms gRNA_Design->Plasmid_Construction Ecoli_Transformation Transform E. coli Plasmid_Construction->Ecoli_Transformation Conjugation Conjugate with Streptomyces Ecoli_Transformation->Conjugation Selection Select Exconjugants Conjugation->Selection Screening Screen for Double Crossover Selection->Screening Verification Verify Gene Knockout (PCR, Sequencing, HPLC-MS) Screening->Verification

Caption: Workflow for gene knockout in Streptomyces.

Isotopic Labeling Studies

This protocol describes a general approach for conducting isotopic labeling experiments to trace the incorporation of precursors into the napyradiomycin backbone.

Materials:

  • Streptomyces strain producing napyradiomycins

  • Isotopically labeled precursors (e.g., [¹³C]-acetate, [¹³C]-mevalonate)

  • Growth medium for Streptomyces

  • Solvents for extraction

  • NMR spectrometer and/or Mass Spectrometer for analysis

Procedure:

  • Cultivation: Grow the Streptomyces strain in a suitable production medium.

  • Precursor Feeding: At a specific time point during cultivation (e.g., late exponential phase), add the isotopically labeled precursor to the culture.

  • Continued Incubation: Continue the fermentation for a period sufficient to allow for the incorporation of the labeled precursor into napyradiomycin.

  • Extraction: Harvest the culture and extract the secondary metabolites.

  • Purification: Purify this compound from the extract.

  • Analysis: Analyze the purified compound using NMR spectroscopy (to determine the position of ¹³C incorporation) and/or mass spectrometry (to determine the extent of labeling).

Isotopic_Labeling_Workflow Cultivation Cultivate Streptomyces Strain Feeding Feed with Isotopically Labeled Precursor Cultivation->Feeding Incubation Continue Incubation Feeding->Incubation Extraction Extract Metabolites Incubation->Extraction Purification Purify this compound Extraction->Purification Analysis Analyze by NMR and/or MS Purification->Analysis

Caption: Workflow for isotopic labeling studies.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of how complex, halogenated natural products are assembled in nature. The chemoenzymatic synthesis approach not only confirms the roles of the key enzymes but also provides a powerful tool for producing these valuable compounds and their analogs for further pharmacological evaluation. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating class of molecules and to aid in the development of novel therapeutic agents.

References

Unraveling the Antibacterial Action of Napyradiomycin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

La Jolla, CA – December 3, 2025 – An in-depth analysis of the antibiotic Napyradiomycin B1 reveals its mechanism of action, centering on the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial survival. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's activity, the pathway it disrupts, and the experimental methodologies used to elucidate its function.

Core Mechanism: Targeting DNA Gyrase

This compound exhibits its bactericidal effects by specifically targeting and inhibiting bacterial type II topoisomerases, with a pronounced activity against DNA gyrase. This enzyme is essential for relieving torsional stress in DNA during replication and transcription. By inhibiting DNA gyrase, this compound effectively halts these vital cellular processes, leading to bacterial cell death. The primary activity of this compound is observed against Gram-positive bacteria, including clinically significant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Efficacy of this compound and Related Compounds

The antibacterial potency of this compound and its analogs has been quantified through Minimum Inhibitory Concentration (MIC) assays. These values, summarized in the table below, demonstrate the concentration-dependent efficacy against various bacterial strains.

CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus ATCC 292134[1]
Bacillus subtilis SCSIO BS018[1]
Bacillus thuringiensis SCSIO BT014[1]
Napyradiomycin A1Staphylococcus aureus ATCC 292132[1]
Bacillus subtilis SCSIO BS011[1]
Bacillus thuringiensis SCSIO BT011[1]
Napyradiomycin B3Staphylococcus aureus ATCC 292130.5[1]
Bacillus subtilis SCSIO BS010.25[1]
Bacillus thuringiensis SCSIO BT010.25[1]

Elucidating the Mechanism: Experimental Protocols

The following section details the key experimental protocols employed to determine the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The culture was then diluted to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: this compound was serially diluted in MHB to create a range of concentrations.

  • Incubation: The microtiter plates containing the bacterial inoculum and various concentrations of the antibiotic were incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Molecular Interaction and Experimental Workflow

To illustrate the mechanism of action and the experimental processes, the following diagrams have been generated using the DOT language.

cluster_0 Mechanism of Action of this compound This compound This compound DNA Gyrase DNA Gyrase This compound->DNA Gyrase Inhibits DNA Replication/Transcription DNA Replication/Transcription DNA Gyrase->DNA Replication/Transcription Blocks Cell Death Cell Death DNA Replication/Transcription->Cell Death Leads to

Caption: Inhibition of DNA gyrase by this compound.

cluster_1 Experimental Workflow: MIC Determination A Bacterial Culture Preparation C Inoculation into 96-well Plate A->C B Serial Dilution of this compound B->C D Incubation at 37°C C->D E Visual Assessment of Growth Inhibition D->E F Determination of MIC E->F

Caption: Workflow for MIC determination.

Concluding Remarks

The targeted inhibition of DNA gyrase by this compound underscores its potential as a valuable antibiotic, particularly against resistant Gram-positive pathogens. The data and protocols presented in this guide offer a foundational resource for further research and development of this promising class of natural products. Future investigations should focus on detailed kinetic studies of enzyme inhibition and in vivo efficacy to fully characterize the therapeutic potential of this compound.

References

Napyradiomycin B1: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial properties of Napyradiomycin B1, a member of the napyradiomycin class of meroterpenoids. These compounds, first isolated from the actinomycete Chainia rubra, have demonstrated a range of biological activities, including antibacterial, cytotoxic, and enzyme-inhibiting properties.[1] This document focuses specifically on the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and conceptual diagrams to facilitate further research and drug development efforts.

Antibacterial Spectrum of this compound

This compound has shown activity primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292130.5 - 32[2][3]
Bacillus subtilis SCSIO BS010.5 - 32[2]
Bacillus thuringiensis SCSIO BT010.5 - 32[2]
Streptococcus suis6.25[4][5]

Note: The range of MIC values for some strains may be attributed to variations in experimental conditions or the specific isolate tested.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is predominantly carried out using the broth microdilution method. This standard procedure allows for the quantitative assessment of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
  • Colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized bacterial suspension is further diluted in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the compound are then prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate. The concentration range is selected based on expected activity.

3. Inoculation and Incubation:

  • An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound.
  • The final volume in each well is typically 100 or 200 µL.
  • Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
  • The plate is incubated at 37°C for 16-20 hours under ambient atmospheric conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed. Visual inspection is the primary method, though spectrophotometric readings can also be used.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the methodologies and potential mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardization Standardization Bacterial Culture->Standardization 0.5 McFarland Inoculum Dilution Inoculum Dilution Standardization->Inoculum Dilution to 5x10^5 CFU/mL Inoculation Inoculation Inoculum Dilution->Inoculation Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions in MHB Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation 37°C, 16-20h Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no growth

MIC Determination Workflow.

mechanism_of_action cluster_targets Potential Cellular Targets cluster_effects Resulting Antibacterial Effects This compound This compound Target1 Gastric (H+/K+)-ATPase This compound->Target1 Inhibition Target2 Estrogen Receptors This compound->Target2 Antagonism Target3 Nucleophilic Molecules This compound->Target3 Michael Addition Effect1 Disruption of Ion Gradient Target1->Effect1 Effect2 Altered Gene Expression Target2->Effect2 Effect3 Non-specific Cellular Damage Target3->Effect3 BacterialCellDeath Inhibition of Bacterial Growth Effect1->BacterialCellDeath Effect2->BacterialCellDeath Effect3->BacterialCellDeath

Potential Antibacterial Mechanisms.

Putative Mechanism of Action

The precise antibacterial mechanism of this compound is not yet fully elucidated. However, several potential modes of action have been proposed for the napyradiomycin class of compounds. These include the inhibition of gastric (H+/K+)-ATPases and antagonism of estrogen receptors.[1] The highly conjugated system present in the molecule also suggests the possibility of acting as a Michael acceptor, leading to non-specific cellular damage through nucleophilic addition.[1] Further investigation is required to determine the specific molecular targets and signaling pathways responsible for the observed antibacterial activity against various bacterial species. The biosynthesis of napyradiomycins involves a unique chloronium-induced terpenoid cyclization, highlighting the complex enzymatic machinery responsible for their formation.[6][7]

References

The Cytotoxic Potential of Napyradiomycin B1: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the cytotoxic effects and apoptotic mechanisms of Napyradiomycin B1, a promising marine-derived meroterpenoid, on various cancer cell lines.

This compound, a member of the napyradiomycin class of meroterpenoids isolated from marine-derived actinomycetes, has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2] This technical guide provides a comprehensive summary of the available quantitative data, detailed experimental methodologies for key assays, and a visualization of the proposed mechanisms of action, tailored for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound and its related compounds has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data reveals a broad spectrum of activity, with particular potency observed against colon carcinoma.

CompoundCancer Cell LineIC50 (µM)
This compound HCT-116 (Colon Carcinoma)2[2]
This compoundSF-268 (CNS Cancer)<20[1]
This compoundMCF-7 (Breast Cancer)<20[1]
This compoundNCI-H460 (Lung Cancer)<20[1]
This compoundHepG-2 (Liver Cancer)<20[1]
Napyradiomycin B3HCT-116 (Colon Carcinoma)3[2]
Napyradiomycin B4HCT-116 (Colon Carcinoma)10[2]

Mechanism of Action: Induction of Apoptosis

Research indicates that the primary mechanism underlying the cytotoxicity of napyradiomycins is the induction of apoptosis, or programmed cell death.[2] This is a crucial characteristic for a potential anticancer agent, as it suggests a targeted cellular process rather than non-specific toxicity. The apoptotic pathway is a complex signaling cascade involving the activation of specific enzymes and regulatory proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the study of this compound's cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with this compound. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Molecular Interactions

To better understand the processes involved in this compound's cytotoxic effects, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (FACS) cell_seeding Seed Cancer Cells (e.g., HCT-116) treatment Treat with This compound cell_seeding->treatment incubation Incubate treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition cell_harvest Harvest Cells incubation->cell_harvest formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance ic50 Calculate IC50 absorbance->ic50 staining Stain with Annexin V/PI cell_harvest->staining facs Flow Cytometry Analysis staining->facs apoptosis_quantification Quantify Apoptosis facs->apoptosis_quantification

Experimental workflow for assessing this compound cytotoxicity.

logical_relationship nap_b1 This compound cancer_cell Cancer Cell nap_b1->cancer_cell interacts with apoptosis Induction of Apoptosis cancer_cell->apoptosis undergoes cell_death Cell Death apoptosis->cell_death leads to

Logical relationship of this compound's effect on cancer cells.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway nap_b1 This compound death_receptor Death Receptor (e.g., Fas) nap_b1->death_receptor potential interaction bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) nap_b1->bcl2 inhibits bax Bax (Pro-apoptotic) (Upregulated) nap_b1->bax promotes caspase8 Caspase-8 (Initiator) death_receptor->caspase8 activates caspase3 Caspase-3 (Effector) caspase8->caspase3 activates mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway induced by this compound.

Disclaimer: The proposed signaling pathway is a putative model based on the general mechanisms of apoptosis and the observed effects of napyradiomycins. Further research is required to fully elucidate the specific molecular targets and signaling cascades activated by this compound.

Conclusion

This compound exhibits promising cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis. Its efficacy, particularly against colon cancer cells, warrants further investigation. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this marine-derived natural product. Future studies should focus on delineating the precise molecular targets of this compound to facilitate its development as a novel anticancer agent.

References

Napyradiomycin B1: A Meroterpenoid Natural Product with Potent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin B1 is a meroterpenoid natural product belonging to the larger family of napyradiomycins, which are characterized by a unique semi-naphthoquinone core fused with a terpenoid moiety. First isolated from Streptomyces species, these compounds have garnered significant attention within the scientific community due to their broad spectrum of biological activities, including potent antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, biological activity with quantitative data, and detailed experimental methodologies.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process involving a hybrid polyketide-terpenoid pathway. The construction of the core structure relies on three primary substrates: 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP).[1][2] A series of five key enzymes orchestrate the intricate steps of prenylation, halogenation, and cyclization to yield the final product.[1][2] The enzymatic cascade is as follows:

  • Geranylation of THN: The prenyltransferase NapT9 initiates the pathway by catalyzing the attachment of a geranyl group from GPP to the THN core.

  • Oxidative Dearomatization and Chlorination: The vanadium-dependent haloperoxidase (VHPO) homologue NapH1 then catalyzes the oxidative dearomatization and monochlorination of the geranylated THN intermediate.[1][2]

  • Prenylation: The second prenyltransferase, NapT8, facilitates the addition of a dimethylallyl group from DMAPP.

  • α-Hydroxyketone Rearrangement: The VHPO homologue NapH3 catalyzes an α-hydroxyketone rearrangement.

  • Chlorination-Induced Cyclizations: Finally, NapH1 and another VHPO homologue, NapH4, perform two distinct chlorination-induced cyclization reactions to complete the formation of the napyradiomycin core structure.[1][2]

This compound Biosynthetic Pathway Biosynthetic Pathway of this compound cluster_substrates Substrates cluster_enzymes Enzymes cluster_pathway Biosynthetic Steps THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Step1 Geranylation THN->Step1 GPP Geranyl Pyrophosphate (GPP) GPP->Step1 DMAPP Dimethylallyl Pyrophosphate (DMAPP) Step3 Prenylation DMAPP->Step3 NapT9 NapT9 (Prenyltransferase) NapH1 NapH1 (Haloperoxidase) NapT8 NapT8 (Prenyltransferase) NapH3 NapH3 (Haloperoxidase) NapH4 NapH4 (Haloperoxidase) Step2 Oxidative Dearomatization & Chlorination Step1->Step2 NapT9 Step2->Step3 NapH1 Step4 α-Hydroxyketone Rearrangement Step3->Step4 NapT8 Step5 Chlorination-Induced Cyclizations Step4->Step5 NapH3 N_B1 This compound Step5->N_B1 NapH1 & NapH4

Biosynthetic Pathway of this compound

Biological Activity

This compound exhibits significant biological activity, primarily as an antibacterial and cytotoxic agent.

Antibacterial Activity

This compound demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy against various bacterial strains is summarized in the table below.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292134 - 8[3]
Staphylococcus aureus ATCC 25923<0.78
Bacillus subtilis SCSIO BS014[3]
Bacillus thuringiensis SCSIO BT018[3]
Streptococcus suis6.25

Table 1: Antibacterial Activity of this compound (MIC values)

Cytotoxic Activity

This compound also displays notable cytotoxicity against various human cancer cell lines. The mechanism of its cytotoxic action is believed to involve the induction of apoptosis.

Cell LineCancer TypeIC₅₀ (µM)Reference
SF-268Glioblastoma10.5[3]
MCF-7Breast Cancer12.3[3]
NCI-H460Non-small Cell Lung Cancer8.9[3]
HepG-2Hepatocellular Carcinoma15.6[3]

Table 2: Cytotoxic Activity of this compound (IC₅₀ values)

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound are attributed to its ability to induce programmed cell death, or apoptosis. While the precise molecular targets of this compound are still under investigation, it is known to trigger the apoptotic cascade. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases responsible for the execution of cell death.

Apoptosis_Signaling_Pathway General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NapB1 This compound NapB1->Stress NapB1->Bcl2

General Apoptotic Signaling Pathways

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from a Streptomyces culture.

Isolation_Workflow Isolation and Purification Workflow Start Streptomyces sp. Culture Broth Centrifugation Centrifugation Start->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Supernatant Supernatant Centrifugation->Supernatant Extraction1 Ethyl Acetate Extraction Mycelia->Extraction1 Extraction2 Ethyl Acetate Extraction Supernatant->Extraction2 Crude_Extract1 Crude Extract Extraction1->Crude_Extract1 Crude_Extract2 Crude Extract Extraction2->Crude_Extract2 Combine Combine Extracts Crude_Extract1->Combine Crude_Extract2->Combine Silica_Gel Silica (B1680970) Gel Chromatography Combine->Silica_Gel Fractions Collect Fractions Silica_Gel->Fractions HPLC Reverse-Phase HPLC Fractions->HPLC Pure_N_B1 Pure this compound HPLC->Pure_N_B1

Isolation and Purification Workflow
  • Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium for 7-10 days to allow for the production of secondary metabolites.

  • Extraction: Separate the mycelia from the culture broth by centrifugation. Extract both the mycelia and the supernatant with an organic solvent, typically ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatography:

    • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reverse-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Chemoenzymatic Synthesis of this compound

A one-pot chemoenzymatic synthesis of this compound has been developed, offering an efficient alternative to total chemical synthesis.[1][2] This method utilizes the five key biosynthetic enzymes.

General Protocol Overview:

  • Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), combine the three substrates: 1,3,6,8-tetrahydroxynaphthalene, geranyl pyrophosphate, and dimethylallyl pyrophosphate.

  • Enzyme Addition: Add the five purified enzymes (NapT9, NapH1, NapT8, NapH3, and NapH4) to the reaction mixture. The presence of Mg²⁺ is required for the prenyltransferase activities. Vanadate and hydrogen peroxide are necessary for the haloperoxidase reactions.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for approximately 24 hours with gentle agitation.

  • Extraction and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Purify the synthesized this compound using chromatographic techniques as described in the isolation protocol.

Conclusion

This compound stands out as a promising meroterpenoid natural product with significant potential for development as an antibacterial and anticancer agent. Its unique chemical structure, potent biological activities, and the elucidation of its biosynthetic pathway open up avenues for further research, including the development of novel analogs through biosynthetic engineering and chemoenzymatic synthesis. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating molecule. Further investigation into its specific molecular targets and mechanism of action will be crucial for its advancement in the drug discovery pipeline.

References

The Crucial Role of Vanadium-Dependent Haloperoxidases in the Synthesis of Napyradiomycin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins, a family of meroterpenoid natural products isolated from Streptomyces species, have garnered significant interest due to their potent antimicrobial and cytotoxic activities.[1][2] A key feature of these complex molecules is the presence of halogen atoms, the incorporation of which is often crucial for their biological function. The biosynthesis of napyradiomycins involves a fascinating series of enzymatic reactions, with a central role played by a unique class of enzymes: the vanadium-dependent haloperoxidases (V-HPOs). Unlike their promiscuous counterparts found in fungi and algae, V-HPOs from Streptomyces exhibit remarkable regiochemical and stereochemical control, making them powerful biocatalysts for complex organic transformations.[3][4]

This technical guide provides an in-depth exploration of the pivotal role of V-HPOs in the biosynthesis of Napyradiomycin B1. We will delve into the intricate biosynthetic pathway, the specific functions of the involved V-HPOs, detailed experimental protocols for their characterization, and a summary of the available quantitative data.

The Biosynthetic Pathway of this compound: A Symphony of Enzymatic Transformations

The journey from simple precursors to the complex architecture of this compound is a testament to the efficiency and specificity of enzymatic catalysis. The biosynthesis involves six key enzymatic steps, four of which are orchestrated by three distinct V-HPO homologues: NapH1, NapH3, and NapH4.[1][3] The pathway commences with the prenylation of 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) and culminates in a stereospecific cyclization to yield the final product.

The overall biosynthetic pathway can be visualized as follows:

Napyradiomycin_B1_Biosynthesis THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Intermediate1 Geranyl-THN THN->Intermediate1 NapT9 (Prenyltransferase) Intermediate2 Chlorinated Intermediate Intermediate1->Intermediate2 NapH1 (V-CPO) Asymmetric Arene Chlorofunctionalization Intermediate3 Prenylated Intermediate Intermediate2->Intermediate3 NapT8 (Prenyltransferase) Naphthomevalin Naphthomevalin Intermediate3->Naphthomevalin NapH3 (Isomerase) Napyradiomycin_A1 Napyradiomycin A1 Naphthomevalin->Napyradiomycin_A1 NapH1 (V-CPO) Asymmetric Alkene Chlorofunctionalization Napyradiomycin_B1 This compound Napyradiomycin_A1->Napyradiomycin_B1 NapH4 (V-CPO) Chloronium-induced Cyclization VHPO_Catalytic_Cycle E_VO4 E-VO4(3-) E_VO2_OOH E-VO2(OOH)(2-) E_VO4->E_VO2_OOH H2O2 E_VO2_OCl E-VO2(OCl)(2-) E_VO2_OOH->E_VO2_OCl Cl-, H+ E_VO2_OCl->E_VO4 -HOCl Lys_NHCl Lys-NHCl E_VO2_OCl->Lys_NHCl Lys-NH2 Lys_NH2 Lys-NH2 Lys_NHCl->Lys_NH2 -Cl+ Substrate_Cl Substrate-Cl Lys_NHCl->Substrate_Cl Substrate-H Substrate_H Substrate-H Protein_Purification_Workflow Cloning Gene Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity_Chrom Affinity Chromatography Lysis->Affinity_Chrom Purified_Protein Purified Protein Affinity_Chrom->Purified_Protein

References

The Napyradiomycin Gene Cluster in Streptomyces: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a family of halogenated meroterpenoid antibiotics produced by various Streptomyces species, particularly those of marine origin.[1] These natural products exhibit a broad spectrum of biological activities, including potent antibacterial effects against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal and cytotoxic properties.[1][2] The unique chemical structures of napyradiomycins, characterized by a semi-naphthoquinone core, a prenyl unit, and a monoterpenoid side chain, arise from a fascinating biosynthetic pathway.[2][3] Understanding the genetic basis and enzymatic machinery behind napyradiomycin biosynthesis is crucial for the rational design of novel derivatives with improved therapeutic potential. This technical guide provides an in-depth overview of the napyradiomycin gene cluster, its biosynthetic pathway, and the experimental methodologies used to study this promising class of natural products.

The Napyradiomycin Biosynthetic Gene Cluster

The biosynthetic gene cluster (BGC) responsible for napyradiomycin production was first identified in the marine isolate Streptomyces sp. CNQ-525.[4] The ~43 kb nap gene cluster orchestrates the assembly of the napyradiomycin scaffold from simple precursors.[4] A comprehensive understanding of the genes within this cluster is fundamental for genetic engineering and synthetic biology approaches aimed at producing novel napyradiomycin analogs.

Data Presentation: Genes of the Napyradiomycin Cluster in Streptomyces sp. CNQ-525

The following table summarizes the core biosynthetic and associated genes within the napyradiomycin gene cluster from Streptomyces sp. CNQ-525 (GenBank Accession: EF397639.1).[5]

Gene NameLocus TagProtein ProductSize (amino acids)
napT5ABS50474.1Putative prenyltransferase338
napT6ABS50475.1Putative prenyltransferase338
napU1ABS50476.1Unknown function179
napU2ABS50477.1Unknown function204
napB2---Putative biosynthetic enzyme---
napB3ABS50480.1Putative biosynthetic enzyme415
napB4---Putative biosynthetic enzyme---
napR1---Putative regulatory protein---
napR2---Putative regulatory protein---
napR3---Putative regulatory protein---
napH1ABS50486.1Vanadium-dependent haloperoxidase511
napU3---Unknown function---
napH2ABS50488.1Vanadium-dependent haloperoxidase homolog511
napH3---Vanadium-dependent haloperoxidase homolog511
napH4ABS50492.1Vanadium-dependent haloperoxidase511
napB5---Putative biosynthetic enzyme---
napR4---Putative regulatory protein---
napR5---Putative regulatory protein---
napR6---Putative regulatory protein---
napR7---Putative regulatory protein---
napR8---Putative regulatory protein---
napU4---Unknown function---
napB1---Putative biosynthetic enzyme---
napT7---Putative prenyltransferase---
napT8---Aromatic prenyltransferase---

Note: Information for some genes (indicated by "---") within the cluster is not fully annotated in the public database.

The Biosynthetic Pathway of Napyradiomycins

The biosynthesis of napyradiomycins A1 and B1 is a remarkably streamlined process involving five key enzymes that catalyze a series of prenylation and halogenation reactions.[6][7] The pathway commences with three primary substrates: 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP).[6][7]

Mandatory Visualization: Napyradiomycin Biosynthetic Pathway

Napyradiomycin Biosynthetic Pathway Napyradiomycin Biosynthetic Pathway cluster_substrates Substrates cluster_pathway Biosynthetic Steps THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Intermediate1 4-Geranyl-THN THN->Intermediate1 NapT9 GPP Geranyl Pyrophosphate (GPP) GPP->Intermediate1 DMAPP Dimethylallyl Pyrophosphate (DMAPP) Intermediate3 Prenylated Intermediate DMAPP->Intermediate3 Intermediate2 Chlorinated Intermediate Intermediate1->Intermediate2 NapH1 (Chlorination) Intermediate2->Intermediate3 NapT8 Naphthomevalin Naphthomevalin Intermediate3->Naphthomevalin NapH3 (Rearrangement) NapyradiomycinA1 Napyradiomycin A1 Naphthomevalin->NapyradiomycinA1 NapH1 (Etherification) NapyradiomycinB1 Napyradiomycin B1 NapyradiomycinA1->NapyradiomycinB1 NapH4 (Cyclization)

Caption: The enzymatic cascade leading to the synthesis of Napyradiomycins A1 and B1.

Regulation of the Napyradiomycin Gene Cluster

The regulation of secondary metabolite biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory proteins.[8][9] While the specific regulatory cascade for the napyradiomycin gene cluster has not been fully elucidated, a putative regulatory model can be proposed based on well-characterized systems in Streptomyces. This model involves global regulators that respond to nutritional and environmental signals, which in turn control the expression of cluster-situated regulators (CSRs). These CSRs, encoded within the nap cluster (e.g., napR1-R8), are thought to directly control the transcription of the biosynthetic genes.

Mandatory Visualization: Putative Regulatory Pathway

Putative Regulatory Pathway of Napyradiomycin Biosynthesis Putative Regulatory Pathway cluster_signals Environmental & Nutritional Signals cluster_regulators Regulatory Cascade NutrientLimitation Nutrient Limitation GlobalRegulators Global Regulators (e.g., AfsR, AdpA) NutrientLimitation->GlobalRegulators GrowthPhase Stationary Phase GrowthPhase->GlobalRegulators CSRs Cluster-Situated Regulators (napR genes) GlobalRegulators->CSRs Activation BiosyntheticGenes Napyradiomycin Biosynthetic Genes (napH, napT, etc.) CSRs->BiosyntheticGenes Direct Activation Napyradiomycins Napyradiomycin Production BiosyntheticGenes->Napyradiomycins Biosynthesis

Caption: A proposed model for the transcriptional regulation of the napyradiomycin gene cluster.

Experimental Protocols

Heterologous Expression of the Napyradiomycin Gene Cluster in Streptomyces

This protocol describes a general method for the heterologous expression of large natural product biosynthetic gene clusters in a suitable Streptomyces host.[10][11]

Materials:

  • Donor Streptomyces strain containing the napyradiomycin BGC.

  • Streptomyces heterologous host strain (e.g., S. coelicolor, S. lividans, S. albus).[10]

  • Cosmid vector (e.g., pOJ446, SuperCos1) or Bacterial Artificial Chromosome (BAC).

  • E. coli strain for conjugation (e.g., ET12567/pUZ8002).[2]

  • Appropriate antibiotics for selection.

  • Culture media (e.g., SFM for sporulation, TSB for liquid culture, R5 for production).[2]

  • Lysozyme (B549824), Phenol:Chloroform:Isoamyl alcohol.

Procedure:

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the donor Streptomyces strain using lysozyme treatment followed by phenol:chloroform extraction.[2]

  • Cosmid/BAC Library Construction: Construct a cosmid or BAC library of the donor strain's genomic DNA according to the manufacturer's protocol.

  • Screening for the BGC: Screen the library for clones containing the napyradiomycin BGC using PCR with primers specific to key biosynthetic genes (e.g., napH1, napT8).

  • Vector Introduction into E. coli : Introduce the identified cosmid/BAC containing the full BGC into the E. coli conjugation strain.

  • Intergeneric Conjugation: Perform intergeneric conjugation between the E. coli strain carrying the BGC and the selected Streptomyces heterologous host.[2]

  • Selection of Exconjugants: Select for Streptomyces exconjugants on appropriate antibiotic-containing media.

  • Confirmation of BGC Integration/Replication: Confirm the presence of the complete BGC in the Streptomyces exconjugants by PCR.

  • Fermentation and Production Analysis: Culture the engineered Streptomyces strain in a suitable production medium (e.g., R5 medium) for 7-10 days.[2]

  • Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of napyradiomycins using LC-MS/MS.

Purification of Recombinant Napyradiomycin Biosynthetic Enzymes

This protocol provides a general method for the expression and purification of His-tagged recombinant enzymes from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector (e.g., pET vector with an N- or C-terminal 6xHis-tag).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Gene Cloning: Clone the gene of interest (e.g., napH1, napT8) into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to culture at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a microfluidizer.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Enzymatic Assay for Vanadium-Dependent Haloperoxidases (e.g., NapH1)

The activity of vanadium-dependent haloperoxidases is commonly measured using the monochlorodimedone (MCD) assay.[1]

Materials:

  • Purified haloperoxidase enzyme.

  • Assay buffer (e.g., 50 mM MES, pH 6.0).[12]

  • Monochlorodimedone (MCD) stock solution.

  • Potassium chloride (KCl) or potassium bromide (KBr) solution.[12]

  • Sodium orthovanadate (Na3VO4) solution.[12]

  • Hydrogen peroxide (H2O2) solution.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, MCD (final concentration ~50 µM), KCl or KBr (final concentration ~200 mM), and sodium orthovanadate (final concentration ~10 µM).[12]

  • Enzyme Addition: Add the purified enzyme to the reaction mixture (final concentration ~1 µM).[12]

  • Initiation of Reaction: Start the reaction by adding H2O2 (final concentration ~1 mM).[12]

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 290 nm at 30°C.[12] The rate of decrease corresponds to the rate of MCD chlorination.

Enzymatic Assay for Aromatic Prenyltransferases (e.g., NapT8, NapT9)

The activity of aromatic prenyltransferases can be determined by monitoring the formation of the prenylated product using LC-MS.[6]

Materials:

  • Purified prenyltransferase enzyme.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[6]

  • Aromatic substrate (e.g., THN or its derivative).

  • Prenyl pyrophosphate donor (DMAPP or GPP).

  • Magnesium chloride (MgCl2).[6]

  • LC-MS system.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, aromatic substrate, prenyl pyrophosphate donor, and MgCl2 (final concentration ~5 mM).[6]

  • Enzyme Addition: Add the purified prenyltransferase to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time (e.g., 1-2 hours).[6]

  • Quenching: Stop the reaction by adding a quenching solvent (e.g., methanol (B129727) or ethyl acetate).

  • Analysis: Analyze the reaction mixture by LC-MS to detect and quantify the formation of the prenylated product.

Quantitative Analysis of Napyradiomycins by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of napyradiomycins in crude extracts.[12]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.[12]

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

Procedure:

  • Sample Preparation:

    • Extract the fermentation broth with an equal volume of ethyl acetate (B1210297) three times.

    • Extract the mycelium with ethanol.

    • Combine the organic extracts and evaporate to dryness.

    • Reconstitute the crude extract in a suitable solvent (e.g., methanol) and filter before injection.

  • Standard Curve Preparation: Prepare a series of standard solutions of a purified napyradiomycin derivative of known concentration.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

    • Flow Rate: 0.3-0.5 mL/min.[13]

    • Gradient: A suitable gradient from low to high organic phase to separate the compounds of interest.

  • MS/MS Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for each napyradiomycin analog.

  • Quantification: Generate a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of napyradiomycins in the samples by interpolating their peak areas from the standard curve.

Mandatory Visualization: Experimental Workflow for Napyradiomycin Analysis

Experimental Workflow Workflow for Napyradiomycin Production and Analysis Fermentation Streptomyces Fermentation Extraction Solvent Extraction (Ethyl Acetate/Ethanol) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Chromatographic Purification (Optional) CrudeExtract->Purification LCMS LC-MS/MS Analysis CrudeExtract->LCMS PureCompound Pure Napyradiomycin Purification->PureCompound PureCompound->LCMS Standard DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: A streamlined workflow from fermentation to quantitative analysis of napyradiomycins.

Conclusion

The napyradiomycin gene cluster in Streptomyces represents a rich source of bioactive compounds with significant therapeutic potential. This technical guide has provided a comprehensive overview of the genetic and biochemical basis of napyradiomycin biosynthesis, along with detailed experimental protocols for their study. By leveraging this knowledge, researchers and drug development professionals can further explore the chemical diversity of this fascinating family of natural products, paving the way for the development of new and effective therapeutics. The application of synthetic biology and metabolic engineering approaches, guided by the information presented herein, will undoubtedly accelerate the discovery and optimization of novel napyradiomycin derivatives.

References

Natural Analogs of Napyradiomycin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural analogs of Napyradiomycin B1, a member of the larger family of napyradiomycins. These meroterpenoid compounds, primarily isolated from Streptomyces species, have garnered significant scientific interest due to their diverse chemical structures and potent biological activities, including antibacterial and cytotoxic properties.[1] This document summarizes the key characteristics of these analogs, presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways to facilitate further research and drug development efforts.

Core Structures and Producing Organisms

Napyradiomycins are characterized by a semi-naphthoquinone core, a prenyl unit that often cyclizes, and a monoterpenoid substituent.[2] Structural diversity within this family arises mainly from variations in the monoterpenoid subunit, leading to different series such as napyradiomycin A (linear) and napyradiomycin B (cyclized).[2] These compounds are predominantly produced by actinomycetes, particularly those of the genus Streptomyces.[1] Several marine-derived Streptomyces strains have been identified as prolific sources of novel napyradiomycin analogs.[3][4]

Biological Activities of Napyradiomycin Analogs

The napyradiomycin family exhibits a broad range of biological activities, making them promising candidates for therapeutic development.[1] Their efficacy against drug-resistant bacteria and various cancer cell lines has been a primary focus of investigation.[1] The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of several this compound analogs.

Table 1: Antibacterial Activity of Napyradiomycin Analogs (MIC in µg/mL)
CompoundStaphylococcus aureus (MRSA)Mycobacterium tuberculosis H37RaBacillus subtilisStreptococcus suisReference
Napyradiomycin D112-2424-48--[5]
Napyradiomycin B23-624-48--[5]
Napyradiomycin B412-2412-24--[5]
Napyradiomycin SC-24-48--[5]
3-dechloro-3-bromonapyradiomycin A1--0.5-1-[6]
Napyradiomycin A1--->Penicillin G[7]
This compound--->Penicillin G[7]

Note: "-" indicates data not available in the cited sources.

Table 2: Cytotoxic Activity of Napyradiomycin Analogs (IC50 in µM)
CompoundHepG2 (Liver Cancer)HCT-116 (Colon Cancer)SF-268 (CNS Cancer)MCF-7 (Breast Cancer)NCI-H460 (Lung Cancer)Reference
Napyradiomycin D1Significant Inhibition----[3][8]
Napyradiomycin B227.1----[5]
Napyradiomycin B441.7----[5]
Napyradiomycin H070-6-9.42---[5]
CNQ525.600-49---[5]
Q329-4-16.1 µg/mL---[5]
3-dechloro-3-bromonapyradiomycin A1<20<20<20<20<20[2]
Napyradiomycin A1<20<20<20<20<20[2]
This compound<20<20<20<20<20[2]
Napyradiomycin B3<20<20<20<20<20[2]

Note: "-" indicates data not available in the cited sources. Some values were reported as significant inhibition without a specific IC50 value.

Experimental Protocols

This section details the methodologies for the isolation, structural elucidation, and biological evaluation of napyradiomycin analogs, as compiled from various research articles.

Isolation and Purification of Napyradiomycin Analogs

The general workflow for isolating napyradiomycin analogs from Streptomyces fermentations involves the following steps:

  • Fermentation: The producing Streptomyces strain is cultured in a suitable liquid medium. For example, strain CA-271078 was cultured in R358 medium (soluble starch 10 g/L, glucose 10 g/L, NZ-Amine type E 5 g/L, dry yeast 5 g/L, MOPS 21 g/L, and non-defoaming agent 1 mL/L, prepared in 25% seawater) at 28°C with shaking at 220 rpm for 7 days.

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This often starts with vacuum liquid chromatography (VLC) on silica (B1680970) gel, followed by preparative and semi-preparative high-performance liquid chromatography (HPLC) with different columns (e.g., C18) and solvent systems to isolate the individual compounds.

Structural Elucidation

The chemical structures of the isolated napyradiomycin analogs are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.

  • Chiroptical Data: Optical rotation and circular dichroism (CD) spectra are used to investigate the stereochemistry of the molecules.

  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is performed to unambiguously determine the absolute configuration.

Biological Assays

The antibacterial activity of the compounds is typically evaluated using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton) to a specific optical density.

  • Assay Plate Preparation: The compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation and Incubation: The bacterial suspension is added to each well, and the plates are incubated at the optimal temperature for the specific bacterium (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The cytotoxic effects of the napyradiomycin analogs on cancer cell lines are commonly assessed using the MTT or SRB assay.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116) are maintained in appropriate culture media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assay:

    • MTT Assay: MTT solution is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed, washed, and stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is read.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Biosynthetic Pathway of Napyradiomycins A1 and B1

The biosynthesis of napyradiomycins A1 and B1 has been elucidated and involves a series of enzymatic reactions starting from three main substrates: 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP).[9][10] The pathway is catalyzed by two aromatic prenyltransferases (NapT8 and NapT9) and three vanadium-dependent haloperoxidases (NapH1, H3, and H4).[9][10]

Napyradiomycin_Biosynthesis cluster_substrates Substrates THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Intermediate1 Prenylated THN THN->Intermediate1 DMAPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) NapT8 NapT8 GPP Geranyl Pyrophosphate (GPP) NapT9 NapT9 Intermediate2 Geranylated Prenylated THN Intermediate1->Intermediate2 GPP NapA1 Napyradiomycin A1 Intermediate2->NapA1 NapB1 This compound NapA1->NapB1 NapT8->Intermediate1 NapT9->Intermediate2 NapH1_H3 NapH1, NapH3 (Halogenation/Cyclization) NapH1_H3->NapA1 NapH4 NapH4 (Halogenation/Cyclization) NapH4->NapB1

Caption: Biosynthetic pathway of Napyradiomycins A1 and B1.

This guide provides a foundational understanding of the natural analogs of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery, facilitating the exploration and development of these promising bioactive compounds.

References

Methodological & Application

Chemoenzymatic Synthesis of Napyradiomycin B1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemoenzymatic synthesis of Napyradiomycin B1, a complex halogenated meroterpenoid with notable antimicrobial and cytotoxic activities. The described methodology leverages a one-pot enzymatic cascade, offering a highly efficient and stereoselective route to this natural product.

Introduction

Napyradiomycins are a family of bioactive compounds isolated from actinomycetes. Their intricate structures, featuring multiple stereocenters and halogen atoms, pose significant challenges for traditional chemical synthesis. The chemoenzymatic approach outlined here utilizes a series of recombinant enzymes from the napyradiomycin biosynthetic gene cluster to construct the this compound core structure from simple precursors. This method provides an enantioselective and scalable route for the production of this promising therapeutic lead.[1][2][3][4]

Overall Synthesis Strategy

The chemoenzymatic synthesis of this compound is accomplished in a one-pot reaction involving three organic substrates and five enzymes. The process begins with the sequential prenylation of 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), followed by a series of vanadium-dependent haloperoxidase (VHPO)-catalyzed chlorination and cyclization reactions.

Key Components:
  • Substrates:

    • 1,3,6,8-Tetrahydroxynaphthalene (THN)

    • Dimethylallyl pyrophosphate (DMAPP)

    • Geranyl pyrophosphate (GPP)

  • Enzymes:

    • NapT9: An aromatic prenyltransferase that catalyzes the initial geranylation of THN.

    • NapH1: A versatile vanadium-dependent haloperoxidase that performs two distinct chlorination and etherification steps.[1][2][3][4]

    • NapT8: An aromatic prenyltransferase responsible for the second prenylation event with DMAPP.

    • NapH3: A vanadium-dependent haloperoxidase homolog that catalyzes an α-hydroxyketone rearrangement.[1][2][3][4]

    • NapH4: A vanadium-dependent haloperoxidase that catalyzes the final chloronium-induced terpenoid cyclization to form the characteristic cyclohexane (B81311) ring of this compound.[1][2][3][4]

Experimental Workflow

The following diagram illustrates the chemoenzymatic cascade for the synthesis of this compound.

Chemoenzymatic_Synthesis_Napyradiomycin_B1 cluster_substrates THN 1,3,6,8-Tetrahydroxynaphthalene (THN) NapT9 NapT9 GPP Geranyl Pyrophosphate (GPP) GPP->NapT9 DMAPP Dimethylallyl Pyrophosphate (DMAPP) NapT8 NapT8 DMAPP->NapT8 Intermediate1 Geranylated THN NapH1_1 NapH1 Intermediate1->NapH1_1 Intermediate2 Chlorinated Intermediate Intermediate2->NapT8 Intermediate3 Prenylated Intermediate NapH3 NapH3 Intermediate3->NapH3 Intermediate4 Rearranged Intermediate NapH1_2 NapH1 Intermediate4->NapH1_2 Napyradiomycin_A1 Napyradiomycin A1 NapH4 NapH4 Napyradiomycin_A1->NapH4 Napyradiomycin_B1 This compound NapT9->Intermediate1 NapH1_1->Intermediate2 NapT8->Intermediate3 NapH3->Intermediate4 NapH1_2->Napyradiomycin_A1 NapH4->Napyradiomycin_B1

Caption: Chemoenzymatic synthesis pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the one-pot chemoenzymatic synthesis of Napyradiomycin intermediates and final products.

ProductStarting Material (Amount)Enzymes UsedReaction Time (h)Isolated Yield (%)
Napyradiomycin A1THN (9.6 mg)NapT9, NapH1, NapT8, NapH32422%
This compound THN (9.6 mg)NapT9, NapH1, NapT8, NapH3, NapH42418%

Data extracted from Miles et al., J. Am. Chem. Soc. 2018, 140, 49, 17840–17845.

Experimental Protocols

Preparation of Substrates and Reagents
  • 1,3,6,8-Tetrahydroxynaphthalene (THN): THN can be synthesized chemically or produced enzymatically using a type III polyketide synthase. For chemical synthesis, refer to established literature procedures.

  • Dimethylallyl Pyrophosphate (DMAPP) and Geranyl Pyrophosphate (GPP): These isoprenoid precursors are commercially available. Prepare stock solutions in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Expression and Purification: The enzymes (NapT8, NapT9, NapH1, NapH3, NapH4) are expressed recombinantly in E. coli and purified using affinity chromatography (e.g., Ni-NTA). Detailed protocols for the expression and purification of vanadium-dependent haloperoxidases have been described.

One-Pot Chemoenzymatic Synthesis of this compound

This protocol is adapted from the work of Miles et al. and is designed for a 1 mL reaction volume. For larger scale synthesis, multiple 1 mL reactions are recommended to maintain optimal yields.

Materials:

  • 1,3,6,8-Tetrahydroxynaphthalene (THN) stock solution

  • Geranyl pyrophosphate (GPP) stock solution

  • Dimethylallyl pyrophosphate (DMAPP) stock solution

  • Purified enzymes: NapT9, NapH1, NapT8, NapH3, NapH4

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • MgCl₂

  • Na₃VO₄ (Sodium orthovanadate)

  • H₂O₂ (Hydrogen peroxide)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine the following in the specified order:

      • Deionized water to a final volume of 1 mL.

      • Reaction Buffer to a final concentration of 50 mM.

      • MgCl₂ to a final concentration of 5 mM.

      • Na₃VO₄ to a final concentration of 1 mM.

      • THN to a final concentration of 0.5 mM.

      • NapT9 (final concentration ~10 µM).

      • GPP to a final concentration of 0.6 mM.

  • First Enzymatic Step (Geranylation):

    • Incubate the reaction mixture at room temperature for 1 hour to allow for the complete conversion of THN to its geranylated derivative.

  • Second and Third Enzymatic Steps (Chlorination and Prenylation):

    • Add the following to the reaction mixture:

      • NapH1 (final concentration ~5 µM).

      • NapT8 (final concentration ~10 µM).

      • DMAPP to a final concentration of 0.6 mM.

      • H₂O₂ to a final concentration of 1 mM.

  • Fourth and Fifth Enzymatic Steps (Rearrangement and Second Chlorination):

    • After 2 hours of incubation at room temperature, add:

      • NapH3 (final concentration ~5 µM).

      • An additional aliquot of NapH1 (final concentration ~5 µM).

      • An additional aliquot of H₂O₂ to a final concentration of 1 mM.

  • Final Cyclization Step (for this compound):

    • After another 2 hours of incubation, add:

      • NapH4 (final concentration ~5 µM).

      • A final aliquot of H₂O₂ to a final concentration of 1 mM.

  • Incubation and Product Formation:

    • Incubate the complete reaction mixture at room temperature for a total of 24 hours.

  • Extraction and Purification:

    • Quench the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic layer and dry it over anhydrous Na₂SO₄.

    • Concentrate the extract under reduced pressure.

    • Purify the crude product using high-performance liquid chromatography (HPLC) to isolate this compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the sequential addition of enzymes and substrates in the one-pot synthesis.

One_Pot_Synthesis_Logic Start Start: THN + Buffer + MgCl2 + Na3VO4 Add_NapT9_GPP Add NapT9 + GPP Start->Add_NapT9_GPP Incubate1 Incubate 1h Add_NapT9_GPP->Incubate1 Add_NapH1_NapT8_DMAPP_H2O2 Add NapH1 + NapT8 + DMAPP + H2O2 Incubate1->Add_NapH1_NapT8_DMAPP_H2O2 Incubate2 Incubate 2h Add_NapH1_NapT8_DMAPP_H2O2->Incubate2 Add_NapH3_NapH1_H2O2 Add NapH3 + NapH1 + H2O2 Incubate2->Add_NapH3_NapH1_H2O2 Incubate3 Incubate 2h Add_NapH3_NapH1_H2O2->Incubate3 Add_NapH4_H2O2 Add NapH4 + H2O2 Incubate3->Add_NapH4_H2O2 Incubate_Final Incubate to 24h total Add_NapH4_H2O2->Incubate_Final End End: Extract and Purify this compound Incubate_Final->End

Caption: Sequential workflow for the one-pot synthesis.

Conclusion

The chemoenzymatic synthesis of this compound offers a powerful and efficient alternative to traditional synthetic methods. By harnessing the catalytic prowess of biosynthetic enzymes, this approach enables the stereoselective construction of a complex natural product in a single reaction vessel. These protocols provide a foundation for researchers to produce this compound for further biological evaluation and drug development efforts.

References

Application Note: Isolation and Purification of Napyradiomycin B1 from Streptomyces Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Napyradiomycins are a family of meroterpenoid antibiotics primarily produced by actinomycetes, particularly Streptomyces species.[1][2] These compounds exhibit a broad range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[3] Napyradiomycin B1, a notable member of this family, has garnered significant interest for its potential therapeutic applications. Structurally, napyradiomycins consist of a semi-naphthoquinone core, a prenyl unit that often cyclizes to form a tetrahydropyran (B127337) ring, and a monoterpenoid substituent.[4] This application note provides a detailed protocol for the isolation and purification of this compound from the culture broth of a producing Streptomyces strain.

Experimental Protocols

I. Fermentation of the Producing Microorganism

This protocol is based on the cultivation of marine-derived Streptomyces strains, which are known producers of napyradiomycins.[3]

Materials:

  • Streptomyces sp. strain (e.g., SCSIO 10428 or Streptomyces kebangsaanensis WS-68302)[4][5]

  • Seed Medium (e.g., ISP-2)[5]

  • Production Medium[3]

  • Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculate a single colony or a stock culture of the Streptomyces strain into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.[3]

  • Incubate the seed culture on a rotary shaker at 150-200 rpm and 28 °C for 3-4 days.[3][5]

  • Transfer a 6-10% inoculum from the seed culture into larger Erlenmeyer flasks (e.g., 500 mL) containing 150 mL of production medium.[3][5]

  • Incubate the production cultures on a rotary shaker at 150-200 rpm and 28 °C for 7-10 days.[3][5]

II. Extraction of Crude Metabolites

Materials:

Protocol:

  • Pool the fermentation broth from the production cultures.

  • Separate the mycelial cake from the broth by filtration.[4]

  • Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel.[4][6]

  • Combine the organic (ethyl acetate) phases.

  • Extract the mycelial cake three times with ethanol.[4]

  • Combine the ethanol extracts with the ethyl acetate extracts.

  • Concentrate the combined organic extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[4][6]

III. Chromatographic Purification of this compound

A. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials:

  • Silica gel (100-200 or 230-400 mesh)[4][6]

  • Glass column

  • Solvents: Isooctane, Ethyl acetate (EtOAc), Chloroform (CHCl₃), Methanol (MeOH)

Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a stepwise gradient of solvents. A typical gradient could be isooctane/EtOAc (from 30:1 to 0:1, v/v) followed by a CHCl₃/MeOH gradient (from 1:1 to 0:1, v/v).[4]

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

B. Size Exclusion Chromatography (Further Purification)

Materials:

  • Sephadex LH-20

  • Glass column

  • Solvent: Chloroform/Methanol (1:1, v/v)

Protocol:

  • Pool the fractions from the silica gel column that contain this compound and concentrate them.

  • Load the concentrated sample onto a Sephadex LH-20 column.

  • Elute with a mixture of CHCl₃/MeOH (1:1, v/v).[4]

  • Collect fractions and analyze for the presence of this compound.

C. High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Preparative or semi-preparative HPLC system

  • Reversed-phase column (e.g., ODS-A or C18)[4]

  • Solvents: Acetonitrile (B52724) (CH₃CN), Water (H₂O)

Protocol:

  • Pool and concentrate the fractions containing this compound from the previous step.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.[3]

  • Inject the sample onto the HPLC column.

  • Elute with a gradient of acetonitrile in water. A typical gradient could be 20% CH₃CN for 2 minutes, then a linear gradient from 20% to 100% CH₃CN over 20 minutes, hold at 100% for 4 minutes, and then return to 20%.[7]

  • Collect the peak corresponding to this compound.

  • Verify the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR.

Data Presentation

The yield of this compound can vary depending on the producing strain and fermentation conditions. The following table summarizes representative quantitative data from the literature.

Producing StrainFermentation Volume (L)Crude Extract (g)Purified this compound (mg)Reference
Streptomyces sp. SCSIO 104282016Not specified for B1 alone[4]
Streptomyces kebangsaanensis WS-6830230Not specified10.87[5][7]

Note: In the study with Streptomyces sp. SCSIO 10428, this compound was one of nine napyradiomycin analogues isolated from the crude extract.

Alternatively, chemoenzymatic synthesis offers a different approach. In one study, a one-pot reaction yielded 4.6 mg (18% yield) of this compound.[8][9]

Visualizations

Experimental Workflow for Isolation and Purification

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Streptomyces sp. Culture Extraction Solvent Extraction (EtOAc & EtOH) Fermentation->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for this compound isolation and purification.

Logical Relationships in the Purification Process

G Start Culture Broth (Complex Mixture) Step1 Liquid-Liquid Extraction Start->Step1 Separates by Polarity Step2 Column Chromatography (Silica Gel) Step1->Step2 Further separates by Polarity Step3 Size Exclusion Chromatography (Sephadex LH-20) Step2->Step3 Separates by Size Step4 High-Performance Liquid Chromatography (HPLC) Step3->Step4 High-resolution separation End Purified This compound Step4->End

Caption: Purification steps and their separation principles.

References

Application Notes and Protocols: Structure Elucidation of Napyradiomycin B1 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a family of halogenated meroterpenoids produced by actinomycetes, exhibiting a range of biological activities, including antibacterial and cytotoxic properties. The structural complexity of these natural products necessitates advanced spectroscopic techniques for their complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of napyradiomycins. This document provides a detailed overview of the application of NMR spectroscopy for the structural determination of Napyradiomycin B1, a representative member of this class.

Structure and Key Features of this compound

This compound possesses a semi-naphthoquinone core, a prenyl unit that is cyclized to form a tetrahydropyran (B127337) ring, and a chlorinated monoterpenoid substituent. The accurate assignment of all proton and carbon signals and the determination of their connectivity are crucial for confirming its structure.

NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as referenced from foundational studies in the field.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
34.42dd12.0, 4.0
42.48, 2.43m
76.72s
97.17s
112.68brd8.1
124.70d8.5
14α2.15m
14β2.10m
15α1.93m
15β1.88m
164.89brs
2'-Me (ax)1.18s
2'-Me (eq)1.50s
6'-Me1.06t6.4
10'-Me1.32s
17-Me1.75s
8-OH11.85s

Note: Data is compiled from related napyradiomycin structures and the original literature.[1][2][3][4][5][6] Variations in reported shifts may occur due to different solvents and instrument frequencies.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppm
279.2
358.9
442.8
4a83.7
5195.5
5a109.9
6164.4
7108.2
8164.8
9115.7
9a109.5
10194.0
10a41.1
1138.0
12123.9
13131.9
1441.2
1533.3
16141.3
1722.4
2'-Me (ax)29.0
2'-Me (eq)18.4
6'-Me18.3
10'-Me16.7
17-Me21.5

Note: Data is compiled from related napyradiomycin structures and the original literature.[1][2][3][4][5][6] Assignments are based on 2D NMR data.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the sample solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Standard pulse programs available on the spectrometer software should be used. Optimization of parameters like spectral widths, acquisition times, and number of increments should be performed based on the specific instrument and sample.

Structure Elucidation Workflow and Key 2D NMR Correlations

The structural elucidation of this compound is a systematic process involving the analysis of various NMR spectra. The following diagram illustrates the logical workflow.

structure_elucidation_workflow H1_NMR ¹H NMR (Proton environments, multiplicities) HSQC HSQC (Direct ¹H-¹³C correlations) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon count, types: CH₃, CH₂, CH, Cq) C13_NMR->HSQC COSY COSY (¹H-¹H spin systems) HSQC->COSY Frag_A Naphthoquinone Core COSY->Frag_A Frag_B Tetrahydropyran Ring COSY->Frag_B Frag_C Monoterpenoid Side Chain COSY->Frag_C HMBC HMBC (Long-range ¹H-¹³C correlations) HMBC->Frag_A HMBC->Frag_B HMBC->Frag_C Final_Structure Complete Structure of This compound Frag_A->Final_Structure Frag_B->Final_Structure Frag_C->Final_Structure

Caption: Workflow for the structure elucidation of this compound using NMR.

Key 2D NMR Correlations:

The following diagram illustrates the key COSY and HMBC correlations that are instrumental in assembling the molecular fragments of this compound.

key_correlations cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) H3 H-3 H4 H-4 H3->H4 J₃,₄ H11 H-11 H12 H-12 H11->H12 J₁₁,₁₂ H14 H-14 H15 H-15 H14->H15 J₁₄,₁₅ H3_hmbc H-3 C2 C-2 H3_hmbc->C2 C4a C-4a H3_hmbc->C4a H9_hmbc H-9 C5a C-5a H9_hmbc->C5a C8 C-8 H9_hmbc->C8 C10 C-10 H9_hmbc->C10 H16_hmbc H-16 C15_hmbc C-15 H16_hmbc->C15_hmbc C17_hmbc C-17 H16_hmbc->C17_hmbc Me17_hmbc 17-Me C12 C12 Me17_hmbc->C12 C-12 C13 C13 Me17_hmbc->C13 C-13

References

Application Notes and Protocols for X-ray Crystallography of Napyradiomycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the single-crystal X-ray diffraction analysis of napyradiomycins, a class of halogenated meroterpenoids with significant antibacterial and cytotoxic activities. Elucidating the three-dimensional atomic structure of these natural products is crucial for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Introduction to Napyradiomycin Crystallography

Napyradiomycins are complex natural products isolated from actinomycetes, particularly from the genus Streptomyces. Their intricate stereochemistry and diverse halogenation patterns make X-ray crystallography an indispensable tool for unambiguous structure determination. The absolute configuration of several napyradiomycins, including napyradiomycin B2, napyradiomycin B4, and napyradiomycin CNQ525.510A, has been successfully determined using this technique.[1][2][3] These structural studies provide a foundation for understanding their biological mechanisms and for guiding synthetic and medicinal chemistry efforts.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for selected napyradiomycin derivatives. This information is essential for comparing crystal quality and understanding the crystallographic parameters of these compounds.

Parameter Napyradiomycin CNQ525.510B Napyradiomycin B2 Napyradiomycin B4
CCDC Deposition No. 944922[3]Not availableNot available
Chemical Formula C₂₆H₃₂Cl₂O₆C₂₅H₃₀Cl₂O₅C₂₅H₃₁Cl₃O₆
Formula Weight 511.42481.4533.9
Crystal System Monoclinic[4]OrthorhombicOrthorhombic
Space Group P2(1)[4]P2₁2₁2₁P2₁2₁2₁
Unit Cell Dimensions
a (Å)10.9710.5410.60
b (Å)17.5826.9627.11
c (Å)11.988.218.22
α (°)909090
β (°)105.79090
γ (°)909090
Volume (ų)2220.52332.62359.7
Z 444
Temperature (K)100(2)[4]Not availableNot available
Wavelength (Å)0.71073 (Mo Kα)1.5418 (Cu Kα)1.5418 (Cu Kα)
Resolution (Å)0.77Not availableNot available
Reflections Collected 7887[4]Not availableNot available
Independent Reflections 4187[4]Not availableNot available
R(int) 0.0191[4]Not availableNot available
Final R indices [I>2σ(I)] R1 = 0.065, wR2 = 0.165Not availableNot available
Goodness-of-fit on F² 1.05Not availableNot available

Experimental Workflow

The general workflow for the X-ray crystallography of napyradiomycins is depicted below. This process begins with the isolation and purification of the compound, followed by crystallization, data collection, structure solution, and refinement.

experimental_workflow Experimental Workflow for Napyradiomycin X-ray Crystallography cluster_purification Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination Isolation Isolation & Purification of Napyradiomycin Crystallization Crystallization Trials (Slow Evaporation) Isolation->Crystallization Purified Compound Harvesting Crystal Harvesting & Mounting Crystallization->Harvesting Single Crystals DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection Mounted Crystal DataProcessing Data Processing & Scaling DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Model Validation & Deposition StructureRefinement->Validation

A flowchart of the napyradiomycin X-ray crystallography process.

Detailed Experimental Protocols

The following protocols are based on the successful structure determination of napyradiomycin derivatives and provide a general framework for crystallographic studies of this class of compounds.

Protocol 1: Crystallization of Napyradiomycins

This protocol describes the slow evaporation method, which has been successfully used for growing single crystals of napyradiomycins.

Materials:

  • Purified napyradiomycin (e.g., CNQ525.510B)

  • Volatile solvent system (e.g., 50:50 hexane/ethyl acetate)[3]

  • Small, clean glass vials (e.g., 1-2 mL)

  • Parafilm or vial caps (B75204) with small perforations

Procedure:

  • Dissolve a small amount (1-5 mg) of the purified napyradiomycin in a minimal volume of the chosen solvent system in a clean vial.

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Cover the vial with a cap containing a few small perforations or with Parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitor the vial for crystal growth over several days to weeks. Suitable single crystals should be clear and have well-defined faces.

Protocol 2: X-ray Data Collection

This protocol outlines the general steps for collecting X-ray diffraction data from a single crystal of a napyradiomycin.

Equipment:

  • Single-crystal X-ray diffractometer with a suitable X-ray source (Mo Kα or Cu Kα) and detector

  • Cryo-cooling system (e.g., nitrogen gas stream)

  • Goniometer head and cryo-loops

Procedure:

  • Crystal Mounting: Carefully select a single crystal of suitable size (e.g., 0.15 x 0.15 x 0.15 mm for napyradiomycin CNQ525.510B) and mount it on a cryo-loop with a cryoprotectant (e.g., Paratone oil).[4]

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas to the desired data collection temperature (typically 100 K) to minimize radiation damage.[4]

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters, crystal system, and space group.

  • Data Collection Strategy: Devise a data collection strategy to ensure a complete and redundant dataset. This typically involves rotating the crystal through a series of omega and phi scans. For napyradiomycin CNQ525.510B, data was collected using phi and omega scans with a 0.5° scan width and a 5-second exposure time per frame.[4]

  • Data Integration: Integrate the raw diffraction images to obtain a list of reflection indices and their corresponding intensities. Software such as Bruker SAINT can be used for this purpose.[4]

  • Data Scaling and Absorption Correction: Scale the integrated data and apply an absorption correction to account for the absorption of X-rays by the crystal. The SADABS software program is suitable for this step.[4]

Protocol 3: Structure Solution and Refinement

This protocol describes the process of solving the crystal structure and refining the atomic model.

Software:

  • Structure solution software (e.g., SIR-2004 for direct methods)[4]

  • Structure refinement software (e.g., SHELXL-97)[4]

  • Molecular graphics software for model building and visualization

Procedure:

  • Structure Solution: Solve the phase problem to obtain an initial electron density map. For small molecules like napyradiomycins, direct methods are typically successful.[4]

  • Model Building: Build an initial atomic model into the electron density map.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other model parameters against the experimental diffraction data using full-matrix least-squares methods. For napyradiomycin CNQ525.510B, all non-hydrogen atoms were refined anisotropically.[4]

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions and refine them using a riding model.[4]

  • Validation: Validate the final structural model using software tools to check for geometric and stereochemical correctness.

  • Deposition: Deposit the final atomic coordinates and structure factor data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Signaling Pathways

Currently, there is limited information in the public domain detailing specific signaling pathways directly modulated by napyradiomycins that have been elucidated at a level of detail suitable for a signaling pathway diagram. Research has shown that some napyradiomycin derivatives induce apoptosis in cancer cell lines, but the precise molecular targets and downstream signaling cascades are still under investigation.[3]

Conclusion

X-ray crystallography is a powerful and essential technique for the structural elucidation of napyradiomycins. The protocols and data presented here provide a valuable resource for researchers working on this important class of natural products. Detailed structural information will continue to play a critical role in advancing our understanding of their biological activities and in the development of new therapeutic agents.

References

Application Notes and Protocols for Napyradiomycin B1 in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing Napyradiomycin B1, a meroterpenoid natural product, in antibacterial susceptibility testing. This compound, produced by actinomycetes, has demonstrated significant activity, particularly against Gram-positive bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Introduction

Napyradiomycins are a class of hybrid polyketide-terpenoid compounds that exhibit a range of biological activities, including antibacterial and cytotoxic properties. Their complex chemical structures, often featuring halogenations, contribute to their bioactivity. The antibacterial mechanism of napyradiomycins is believed to be multi-targeted, involving the inhibition of critical macromolecular biosynthesis pathways such as protein, RNA, DNA, and cell wall synthesis[1]. This multi-faceted attack may reduce the likelihood of rapid development of bacterial resistance through single-point mutations.

Data Presentation: Antibacterial Activity of this compound and Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related compounds against various bacterial strains. This data is compiled from multiple studies to provide a comparative overview of their antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureus ATCC 292134[2]
Bacillus subtilis SCSIO BS014[2]
Bacillus thuringiensis SCSIO BT018[2]
Napyradiomycin A1Staphylococcus aureus ATCC 292131-2[2]
Bacillus subtilis SCSIO BS011[2]
Bacillus thuringiensis SCSIO BT012[2]
Napyradiomycin B3Staphylococcus aureus ATCC 292130.25[2]
Bacillus subtilis SCSIO BS010.5[2]
Bacillus thuringiensis SCSIO BT010.5[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (medium only)

  • Solvent control (medium with DMSO)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL. The concentration range should be selected based on expected MIC values (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Include a positive control (a known antibiotic), a negative control (broth only), and a solvent control (broth with the same concentration of DMSO as in the highest concentration of this compound) on each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound, the positive control, and the solvent control.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Mandatory Visualizations

Proposed Multi-Target Mechanism of this compound

The following diagram illustrates the proposed multi-targeted antibacterial action of this compound, which is thought to disrupt several key cellular processes simultaneously.

Napyradiomycin_B1_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell NapB1 This compound DNA_Replication DNA Replication NapB1->DNA_Replication RNA_Polymerase RNA Polymerase (Transcription) NapB1->RNA_Polymerase Ribosome Ribosome (Protein Synthesis) Cell_Wall Cell Wall Synthesis Napyradiomycin Napyradiomycin B1 B1 B1->Ribosome B1->Cell_Wall

Caption: Proposed multi-target inhibition by this compound.

Experimental Workflow for MIC Determination

This diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of This compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read Results: Determine MIC E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Troubleshooting and Considerations

  • Solubility: this compound is sparingly soluble in aqueous solutions. DMSO is the recommended solvent for stock solutions. Ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Colorimetric Interference: As napyradiomycins can be colored compounds, it is important to include a compound-only control (without bacteria) to account for any background absorbance when using a microplate reader for MIC determination.

  • Gram-Negative Bacteria: Napyradiomycins generally exhibit weaker activity against Gram-negative bacteria. This is likely due to the outer membrane acting as a permeability barrier.

  • Quality Control: Always include a reference bacterial strain (e.g., Staphylococcus aureus ATCC 29213) and a standard antibiotic as controls to ensure the validity of the assay.

References

Application Notes and Protocols: Napyradiomycin B1 as a Positive Control in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Napyradiomycin B1 as a reliable positive control in cell-based cytotoxicity assays. Detailed protocols and data interpretation guidelines are included to ensure accurate and reproducible results in your research and drug discovery workflows.

Introduction

This compound is a member of the napyradiomycin class of meroterpenoids, which are naturally occurring compounds isolated from actinomycete bacteria.[1] These compounds, including this compound, have demonstrated significant biological activities, including antibacterial and cytotoxic effects.[1][2] The cytotoxic nature of this compound, primarily through the induction of apoptosis, makes it an excellent candidate for use as a positive control in cytotoxicity assays.[3] A positive control is an essential component of any robust experimental design, providing a benchmark for assay performance and validating the cellular response to cytotoxic agents.

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects by inducing programmed cell death, or apoptosis.[3] While the precise molecular targets are still under investigation, studies have shown that napyradiomycins can trigger apoptotic pathways in cancer cells.[3] Apoptosis is a tightly regulated process involving a cascade of specific signaling events that lead to characteristic morphological changes and, ultimately, cell death. This process is crucial in eliminating damaged or cancerous cells. The consistent induction of this pathway by this compound allows for its use as a dependable positive control to ensure that the assay system can detect cytotoxic events.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for this compound.

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma2[3]
SF-268Glioblastoma< 20[4]
MCF-7Breast Cancer< 20[4]
NCI-H460Lung Cancer< 20[4]
HepG-2Liver Cancer< 20[4]

Experimental Protocols

A detailed protocol for a common colorimetric method, the MTT assay, is provided below. This assay measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay Using this compound as a Positive Control

1. Materials and Reagents:

  • Target cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Experimental cytotoxic compounds

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well flat-bottom sterile microplates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2. Cell Seeding:

  • Harvest and count cells, ensuring high viability (>95%).

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

3. Compound Treatment:

  • Prepare serial dilutions of your experimental compounds in complete culture medium.

  • Prepare a working solution of this compound in complete culture medium to be used as the positive control. A final concentration of 20 µM is recommended to ensure a robust cytotoxic response.

  • Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the experimental compounds and this compound.

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, this compound positive control, or vehicle control to the respective wells. Include wells with medium only as a blank control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

4. MTT Assay:

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • After the MTT incubation, carefully remove the medium from the wells.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control (which is set to 100% viability).

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • The positive control (this compound) should show a significant reduction in cell viability.

  • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value for your experimental compounds.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions (Incl. This compound) treatment Add Compounds to Cells compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Buffer formazan_incubation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a standard cytotoxicity assay.

Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome napyradiomycin This compound initiator_caspases Initiator Caspases (e.g., Caspase-9) napyradiomycin->initiator_caspases Induces effector_caspases Effector Caspases (e.g., Caspase-3) initiator_caspases->effector_caspases Activates apoptosis Apoptosis (Cell Death) effector_caspases->apoptosis Executes

Caption: Simplified overview of apoptosis induction.

References

Application of Napyradiomycin B1 in apoptosis induction studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Napyradiomycin B1, a member of the napyradiomycin class of meroterpenoids, has demonstrated significant potential as an inducer of apoptosis in cancer cell lines.[1] This property makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. Studies have shown that this compound and its derivatives are cytotoxic to various cancer cells, with a mechanism of action that involves the activation of programmed cell death, or apoptosis, rather than non-specific cell damage.[1]

The primary application of this compound in a research setting is the study of apoptosis signaling pathways. Its ability to induce apoptosis in a dose-dependent manner allows for the investigation of the molecular mechanisms that govern cancer cell death. Research on HCT-116 human colon carcinoma cells has shown that napyradiomycins, including B1, induce apoptosis, suggesting the existence of a specific biochemical target for this class of compounds.[1] While the precise signaling cascade initiated by this compound is a subject of ongoing research, it is hypothesized to involve key regulators of apoptosis such as the Bcl-2 family of proteins and caspases.

The quantitative data available for this compound and related compounds in HCT-116 cells highlight their potency. The half-maximal inhibitory concentration (IC50) and the concentration range for apoptosis induction provide a basis for designing experiments to explore its anticancer effects.

Quantitative Data Summary

The following table summarizes the reported cytotoxic and apoptosis-inducing concentrations of this compound and related compounds in the HCT-116 human colon carcinoma cell line.

CompoundIC50 (µM)Apoptosis Induction Concentration Range (µM)
This compound ~1-5Not explicitly defined, but cytotoxic effects are observed in this range[1]
Napyradiomycin A1Not specifiedNot specified
Napyradiomycin B331.0 - 5.0
Napyradiomycin B4102.8 - 32.6
A80915A31.0 - 9.5
A80915C157.4 - 28.8

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • HCT-116 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • HCT-116 cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells in 6-well plates at an appropriate density.

  • Incubate for 24 hours, then treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow for Apoptosis Assessment

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Seed HCT-116 Cells treatment Treat with this compound cell_culture->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay facs_prep Annexin V/PI Staining treatment->facs_prep ic50_calc IC50 Determination mtt_assay->ic50_calc facs_analysis Flow Cytometry Analysis facs_prep->facs_analysis apoptosis_quant Quantification of Apoptotic Cells facs_analysis->apoptosis_quant

Caption: Workflow for assessing this compound-induced apoptosis.

Generalized Apoptotic Signaling Pathway

While the specific molecular targets of this compound are yet to be fully elucidated, it is likely to engage one of the major apoptotic pathways. The following diagram illustrates a generalized model of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of cell death induced by anticancer agents.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Napyradiomycin_B1 This compound Death_Receptor Death Receptor (e.g., Fas, TNFR) Napyradiomycin_B1->Death_Receptor ? Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Napyradiomycin_B1->Bcl2_family ? DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Caspase8->Bcl2_family Bid cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

References

Investigating Napyradiomycin B1 as an Estrogen Receptor Antagonist: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Napyradiomycin B1, a member of the napyradiomycin class of meroterpenoids, has been identified as a non-steroidal estrogen receptor antagonist.[1][2] Originally recognized for their antimicrobial properties, napyradiomycins have since been shown to exhibit a range of biological activities, including the inhibition of gastric (H+-K+) ATPases and antagonism of the estrogen receptor.[2] This document provides a summary of the available data and detailed protocols for key experiments to facilitate further investigation into the anti-estrogenic properties of this compound.

Data Presentation

CompoundIC50 (M) for Estrogen Receptor Binding
R1128 A1.1 x 10⁻⁷
R1128 B1.2 x 10⁻⁷
R1128 C2.6 x 10⁻⁷
R1128 D2.7 x 10⁻⁷

Data from Hori et al., 1993 for R1128 substances, which are also non-steroidal estrogen-receptor antagonists produced by Streptomyces.[3] It was noted that R1128 B acts as a competitive inhibitor of estrogen-receptor binding.[4]

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) HSP Heat Shock Proteins (HSP) ER->HSP Inactive Complex ER_dimer ER Dimer ER->ER_dimer Dimerization ER_N_B1 ER-Napyradiomycin B1 Complex E2 Estradiol (B170435) (E2) E2->ER Binds N_B1 This compound N_B1->ER Antagonizes ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription No_Transcription Transcription Blocked ERE->No_Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation ER_dimer->ERE Binds ER_N_B1->ERE Binding Blocked

Estrogen Receptor Signaling and Antagonism by this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_confirmation Functional Confirmation cluster_analysis Data Analysis Binding_Assay Estrogen Receptor Competitive Binding Assay IC50 Determine IC50 Binding_Assay->IC50 Reporter_Assay ERE-Luciferase Reporter Gene Assay Antagonist_Activity Confirm Antagonist Activity Reporter_Assay->Antagonist_Activity Proliferation_Assay MCF-7 Cell Proliferation Assay Proliferation_Assay->Antagonist_Activity IC50->Reporter_Assay

Workflow for Investigating Estrogen Receptor Antagonists.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Principle: This assay determines the ability of a test compound, such as this compound, to compete with radiolabeled estradiol ([³H]E₂) for binding to the estrogen receptor. A decrease in the binding of [³H]E₂ in the presence of the test compound indicates affinity for the estrogen receptor.

Materials:

  • Rat uterine cytosol preparation (source of estrogen receptors)

  • [2,4,6,7-¹H]-Estradiol ([³H]E₂)

  • 17β-estradiol (unlabeled)

  • This compound

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and vials

  • Microcentrifuge tubes

  • Liquid scintillation counter

Protocol:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in TEDG buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[5][6]

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]E₂ (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.[5]

  • Incubation: Add the rat uterine cytosol preparation (50-100 µg of protein per tube) to each tube, vortex gently, and incubate at 4°C for 18-24 hours to reach equilibrium.[5]

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing.

  • Washing: Centrifuge the tubes, discard the supernatant containing the unbound ligand, and wash the HAP pellet with assay buffer. Repeat the wash step two more times.

  • Quantification: Add scintillation fluid to the HAP pellet, vortex, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of [³H]E₂ bound against the log concentration of the competitor (unlabeled estradiol or this compound). Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂.

ERE-Luciferase Reporter Gene Assay

Principle: This cell-based assay measures the ability of a compound to inhibit estradiol-induced transcription of a reporter gene (luciferase) that is under the control of an estrogen response element (ERE). A decrease in luciferase activity in the presence of estradiol and the test compound indicates antagonist activity.

Materials:

  • T47D or MCF-7 cells stably transfected with an ERE-luciferase reporter plasmid.[7][8]

  • Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum.

  • 17β-estradiol

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Plate the stably transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing a fixed, sub-maximal concentration of 17β-estradiol (e.g., 1 nM) and varying concentrations of this compound. Include controls for basal activity (vehicle only) and maximal estradiol-induced activity.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.[8]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the percentage of estradiol-induced luciferase activity against the log concentration of this compound. Determine the IC50 value for the inhibition of estradiol-induced transcription.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Principle: This assay assesses the ability of a compound to inhibit the proliferative effect of estradiol on the estrogen-dependent human breast cancer cell line, MCF-7. Inhibition of estradiol-induced cell growth is indicative of estrogen receptor antagonism. The growth of estrogen-responsive human mammary adenocarcinoma MCF-7 cells has been shown to be inhibited by related compounds, with this inhibition being reversed by the addition of estradiol.[4]

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum

  • 17β-estradiol

  • This compound

  • Cell proliferation detection reagent (e.g., MTS, resazurin)

  • Microplate reader

Protocol:

  • Hormone Deprivation: Culture MCF-7 cells in medium containing charcoal-stripped serum for several days to deplete endogenous estrogens and synchronize the cells.

  • Cell Seeding: Seed the hormone-deprived cells into a 96-well plate.

  • Treatment: After cell attachment, replace the medium with fresh medium containing a fixed concentration of 17β-estradiol that induces proliferation, along with varying concentrations of this compound.

  • Incubation: Incubate the cells for 6-7 days, allowing for cell proliferation to occur.

  • Quantification of Cell Proliferation: Add a cell proliferation reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Plot the percentage of estradiol-induced cell proliferation against the log concentration of this compound. Determine the IC50 value for the inhibition of cell growth.

References

Application Notes and Protocols: Napyradiomycin B1 as an Inhibitor of Gastric (H⁺-K⁺)-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gastric hydrogen-potassium ATPase (H⁺-K⁺-ATPase), commonly known as the proton pump, is the primary enzyme responsible for the acidification of the stomach lumen. This P-type ATPase, located in the parietal cells of the gastric mucosa, actively transports H⁺ ions into the stomach in exchange for K⁺ ions, a process powered by the hydrolysis of ATP. Its crucial role in gastric acid secretion makes it a prime target for therapeutic intervention in acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).

Napyradiomycins are a family of naturally occurring antibiotics with a range of biological activities. Notably, Napyradiomycin B1 has been identified as an inhibitor of the gastric (H⁺-K⁺)-ATPase. These application notes provide a summary of its inhibitory characteristics and detailed protocols for its investigation.

Mechanism of Action of Gastric (H⁺-K⁺)-ATPase and Inhibition

The gastric (H⁺-K⁺)-ATPase operates through a cycle of conformational changes, often referred to as the E1-E2 cycle, to transport ions across the cell membrane. In its E1 conformation, the pump binds to intracellular H⁺. Upon phosphorylation by ATP, it transitions to the E2 conformation, releasing H⁺ into the gastric lumen. The binding of extracellular K⁺ to the E2 form triggers dephosphorylation and a return to the E1 conformation, releasing K⁺ into the cytoplasm. Inhibitors of this pump can act through various mechanisms, including covalent binding or competitive inhibition at the K⁺ binding site.

G Simplified Signaling Pathway of Gastric (H⁺-K⁺)-ATPase cluster_membrane Apical Membrane of Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_cytoplasm Cytoplasm ATPase Gastric (H⁺-K⁺)-ATPase H_lumen H⁺ ATPase->H_lumen transports ADP ADP + Pi ATPase->ADP K_cyto K⁺ ATPase->K_cyto transports K_lumen K⁺ K_lumen->ATPase binds ATP ATP ATP->ATPase phosphorylates H_cyto H⁺ H_cyto->ATPase binds NapyradiomycinB1 This compound NapyradiomycinB1->ATPase inhibits

Caption: Mechanism of Gastric (H⁺-K⁺)-ATPase and its inhibition.

Quantitative Data on this compound Inhibition

Based on available literature, the inhibitory activity of this compound (also referred to as SF2575) on the gastric (H⁺-K⁺)-ATPase has been characterized. The following table summarizes the reported quantitative data.

CompoundParameterValueConditionsReference
This compound (SF2575)IC₅₀0.4 µg/mLHog gastric vesicles[Biochem Pharmacol. 1991;42(10):2019-26]
This compound (SF2575)Kinetic AnalysisReversible, non-competitive with respect to K⁺Hog gastric vesicles[Biochem Pharmacol. 1991;42(10):2019-26]

Experimental Protocols

The following are detailed protocols for the isolation of gastric (H⁺-K⁺)-ATPase-rich vesicles and the subsequent assay for inhibitor activity, based on standard methodologies.

Protocol 1: Isolation of Gastric (H⁺-K⁺)-ATPase-Rich Vesicles

This protocol describes the preparation of vesicles enriched in (H⁺-K⁺)-ATPase from hog or rabbit gastric mucosa.

Materials:

  • Fresh or frozen hog/rabbit stomachs

  • Homogenization Buffer: 250 mM sucrose (B13894), 5 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Sucrose Gradient Solutions: 32% and 40% (w/v) sucrose in 5 mM Tris-HCl (pH 7.4)

  • Resuspension Buffer: 250 mM sucrose, 5 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Excise the gastric mucosa from the muscle layer of the stomach and wash with ice-cold homogenization buffer.

  • Mince the tissue and homogenize using a Dounce homogenizer in 5 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient (40% and 32%).

  • Centrifuge at 150,000 x g for 2 hours at 4°C.

  • The (H⁺-K⁺)-ATPase-rich vesicles will be located at the interface of the 32% and 40% sucrose layers.

  • Carefully collect this fraction, dilute with resuspension buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in resuspension buffer, determine the protein concentration (e.g., using a Bradford assay), and store in aliquots at -80°C.

Protocol 2: In Vitro (H⁺-K⁺)-ATPase Inhibition Assay

This assay measures the enzymatic activity of the (H⁺-K⁺)-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • (H⁺-K⁺)-ATPase-rich vesicles (from Protocol 1)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl

  • ATP solution: 2 mM ATP in assay buffer

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

    • Mix Solution A and Solution B in a 3:1 ratio just before use.

  • Phosphate Standard Solution (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

  • Add 20 µL of the (H⁺-K⁺)-ATPase-rich vesicle suspension (typically 5-10 µg of protein) to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 20 µL of the 2 mM ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at a wavelength between 620-660 nm using a microplate reader.

  • Prepare a standard curve using the Phosphate Standard Solution to determine the concentration of Pi released in each well.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

G Experimental Workflow for (H⁺-K⁺)-ATPase Inhibition Assay start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor prep_plate Add Assay Buffer, Inhibitor, and ATPase Vesicles to 96-well Plate prep_inhibitor->prep_plate pre_incubate Pre-incubate at 37°C prep_plate->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction with Malachite Green Reagent incubate->stop_reaction color_dev Color Development stop_reaction->color_dev measure_abs Measure Absorbance (620-660 nm) color_dev->measure_abs analyze Calculate % Inhibition and IC₅₀ measure_abs->analyze end End analyze->end

Caption: Workflow for assessing (H⁺-K⁺)-ATPase inhibition.

Conclusion

This compound presents as a noteworthy inhibitor of the gastric (H⁺-K⁺)-ATPase. The provided protocols offer a robust framework for researchers to independently verify and further explore its inhibitory characteristics. These investigations are vital for the potential development of new therapeutic agents for acid-related gastric conditions. The non-competitive inhibition mechanism with respect to K⁺ suggests a distinct mode of action that warrants further structural and kinetic studies to fully elucidate its interaction with the proton pump.

Application Notes and Protocols for Fluorescence-Activated Cell Sorting (FACS) with Napyradiomycin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a family of meroterpenoids produced by actinomycetes that have garnered significant interest due to their broad range of biological activities, including antibacterial and cytotoxic effects.[1][2] Napyradiomycin B1 (Nap-B1) has been shown to be a potent inhibitor of bacterial growth and to induce apoptosis in cancer cells.[1][3] Fluorescence-activated cell sorting (FACS) is a powerful technique for the analysis and sorting of cells based on their fluorescent properties. This document provides detailed protocols for utilizing FACS to study the effects of this compound on both bacterial and eukaryotic cells. The provided methodologies focus on assessing cell viability, cell cycle progression, and apoptosis induction.

Data Presentation

Antibacterial Activity of this compound and Related Compounds

The antibacterial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

CompoundTest OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus ATCC 292131-2[4]
This compound Bacillus subtilis SCSIO BS010.5-1[4]
This compound Bacillus thuringiensis SCSIO BT011-2[4]
Napyradiomycin B3 Staphylococcus aureus ATCC 292130.25-0.5[4]
Napyradiomycin A1 Staphylococcus aureus ATCC 292131-2[4]
Cytotoxic Activity of this compound and Related Compounds

The cytotoxic effects of this compound on cancer cell lines are commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineIC50 (µM)Reference
This compound HCT-116 (Colon Carcinoma)2[3]
Napyradiomycin B3 HCT-116 (Colon Carcinoma)3[3]
Napyradiomycin B4 HCT-116 (Colon Carcinoma)10[3]
Napyradiomycin A80915A HCT-116 (Colon Carcinoma)3[3]
Napyradiomycin A80915C HCT-116 (Colon Carcinoma)15[3]

Experimental Protocols

Protocol 1: Assessment of Bacterial Viability using FACS

This protocol details a method to assess the viability of bacterial cells treated with this compound using Propidium Iodide (PI) staining, which selectively enters cells with compromised membranes.

Materials:

  • This compound

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (1 mg/mL stock)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

  • Treatment with this compound:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the pellet twice with sterile PBS.

    • Resuspend the cells in fresh broth medium to a concentration of approximately 1 x 10^6 cells/mL.

    • Expose the bacterial suspension to varying concentrations of this compound (based on its MIC values) and an untreated control.

    • Incubate under optimal growth conditions for a predetermined time (e.g., 2-4 hours).

  • Staining:

    • Harvest the treated and control cells by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Add PI to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • FACS Analysis:

    • Analyze the samples on a flow cytometer.

    • Excite PI with a 488 nm laser and detect emission in the appropriate channel (typically around 617 nm).

    • Gate on the bacterial population based on forward scatter (FSC) and side scatter (SSC).

    • Quantify the percentage of PI-positive (dead) cells in the treated and control samples.

Protocol 2: Analysis of Apoptosis in Eukaryotic Cells by Annexin V/PI Staining

This protocol describes the use of Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[5][6]

Materials:

  • This compound

  • Eukaryotic cell line (e.g., HCT-116)

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (based on its IC50 values) and a vehicle control.

    • Incubate for a time period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • FACS Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use a 488 nm laser for excitation. Detect FITC emission (Annexin V) at ~530 nm and PI emission at ~617 nm.

    • Set up compensation controls for FITC and PI.

    • Analyze the data to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution in eukaryotic cells treated with this compound by staining the cellular DNA with PI.[7][8]

Materials:

  • This compound

  • Eukaryotic cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat the cells with this compound as described in Protocol 2.

  • Cell Fixation:

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes).

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • FACS Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a 488 nm laser for excitation and detect PI fluorescence on a linear scale.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Apoptosis Analysis

The following diagram illustrates the general workflow for assessing this compound-induced apoptosis using FACS.

G cluster_workflow FACS Workflow for Apoptosis Analysis start Seed and Culture Eukaryotic Cells treat Treat with This compound start->treat harvest Harvest Adherent and Floating Cells treat->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer stain Stain with Annexin V-FITC & PI resuspend_buffer->stain analyze FACS Analysis stain->analyze results Quantify Viable, Apoptotic, and Necrotic Cells analyze->results

Caption: Workflow for analyzing apoptosis via FACS.

General Apoptotic Signaling Pathways

This compound has been shown to induce apoptosis, a form of programmed cell death.[3] While the precise molecular targets of Nap-B1 are still under investigation, it is known to trigger apoptotic cascades. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program.

The diagram below provides a generalized overview of the key events in the intrinsic and extrinsic apoptotic pathways. This compound is depicted as an initiator of the intrinsic pathway, a common mechanism for many cytotoxic compounds.

G cluster_pathway Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 nap_b1 This compound bcl2_family Bcl-2 Family Modulation (Bax/Bak activation) nap_b1->bcl2_family cytochrome_c Cytochrome c Release from Mitochondria bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

References

Troubleshooting & Optimization

Technical Support Center: Chemoenzymatic Synthesis of Napyradiomycin B1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the chemoenzymatic synthesis of Napyradiomycin B1. As the total chemical synthesis of this compound has not yet been reported, this guide focuses on the established chemoenzymatic pathway.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main obstacle in the total chemical synthesis of this compound is the stereospecific installation of its multiple halogenated stereocenters.[1][2] To date, a purely chemical synthesis has not been achieved. The developed chemoenzymatic approach circumvents this challenge by utilizing a series of enzymes that precisely control stereochemistry.[1]

Q2: What is the overall strategy of the chemoenzymatic synthesis of this compound?

A2: The chemoenzymatic synthesis utilizes five recombinant enzymes to construct this compound from three primary substrates: 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP).[1][3][4][5][6] The synthesis involves a streamlined, one-pot, three-step process that establishes all five stereocenters, including three chlorinated ones.[1]

Q3: What are the key enzymes involved in the chemoenzymatic pathway?

A3: The five key enzymes are:

  • NapT9: A prenyltransferase that catalyzes the initial geranylation of THN.[1]

  • NapH1: A versatile vanadium-dependent haloperoxidase (VHPO) that performs two distinct chlorination and cyclization reactions at different stages of the pathway.[1]

  • NapT8: A prenyltransferase responsible for the prenylation of an intermediate with DMAPP.[1]

  • NapH3: A VHPO homolog that catalyzes an α-hydroxyketone rearrangement.[1]

  • NapH4: A VHPO that carries out a unique chloronium-induced terpenoid cyclization to form a key carbon-carbon bond and establish two stereocenters.[1]

Q4: Can this chemoenzymatic synthesis be performed in a single pot?

A4: Yes, the synthesis has been successfully performed as a one-pot, three-step process, yielding milligram quantities of this compound within 24 hours.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of the final product (this compound) 1. Inactive or improperly folded enzymes. 2. Degradation of pyrophosphate substrates (GPP, DMAPP). 3. Inhibition of prenyltransferase enzymes. 4. Incorrect reaction conditions (pH, temperature).1. Ensure enzymes are properly expressed, purified, and stored. Confirm activity with a standard assay if possible. 2. Use freshly prepared or high-quality pyrophosphate substrates. 3. Add commercial E. coli inorganic pyrophosphatase to the reaction to minimize inhibition of the prenyltransferases by pyrophosphate byproduct.[1] 4. Verify the pH and temperature of the reaction buffer are optimal for all enzymes in the cascade.
Formation of multiple byproducts 1. Oxidation of the oxygen-sensitive intermediate, 4-geranyl THN. 2. Non-specific reactions due to incorrect stoichiometry of reactants. 3. Larger reaction volumes can lead to increased byproduct formation.1. To maximize the amount of the oxygen-sensitive intermediate for downstream reactions, it is crucial to manage its formation and consumption. An initial division of the NapT9 reaction from the subsequent H2O2-dependent VHPO steps can be beneficial.[1] 2. Reduce the amount of geranyl pyrophosphate (GPP) to 1.1 molar equivalents. Sequentially add hydrogen peroxide (H2O2) to the reaction mixture to control the enzymatic halogenation steps.[1] 3. For preparative scale, it is recommended to run multiple smaller volume reactions (e.g., 1 mL replicates) rather than a single large volume reaction.[1]
Incomplete conversion of intermediates 1. Insufficient enzyme concentration. 2. Sub-optimal concentration of cofactors (Mg2+, Na3VO4). 3. Insufficient reaction time.1. Increase the concentration of the enzyme responsible for the bottleneck step. The biological catalysts are used in 0.2-1 mol %.[1] 2. Ensure optimal concentrations of Mg2+ for the prenyltransferases and sodium vanadate (B1173111) for the VHPOs. 3. The total reaction time reported for the one-pot synthesis is 24 hours.[1] Monitor the reaction progress by LC-MS to determine the optimal endpoint.
Difficulty in purifying the final product The increasing hydrophobicity of the halogenated meroterpenoid products can pose purification challenges.Standard chromatographic techniques such as reversed-phase HPLC are typically used for purification. The unique elution profile of some intermediates, likely due to keto-enol tautomers under weakly acidic conditions, should be considered when analyzing chromatograms.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chemoenzymatic synthesis of this compound and its intermediates.

Reaction Step Enzyme(s) Key Substrates & Reagents Reaction Time Yield Reference
THN → Intermediate 5NapT9, NapH1THN, GPP (1.1 equiv), Mg2+, Na3VO4, H2O2Optimized two-step45% (isolated)[1]
THN → Napyradiomycin A1NapT9, NapH1, NapT8, NapH3THN, GPP, DMAPP, Mg2+, Na3VO4, H2O224 hours (one-pot)22% (isolated)[1]
THN → this compoundNapT9, NapH1, NapT8, NapH3, NapH4THN, GPP, DMAPP, Mg2+, Na3VO4, H2O224 hours (one-pot)18% (isolated)[1]

Experimental Protocols

A detailed, step-by-step protocol for the one-pot chemoenzymatic synthesis of this compound is provided below, based on the published literature.

Materials:

  • 1,3,6,8-tetrahydroxynaphthalene (THN)

  • Geranyl pyrophosphate (GPP)

  • Dimethylallyl pyrophosphate (DMAPP)

  • Purified enzymes: NapT9, NapH1, NapT8, NapH3, NapH4

  • E. coli inorganic pyrophosphatase

  • Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • MgCl2

  • Na3VO4

  • KCl

  • H2O2

  • Ethyl acetate (B1210297) for extraction

  • Solvents for chromatography (e.g., acetonitrile, water)

Procedure (based on a 5 mM reaction scale in 1 mL):

  • Step 1: Initial Prenylation and Chlorination

    • In a 1 mL reaction volume, combine THN (to a final concentration of 5 mM), GPP (1.1 equivalents), MgCl2, and NapT9 in the reaction buffer.

    • Incubate to allow for the formation of 4-geranyl THN.

    • To this mixture, add Na3VO4, KCl, and NapH1.

    • Initiate the chlorination by the sequential addition of H2O2. This optimized two-step process in one pot should yield intermediate 5 . For yield optimization of this specific intermediate, E. coli inorganic pyrophosphatase can be added to minimize prenyltransferase inhibition.

  • Step 2: Second Prenylation and Rearrangement

    • To the reaction mixture containing intermediate 5 , add DMAPP (1.1 equivalents), MgCl2, NapT8, and NapH3.

    • Continue the incubation to allow for the formation of the rearranged intermediate.

  • Step 3: Final Cyclizations to this compound

    • To the mixture, add NapH1 and NapH4 to catalyze the final chloronium-induced cyclizations.

    • The total reaction time for the one-pot synthesis is 24 hours.

  • Work-up and Purification:

    • Quench the reaction, for example, by adding a water-miscible organic solvent like acetone.

    • Extract the products with ethyl acetate.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the residue using reversed-phase HPLC to isolate this compound.

Visualizations

Chemoenzymatic Synthesis Pathway of this compound

Napyradiomycin_B1_Synthesis THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Intermediate4 4-Geranyl THN THN->Intermediate4 NapT9, Mg²⁺ GPP Geranyl Pyrophosphate (GPP) Intermediate5 Intermediate 5 Intermediate4->Intermediate5 NapH1, Na₃VO₄, H₂O₂, KCl Intermediate6 Intermediate 6 Intermediate5->Intermediate6 NapT8, Mg²⁺ DMAPP Dimethylallyl Pyrophosphate (DMAPP) Intermediate7 Intermediate 7 Intermediate6->Intermediate7 NapH3 N_A1 Napyradiomycin A1 Intermediate7->N_A1 NapH1 N_B1 This compound N_A1->N_B1 NapH4

Caption: Chemoenzymatic pathway for this compound synthesis.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low/No Product CheckEnzymes Verify Enzyme Activity and Integrity Start->CheckEnzymes CheckSubstrates Check Substrate Quality (GPP, DMAPP) Start->CheckSubstrates CheckConditions Verify Reaction Conditions (pH, Temp, Cofactors) Start->CheckConditions AddPyrophosphatase Add Inorganic Pyrophosphatase CheckEnzymes->AddPyrophosphatase If inhibition is suspected Stoichiometry Adjust GPP to 1.1 eq. CheckSubstrates->Stoichiometry OptimizeByproducts Multiple Byproducts Observed ReduceScale Use Smaller Reaction Volumes OptimizeByproducts->ReduceScale SequentialAddition Sequential H₂O₂ Addition OptimizeByproducts->SequentialAddition OptimizeByproducts->Stoichiometry Success Improved Yield ReduceScale->Success SequentialAddition->Success Stoichiometry->Success AddPyrophosphatase->Success

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Enhancing Napyradiomycin B1 Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Napyradiomycin B1 fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the production of this potent meroterpenoid. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges in your fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general profile of a this compound fermentation process?

A1: this compound is a secondary metabolite produced by actinomycetes, most notably Streptomyces ruber and other marine-derived Streptomyces species. The fermentation typically enters a productive phase after an initial period of cell growth (biomass accumulation). Optimal production is often observed in the late exponential or stationary phase of growth.

Q2: My Streptomyces culture is growing well, but the yield of this compound is low. What are the primary areas to investigate?

A2: High biomass with low product yield often points to suboptimal conditions for secondary metabolism. Key factors to investigate include the composition of the fermentation medium (carbon, nitrogen, and mineral sources), pH, temperature, and aeration. It is also possible that the biosynthetic pathway for this compound is not being efficiently induced.

Q3: Are there any known precursors that can be fed to the culture to boost this compound yield?

A3: The biosynthesis of this compound involves precursors from both the polyketide and mevalonate (B85504) pathways. While feeding complex precursors can be challenging, ensuring the availability of primary building blocks like acetate (B1210297) and mevalonic acid through the selection of appropriate carbon sources is crucial. The direct precursors are 1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP).[1]

Q4: What is the typical duration for a this compound fermentation?

A4: The optimal fermentation time can vary between different Streptomyces strains and under different culture conditions. Generally, production of secondary metabolites like this compound begins after 48 hours and can continue for up to 10 days.[2] It is recommended to perform a time-course study to determine the peak production period for your specific strain and conditions.

Troubleshooting Guides

Issue 1: Low or No Production of this compound

This guide addresses scenarios where the Streptomyces culture fails to produce detectable or sufficient quantities of this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Medium Composition 1. Carbon Source: Test different carbon sources such as glucose, soluble starch, or glycerol. Glucose is a readily available source, but high concentrations can sometimes repress secondary metabolism.[3] 2. Nitrogen Source: Evaluate various nitrogen sources like soybean meal, yeast extract, peptone, or glycine.[2][4] The carbon-to-nitrogen ratio is a critical factor. 3. Mineral Salts: Ensure the medium contains essential minerals, including K₂HPO₄, MgSO₄, NaCl, and FeSO₄.[2]Identification of a medium composition that supports both robust growth and high-yield production of this compound.
Incorrect pH 1. Initial pH: Adjust the initial pH of the medium. For many Streptomyces species, a neutral to slightly alkaline pH (7.0-8.0) is optimal for antibiotic production.[2][3] 2. pH Monitoring: Monitor the pH throughout the fermentation and adjust if necessary. Metabolic activity can cause significant pH shifts.Maintenance of a stable pH within the optimal range for this compound biosynthesis.
Inappropriate Temperature 1. Temperature Optimization: Conduct fermentation at different temperatures. The optimal range for many Streptomyces species is between 28°C and 39°C.[2]Determination of the ideal temperature for maximizing this compound yield.
Poor Aeration 1. Shaking Speed: Optimize the agitation speed in shake flask cultures to ensure sufficient oxygen supply. A typical range is 150-250 rpm.[3] 2. Flask Volume: Use an appropriate volume of medium in the flask (e.g., 50 mL in a 250 mL flask) to maximize the surface area for oxygen exchange.Improved dissolved oxygen levels, which are crucial for the growth of aerobic Streptomyces and the biosynthesis of secondary metabolites.
Issue 2: Inconsistent this compound Yields Between Batches

This guide provides steps to improve the reproducibility of your fermentation experiments.

Potential Cause Troubleshooting Steps Expected Outcome
Inoculum Variability 1. Standardized Inoculum: Prepare a standardized spore suspension or mycelial stock for inoculation to ensure a consistent starting cell density. 2. Inoculum Age: Use an inoculum from the same growth phase for each fermentation.Consistent growth kinetics and more reproducible yields of this compound.
Medium Preparation Inconsistencies 1. Component Quality: Use high-quality, consistent sources for all medium components. 2. Sterilization: Ensure that the sterilization process (e.g., autoclaving time and temperature) is consistent to avoid degradation of heat-sensitive components.A standardized and reproducible fermentation medium for every batch.
Genetic Instability of the Strain 1. Strain Maintenance: Maintain a cryopreserved stock of a high-producing strain and periodically re-isolate single colonies to ensure genetic homogeneity.A stable, high-yielding production strain for consistent results.

Quantitative Data on Antibiotic Production

Direct quantitative data on the optimization of this compound fermentation is limited in the public domain. However, data from related Streptomyces fermentations can provide a valuable starting point.

Parameter Organism Product Optimal Condition/Yield Reference
pH Streptomyces sp. RUPA-08PRAntimicrobial Metabolites8.0[2]
Temperature Streptomyces sp. RUPA-08PRAntimicrobial Metabolites39°C[2]
Carbon Source Streptomyces rimosusAntimicrobial Compound3% Glucose, 3.5% Corn Starch[5]
Nitrogen Source Streptomyces kanamyceticusKanamycin10 g/L Glycine max meal[4]
Chemoenzymatic Synthesis Yield Recombinant EnzymesThis compound precursor18%[6]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for this compound Production

This protocol describes a general procedure for the fermentation of a Streptomyces strain for the production of this compound.

Materials:

  • Streptomyces strain capable of producing this compound (e.g., Streptomyces ruber)

  • Seed medium (e.g., modified A1BFe+C: soluble starch 10 g/L, yeast extract 4 g/L, peptone 2 g/L, KBr 0.1 g/L, Fe₂(SO₄)₃·4H₂O 0.04 g/L, CaCO₃ 1 g/L, sea salt 30 g/L, pH 7.0)

  • Production medium (same as seed medium or an optimized version)

  • Erlenmeyer flasks (250 mL)

  • Shaking incubator

Methodology:

  • Inoculate 50 mL of seed medium in a 250 mL Erlenmeyer flask with a loopful of Streptomyces spores or a piece of agar (B569324) containing mycelia.

  • Incubate the seed culture at 28-30°C with shaking at 200 rpm for 2-3 days.

  • Transfer a 6% (v/v) inoculum from the seed culture to 150 mL of production medium in a 500 mL Erlenmeyer flask.

  • Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

  • Collect samples periodically to monitor growth (e.g., by measuring dry cell weight) and this compound production (see Protocol 2).

Protocol 2: Extraction and Quantification of this compound

This protocol outlines the extraction of this compound from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Ethanol

  • Rotary evaporator

  • HPLC system with a C18 column and UV detector

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

Methodology:

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelial pellet three times with ethanol.

    • Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in methanol.

    • Prepare a series of standard solutions of this compound in methanol.

    • Analyze the samples and standards by HPLC. A typical mobile phase could be a gradient of methanol and water.

    • Monitor the absorbance at a wavelength where this compound has a maximum absorbance.

    • Construct a standard curve by plotting the peak area against the concentration of the this compound standards.

    • Calculate the concentration of this compound in the crude extract by comparing its peak area to the standard curve.

Visualizations

Napyradiomycin_B1_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Intermediate1 Intermediate 1 1,3,6,8-Tetrahydroxynaphthalene->Intermediate1 NapT9 GPP Geranyl Pyrophosphate GPP->Intermediate1 DMAPP Dimethylallyl Pyrophosphate Intermediate3 Intermediate 3 DMAPP->Intermediate3 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 NapH1 Intermediate2->Intermediate3 NapT8 Intermediate4 Intermediate 4 Intermediate3->Intermediate4 NapH3 Napyradiomycin_A1 Napyradiomycin A1 Intermediate4->Napyradiomycin_A1 NapH1 Napyradiomycin_B1 This compound Napyradiomycin_A1->Napyradiomycin_B1 NapH4

Caption: Biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Is Biomass Production Normal? Start->CheckGrowth OptimizeGrowth Optimize Growth Conditions (Medium, Inoculum) CheckGrowth->OptimizeGrowth No CheckProduction Optimize Production Conditions CheckGrowth->CheckProduction Yes OptimizeGrowth->CheckGrowth Sub_CheckMedium Medium Composition (C/N ratio, Minerals) CheckProduction->Sub_CheckMedium Sub_CheckPhysical Physical Parameters (pH, Temp, Aeration) CheckProduction->Sub_CheckPhysical AnalyzeResults Analyze Yield Sub_CheckMedium->AnalyzeResults Sub_CheckPhysical->AnalyzeResults

References

Stability of Napyradiomycin B1 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Napyradiomycin B1 in various solvents, offering troubleshooting advice and frequently asked questions to assist with experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable for solid forms. Stock solutions should be used as fresh as possible and stored at -20°C or -80°C. General guidance for antibiotics and complex natural products suggests that lower temperatures enhance stability.[1]

Q2: I don't have specific stability data for my solvent. How should I proceed?

A: It is highly recommended to perform a preliminary stability test in your solvent of choice under your experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section of this guide. This will help you determine if the solvent is suitable for your experiment's duration.

Q3: What are the general signs of this compound degradation in solution?

A: Visual indicators of degradation can include a change in the color of the solution. Chemical degradation can be monitored by techniques such as HPLC, looking for the appearance of new peaks or a decrease in the peak area of this compound.

Q4: Is this compound sensitive to light?

A: Many complex organic molecules, especially those with chromophores like the naphthoquinone core in this compound, are light-sensitive. It is best practice to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil.

Q5: What is the general solubility of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound in the stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your chosen solvent under your experimental conditions (see protocol below).
Appearance of unexpected peaks in HPLC analysis. The new peaks could be degradation products of this compound.Analyze a freshly prepared sample as a control. If the new peaks are absent in the fresh sample, it is likely that degradation has occurred. Consider changing the solvent or storage conditions.
Loss of biological activity in assays. The compound may have degraded to an inactive form.Test a fresh sample of this compound to confirm the expected activity. If the fresh sample is active, the previously used solution has likely degraded.
Precipitate forms in the solution upon storage. The solvent may not be optimal for long-term storage, or the concentration may be too high.Try a different solvent or a lower concentration. Ensure the solution is stored at the recommended temperature.

Stability and Storage Summary

Since specific quantitative stability data for this compound in various solvents is not publicly available, the following table provides general recommendations based on the chemical properties of related compounds and standard laboratory practices.

Parameter Recommendation Rationale/Comments
Solid Storage -20°C or -80°C, desiccated, protected from light.To minimize degradation over long periods.
Stock Solution Storage -20°C or -80°C in tightly sealed vials, protected from light.Aliquot to avoid multiple freeze-thaw cycles.
Commonly Used Solvents for Dissolution DMSO, DMF, Chloroform, Ethyl Acetate (B1210297)Based on the solubility of similar complex natural products. Stability in these solvents for extended periods should be verified.
Solvents to Use with Caution Protic solvents (e.g., methanol, ethanol), aqueous buffers.The quinone structure may be susceptible to reaction or degradation in these solvents, particularly at non-neutral pH.[3]
Incompatible Materials Strong oxidizing agents, strong bases.[4]These can chemically alter the this compound molecule.

Experimental Protocols

Protocol: General Stability Assessment of this compound in a Selected Solvent

Objective: To determine the stability of this compound in a specific solvent over a defined period under controlled conditions.

Materials:

  • This compound

  • High-purity solvent of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (Time 0) measurement. Record the peak area of the this compound peak.

  • Sample Storage: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stored stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution prep_samples Create Aliquots for Time Points prep_stock->prep_samples time_zero Analyze Time 0 Sample (Baseline) prep_samples->time_zero store Store Aliquots under Test Conditions prep_samples->store compare Compare Data to Baseline time_zero->compare time_x Analyze Samples at Predetermined Intervals store->time_x time_x->compare stable < 5% Degradation: Stable compare->stable Decision unstable > 5% Degradation: Unstable compare->unstable Decision

Caption: Workflow for assessing this compound stability.

Troubleshooting_Diagram cluster_yes Fresh Solution Issues cluster_no Aged Solution Issues start Inconsistent Experimental Results? check_solution Was the this compound solution freshly prepared? start->check_solution check_solvent Is the solvent appropriate for the experiment duration? check_solution->check_solvent Yes storage_issue Was the solution stored correctly (temp, light, sealed)? check_solution->storage_issue No check_conditions Are there harsh conditions (e.g., high temp, extreme pH)? check_solvent->check_conditions run_stability Action: Run a stability test (see protocol). check_conditions->run_stability prepare_fresh Action: Prepare a fresh solution and re-run the experiment. storage_issue->prepare_fresh

Caption: Troubleshooting guide for inconsistent results.

References

Technical Support Center: Chemoenzymatic Synthesis of Napyradiomycin B1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the chemoenzymatic synthesis of Napyradiomycin B1.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive or inhibited enzymes.- Ensure proper storage and handling of all enzymes. - Add commercial E. coli inorganic pyrophosphatase to the reaction to minimize prenyltransferase (NapT8/NapT9) inhibition by pyrophosphate buildup.[1] - Verify the correct pH and buffer composition (HEPES-KOH, pH 8.0 is optimal for NapH4 activity).[1]
Sub-optimal substrate concentration.- Use a slight excess (1.1 mol equiv) of the organic pyrophosphate substrates (DMAPP and GPP).[1]
Degradation of H₂O₂.- Add H₂O₂ sequentially to the reaction mixture rather than all at once to maintain its effective concentration for the VHPO enzymes.[1]
High Levels of Byproducts Oxidation of starting material and intermediates.- An initial separation of the NapT9 reaction from the subsequent H₂O₂-dependent VHPO steps can maximize the oxygen-sensitive intermediate.[1]
Reaction scale is too large.- Perform multiple smaller volume reactions (e.g., 1 mL replicates) instead of one large volume reaction, as larger scales have been observed to generate more byproducts.[1]
Incomplete Conversion of Intermediates Insufficient enzyme concentration.- Use a catalyst loading of 0.2–1 mol % for the biosynthetic enzymes.[1]
Incorrect reaction time.- The one-pot synthesis is typically run for 24 hours to ensure completion.[1]
Difficulty in Product Purification Complex reaction mixture.- The use of smaller, parallel reactions can simplify the resulting mixture and facilitate purification.[1] - Standard chromatographic techniques, such as reversed-phase HPLC, can be employed for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes and substrates required for the chemoenzymatic synthesis of this compound?

A1: The synthesis requires five recombinant enzymes: two aromatic prenyltransferases (NapT8 and NapT9) and three vanadium-dependent haloperoxidase (VHPO) homologues (NapH1, H3, and H4). The three primary organic substrates are 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP).[1][2][3]

Q2: What is the expected yield for the one-pot chemoenzymatic synthesis of this compound?

A2: In a one-pot, three-step reaction over 24 hours, the isolated yield of this compound is approximately 18%.[1]

Q3: What are the optimal reaction conditions for the synthesis?

A3: The reaction is optimally performed in HEPES-KOH buffer at pH 8.0. It is crucial to manage the addition of hydrogen peroxide and to include an inorganic pyrophosphatase to prevent enzyme inhibition.[1] The synthesis is typically carried out at a 5 mM scale.[1]

Q4: Can the synthesis be performed in a single step?

A4: A one-pot, three-step addition of reagents and enzymes over a 24-hour period has been successfully demonstrated to produce milligram quantities of this compound.[1][3]

Q5: Why is it recommended to run multiple small-scale reactions instead of a single large-scale one?

A5: Larger volume reactions have been shown to generate an increased number and intensity of byproducts, making purification more challenging and potentially lowering the overall isolated yield of the desired product.[1]

Quantitative Data Summary

ParameterValueReference
This compound Yield 18% (isolated)[1]
Napyradiomycin A1 Yield 22% (isolated)[1]
Reaction Time 24 hours[1]
Enzyme Loading 0.2–1 mol %[1]
Pyrophosphate Substrates 1.1 mol equiv[1]
Reaction Scale 5 mM (~1 mg/mL of THN)[1]
Optimal Buffer HEPES-KOH, pH 8.0[1]

Experimental Protocols

One-Pot Chemoenzymatic Synthesis of this compound

This protocol is adapted from the work of Miles et al. (2018).

Materials:

  • 1,3,6,8-tetrahydroxynaphthalene (THN)

  • Geranyl pyrophosphate (GPP)

  • Dimethylallyl pyrophosphate (DMAPP)

  • Recombinant enzymes: NapT9, NapH1, NapT8, NapH3, NapH4

  • E. coli inorganic pyrophosphatase

  • HEPES-KOH buffer (pH 8.0)

  • MgCl₂

  • Na₃VO₄

  • KCl

  • H₂O₂

  • Reaction vessels (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • Step 1 (First 4 hours):

    • In a 1 mL reaction volume of HEPES-KOH buffer (pH 8.0), combine THN (to a final concentration of 5 mM), GPP (1.1 equiv), MgCl₂, and NapT9.

    • Incubate at the optimal temperature for NapT9 for 4 hours.

  • Step 2 (Next 8 hours):

    • To the same reaction vessel, add NapH1, Na₃VO₄, KCl, and E. coli inorganic pyrophosphatase.

    • Add H₂O₂ sequentially over the 8-hour period.

    • Incubate for 8 hours.

  • Step 3 (Final 12 hours):

    • To the same reaction vessel, add DMAPP (1.1 equiv), NapT8, NapH3, and NapH4.

    • Continue sequential addition of H₂O₂ over the 12-hour period.

    • Incubate for a final 12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an equal volume of ethyl acetate.

    • Extract the organic layer and dry it over anhydrous Na₂SO₄.

    • Concentrate the extract in vacuo.

    • Purify the residue using reversed-phase HPLC to isolate this compound.

Visualizations

Chemoenzymatic_Synthesis_of_Napyradiomycin_B1 cluster_enzymes Enzymes THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Intermediate4 4-geranyl-THN THN->Intermediate4 GPP Geranyl Pyrophosphate (GPP) GPP->Intermediate4 Intermediate5 Intermediate 5 Intermediate4->Intermediate5 NapH1, H₂O₂, Na₃VO₄ Intermediate6 Intermediate 6 Intermediate5->Intermediate6 DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Intermediate6 Naphthomevalin Naphthomevalin (7) Intermediate6->Naphthomevalin NapH3, H₂O₂, Na₃VO₄ NapyradiomycinA1 Napyradiomycin A1 Naphthomevalin->NapyradiomycinA1 NapH1, H₂O₂, Na₃VO₄ NapyradiomycinB1 This compound NapyradiomycinA1->NapyradiomycinB1 NapH4, H₂O₂, Na₃VO₄ NapT9 NapT9 NapT8 NapT8 NapH1_1 NapH1 NapH3 NapH3 NapH1_2 NapH1 NapH4 NapH4

Caption: Biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start CheckYield Low/No Yield? Start->CheckYield CheckByproducts High Byproducts? CheckYield->CheckByproducts No EnzymeActivity Verify Enzyme Activity & Storage CheckYield->EnzymeActivity Yes ReduceScale Use Smaller Reaction Volumes CheckByproducts->ReduceScale Yes Success Successful Synthesis CheckByproducts->Success No AddPyrophosphatase Add Inorganic Pyrophosphatase EnzymeActivity->AddPyrophosphatase OptimizeSubstrates Adjust Substrate Ratios (1.1 equiv) AddPyrophosphatase->OptimizeSubstrates SequentialH2O2 Sequential H₂O₂ Addition OptimizeSubstrates->SequentialH2O2 SequentialH2O2->CheckByproducts SeparateSteps Separate NapT9 from VHPO Steps ReduceScale->SeparateSteps SeparateSteps->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Napyradiomycin B1 Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of Napyradiomycin B1. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC column and mobile phase for this compound purification?

A1: Reversed-phase chromatography is commonly employed for the purification of napyradiomycins. A C18 or Phenyl-Hexyl column is often effective. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water.[1][2][3] The specific gradient and column dimensions will depend on the complexity of the sample matrix and the desired purity.

Q2: My peak for this compound is tailing. What are the likely causes and solutions?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase (e.g., active silanols), column overload, or the use of an inappropriate mobile phase pH.[4] To address this, you can try adding a mobile phase modifier like trifluoroacetic acid (TFA) to reduce silanol (B1196071) interactions, decreasing the sample injection volume, or adjusting the mobile phase pH. Using a high-purity, end-capped column can also minimize tailing.

Q3: I am observing split peaks for my target compound. What could be the issue?

A3: Peak splitting can indicate that two components are co-eluting, there is a blockage in the column frit, or there are voids in the stationary phase.[5] It can also be caused by the sample solvent being incompatible with the mobile phase. First, try a smaller injection volume to see if the peaks resolve.[5] If not, ensure your sample is dissolved in a solvent similar to or weaker than the initial mobile phase. If the problem persists across all peaks, the issue may be physical, such as a blocked frit or a void in the column, which may require column replacement.[5]

Q4: The recovery of this compound from the column is low. What steps can I take to improve it?

A4: Low recovery can be due to the instability of the compound on the column or irreversible adsorption. Napyradiomycins can be sensitive to oxygen and may be unstable under certain conditions.[6] Consider degassing the mobile phase thoroughly and working quickly. It has been noted that some related precursors are oxygen-sensitive.[6] Additionally, ensure the mobile phase pH is within the stable range for the compound and the column.

Q5: I am seeing ghost peaks in my chromatogram. Where are they coming from?

A5: Ghost peaks are often due to contaminants in the mobile phase or carryover from a previous injection. Ensure you are using high-purity HPLC-grade solvents and that your system is thoroughly cleaned between runs, especially when working with complex natural product extracts.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the HPLC purification of this compound.

Problem 1: Poor Resolution or Co-eluting Peaks
  • Symptom: The peak for this compound is not baseline-separated from other components in the extract.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase Gradient: The elution gradient may be too steep. Try a shallower gradient to increase the separation between closely eluting peaks.

    • Incorrect Stationary Phase: The column chemistry may not be ideal. If using a C18 column, consider trying a Phenyl-Hexyl or another column with different selectivity.[1]

    • Temperature Effects: Changes in column temperature can affect selectivity. Using a column oven for precise temperature control can improve reproducibility and resolution.

Problem 2: Peak Shape Issues (Tailing, Fronting, Splitting)
  • Symptom: Peaks are not symmetrical (Gaussian). They may show tailing, fronting, or appear as split peaks.

  • Possible Causes & Solutions:

    • Peak Tailing: Often caused by secondary interactions.

      • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase. Ensure your sample is fully dissolved.

    • Peak Fronting: Typically a result of column overloading.

      • Solution: Reduce the concentration of your sample or the injection volume.

    • Peak Splitting: Can be due to co-elution, sample solvent incompatibility, or column issues.[5]

      • Solution: Inject a smaller volume to check for co-elution.[5] Dissolve the sample in the initial mobile phase. If the problem persists, inspect the column for blockages or voids.[5]

Problem 3: Compound Instability and Degradation
  • Symptom: Loss of peak area over time, or the appearance of new, smaller peaks.

  • Possible Causes & Solutions:

    • Oxygen Sensitivity: Some napyradiomycin precursors are known to be sensitive to oxygen.[6]

      • Solution: Use freshly prepared, degassed mobile phases. Minimize the time the sample spends in the autosampler.

    • Keto-Enol Tautomerism: A related precursor showed a unique elution profile possibly due to keto-enol tautomers, which could appear as broadened or multiple peaks.[6]

      • Solution: Adjusting the mobile phase pH might help to favor one tautomeric form.

    • pH Instability: The compound may be unstable at the mobile phase pH.

      • Solution: Evaluate the stability of this compound in small-scale experiments at different pH values before preparative purification.

Experimental Protocols

The following is a representative protocol for the purification of B-type napyradiomycins, which can be adapted for this compound. This protocol is based on methodologies reported for the purification of similar compounds from crude extracts.[1][3]

1. Initial Fractionation (Pre-purification)

  • Objective: To reduce the complexity of the crude extract before HPLC.

  • Method: Silica (B1680970) gel flash column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A step gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate (B1210297) gradient followed by a chloroform-methanol gradient.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

    • Load the sample onto a silica gel column.

    • Elute the column with the solvent gradient.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

    • Pool the relevant fractions and evaporate the solvent.

2. Reversed-Phase HPLC Purification

  • Objective: To achieve high purity of this compound.

  • Method: Preparative or semi-preparative reversed-phase high-performance liquid chromatography.

  • Apparatus: An HPLC system equipped with a UV-Vis detector, a fraction collector, and a suitable reversed-phase column.

ParameterRecommendation
Column Type Reversed-phase C18 or Phenyl-Hexyl[1][2]
Column Dimensions Semi-preparative: 250 x 10 mm, 5 µm[1][2]
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 2.0 - 3.0 mL/min[3]
Detection Wavelength Monitor at multiple wavelengths based on the UV-Vis spectrum of napyradiomycins (e.g., 257, 312, and 362 nm have been reported for a related compound).
Gradient A linear gradient from a lower to a higher percentage of acetonitrile. A typical starting point could be 60% Acetonitrile, increasing to 95% over 30-40 minutes. The exact gradient should be optimized based on analytical runs.[3]
  • Procedure:

    • Dissolve the pre-purified fraction in a suitable solvent (ideally the initial mobile phase composition).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the equilibrated HPLC column.

    • Run the gradient method and collect fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_0 Pre-Purification cluster_1 HPLC Purification Crude_Extract Crude Extract Silica_Column Silica Flash Chromatography Crude_Extract->Silica_Column Load TLC_Analysis TLC/Analytical HPLC Analysis Silica_Column->TLC_Analysis Collect Fractions Pooled_Fractions Pooled Fractions Containing this compound TLC_Analysis->Pooled_Fractions Identify & Pool Dissolve_Sample Dissolve & Filter Sample Pooled_Fractions->Dissolve_Sample Evaporate & Redissolve HPLC Reversed-Phase HPLC Dissolve_Sample->HPLC Inject Fraction_Analysis Purity Analysis of Collected Fractions HPLC->Fraction_Analysis Collect Fractions Pure_Product Pure this compound Fraction_Analysis->Pure_Product Pool Pure Fractions

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Logic cluster_shape Peak Shape Issue cluster_resolution Resolution Issue cluster_stability Stability Issue Start Problem with HPLC Peak IsTailing Is it Tailing? Start->IsTailing IsSplitting Is it Splitting? Start->IsSplitting IsFronting Is it Fronting? Start->IsFronting PoorResolution Poor Resolution? Start->PoorResolution LosingPeakArea Losing Peak Area? Start->LosingPeakArea IsTailing->IsSplitting No Sol_Tailing Add Mobile Phase Modifier Decrease Sample Load IsTailing->Sol_Tailing Yes IsSplitting->IsFronting No Sol_Splitting Inject Smaller Volume Check Sample Solvent Replace Column/Frit IsSplitting->Sol_Splitting Yes Sol_Fronting Reduce Injection Volume or Concentration IsFronting->Sol_Fronting Yes Sol_Resolution Optimize Gradient Try Different Column PoorResolution->Sol_Resolution Yes Sol_Stability Degas Mobile Phase Check pH Stability LosingPeakArea->Sol_Stability Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

Preventing degradation of Napyradiomycin B1 during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Napyradiomycin B1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Potential Cause Recommended Action
Loss of biological activity Degradation of the compound due to improper storage conditions (e.g., exposure to light, elevated temperature, or reactive solvents).- Store this compound as a dry powder at -20°C or below, protected from light. - For solutions, use aprotic solvents like DMSO or ethanol (B145695) and store at -20°C or below for short-term use. Prepare fresh solutions for sensitive experiments. - Avoid repeated freeze-thaw cycles.
Change in color of the solution (e.g., from yellow to brown) Oxidation or other chemical degradation of the quinone moiety. This can be accelerated by exposure to air (oxygen) and light.- Store solutions under an inert atmosphere (e.g., argon or nitrogen). - Use amber vials or wrap containers in aluminum foil to protect from light. - Consider adding a radical scavenger or antioxidant, though compatibility and potential interference with experiments should be evaluated.
Precipitation in the storage vial The compound may have low solubility in the chosen solvent, especially at low temperatures. The precipitate could also be a degradation product.- Ensure the chosen solvent is appropriate for the desired concentration. - Gently warm the solution to room temperature and vortex to redissolve the compound before use. - If precipitation persists, it may indicate degradation. Analyze the purity of the sample using HPLC.
Inconsistent experimental results This could be due to partial degradation of the stock solution or variations in handling procedures.- Aliquot stock solutions upon initial preparation to minimize contamination and degradation from repeated handling. - Always use freshly prepared dilutions for experiments. - Verify the concentration of your stock solution periodically using a spectrophotometer or HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For short-term storage (days to a few weeks), store the stock solution at -20°C or below in a tightly sealed, light-protected container. For long-term storage, it is advisable to store as aliquots at -80°C to avoid multiple freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes. Like many quinone-containing compounds, this compound is expected to be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Always store both solid and solution forms in amber vials or containers wrapped in aluminum foil.

Q4: What is the likely degradation pathway for this compound?

A4: While a specific degradation pathway for this compound has not been extensively published, compounds with its structural motifs (quinone, halogen, and terpenoid side chain) are susceptible to oxidation, hydrolysis, and photodegradation. The quinone ring is prone to reduction and oxidation reactions, and the terpenoid side chain can be a target for oxidation.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A protocol adaptable for this purpose is provided in the "Experimental Protocols" section below. For more detailed analysis of potential degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1][2]

Data on Factors Affecting Stability

Specific quantitative stability data for this compound is limited in publicly available literature. However, based on the general properties of related compounds, the following factors are critical to control:

Factor General Effect on Stability Recommendation
Temperature Higher temperatures accelerate chemical degradation.[3]Store at low temperatures (-20°C or -80°C).
Light Exposure to light, especially UV, can cause photodegradation.Protect from light at all times using amber vials or foil.
pH Extreme pH values (acidic or basic) can catalyze hydrolysis and other degradation reactions.[4][5]Maintain a neutral pH if the compound must be in an aqueous buffer. However, storage in aprotic solvents is preferred.
Oxygen The quinone moiety is susceptible to oxidation.For long-term storage of solutions, consider purging with an inert gas like argon or nitrogen.
Solvent Protic solvents (e.g., water, methanol) may participate in degradation reactions more readily than aprotic solvents (e.g., DMSO, acetonitrile).Use high-purity, anhydrous aprotic solvents for stock solutions.

Experimental Protocols

Protocol for Purity Analysis of this compound by HPLC-UV

This protocol is adapted from a method for the quantitative analysis of a related compound, Napyradiomycin B4, and should be optimized for your specific instrument and column.[1]

  • Instrumentation:

    • HPLC system with a UV/Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Data acquisition and processing software

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improved peak shape)

    • This compound standard (of known purity)

  • Sample Preparation:

    • Accurately weigh a small amount of your this compound sample.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point for Optimization):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 60% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration at initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector, or start with 254 nm and 280 nm.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject your prepared sample.

    • Assess the purity by calculating the peak area percentage of this compound relative to the total peak area of all components. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Visualizations

experimental_workflow Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Over Time prep_solid Solid this compound prep_solution Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_solution prep_aliquot Aliquot for Storage and Analysis prep_solution->prep_aliquot storage_conditions Store aliquots under different conditions (e.g., Temp, Light) prep_aliquot->storage_conditions hplc_analysis Analyze by HPLC-UV at Time Points (T=0, T=1 week, etc.) storage_conditions->hplc_analysis data_analysis Compare Chromatograms: - Peak Area of Parent - Appearance of New Peaks hplc_analysis->data_analysis degradation_pathway Potential Degradation Triggers for this compound cluster_factors Degradation Factors NapB1 This compound Degradation Degradation Products (Loss of Activity) NapB1->Degradation Degradation Light Light (Photodegradation) Light->NapB1 Heat Heat (Thermal Degradation) Heat->NapB1 Oxygen Oxygen (Oxidation) Oxygen->NapB1 pH Non-neutral pH (Hydrolysis) pH->NapB1

References

Technical Support Center: Enhancing the Solubility of Napyradiomycin B1 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Napyradiomycin B1 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: For in vitro assays, particularly cytotoxicity studies, it is recommended to first prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1] Napyradiomycins are a class of hydrophobic meroterpenoids, and DMSO is a common and effective solvent for these types of compounds in biological research.[2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What can I do?

A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to prevent it:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and its effects on cell physiology.

  • Use a Serial Dilution Approach: Instead of directly adding the highly concentrated DMSO stock to the aqueous medium, perform one or more intermediate dilution steps in your medium.

  • Enhance Mixing: When diluting the DMSO stock, vortex or gently agitate the aqueous medium to ensure rapid and thorough mixing. This helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.

Q3: Are there alternative solvents to DMSO for this compound?

A3: While DMSO is the most commonly cited solvent for napyradiomycins in biological assays, other water-miscible organic solvents like ethanol (B145695) could be tested if DMSO is incompatible with your specific experimental setup.[3] However, it is crucial to perform solubility tests and vehicle controls to ensure the chosen solvent does not interfere with the assay or harm the cells at the final concentration used.

Q4: How can I visually confirm if my this compound is fully dissolved?

A4: A fully dissolved solution should be clear and free of any visible particles, precipitates, or cloudiness. If you observe any of these, the compound is not fully in solution, which can lead to inaccurate and irreproducible experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.- Increase the volume of DMSO incrementally.- Vortex the solution for an extended period.- Gentle warming in a 37°C water bath may aid dissolution.
The DMSO stock solution appears cloudy or has particulates. The compound has precipitated out of solution, possibly due to improper storage or contamination.- Try to redissolve by vortexing and gentle warming.- If precipitation persists, it is best to prepare a fresh stock solution.
Precipitation occurs immediately upon dilution into aqueous buffer/medium. The compound's solubility limit in the final aqueous solution has been exceeded.- Lower the final working concentration of this compound.- Increase the final percentage of DMSO in the medium (if your assay allows, and with appropriate vehicle controls).- Consider the use of solubilizing agents like surfactants or cyclodextrins, though this requires careful validation.
Inconsistent results between experiments. Variability in the preparation of the compound solution.- Standardize your protocol for preparing and diluting the stock solution.- Always ensure the stock solution is completely dissolved and at room temperature before use.- Prepare fresh dilutions from the stock for each experiment.

Physicochemical Properties of Related Napyradiomycins

Understanding the properties of related compounds can provide insights into handling this compound.

Property Napyradiomycin B4 Reference
Molecular Weight 533.9 g/mol [4]
Appearance Yellow amorphous powder[4]
XLogP3-AA 5.2[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 6[4]

Note: XLogP3-AA is a computed measure of hydrophobicity; a higher value indicates lower water solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

This protocol is adapted from methodologies used for in vitro cytotoxicity assays of napyradiomycin congeners.[1]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a final concentration of 10 mg/mL.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. A brief sonication or gentle warming at 37°C can be used to facilitate dissolution if necessary.

  • Visual Inspection: Confirm that the resulting solution is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
  • Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): If the final desired concentration is very low, perform an intermediate serial dilution of the DMSO stock in the pre-warmed medium.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mixing: Continue to mix the final solution for a few seconds to ensure homogeneity.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO (to 10 mg/mL) weigh->add_dmso dissolve Vortex / Gentle Heat add_dmso->dissolve store Store at -20°C / -80°C dissolve->store prewarm Pre-warm Aqueous Medium (37°C) store->prewarm For each experiment add_stock Add DMSO Stock to Medium (while vortexing) prewarm->add_stock final_mix Final Homogenization add_stock->final_mix to_assay Add to In Vitro Assay final_mix->to_assay troubleshooting_logic cluster_solutions Troubleshooting Steps start Dilute DMSO stock into aqueous medium check_precipitate Precipitation observed? start->check_precipitate lower_conc Lower final concentration check_precipitate->lower_conc Yes success Proceed with assay check_precipitate->success No optimize_dmso Optimize final DMSO % (with vehicle controls) lower_conc->optimize_dmso improve_mixing Improve mixing technique (e.g., vortexing) optimize_dmso->improve_mixing prewarm_medium Pre-warm medium to 37°C improve_mixing->prewarm_medium

References

Scalability of vanadium-dependent haloperoxidase utility in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of vanadium-dependent haloperoxidases (V-HPOs) in synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of catalysis for vanadium-dependent haloperoxidases?

A1: Vanadium-dependent haloperoxidases utilize a vanadate (B1173111) cofactor to catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide (H₂O₂). The vanadium center, which remains in the +5 oxidation state throughout the catalytic cycle, acts as a Lewis acid to activate H₂O₂.[1][2] This activated peroxide then reacts with a halide ion to form a hypohalous acid (HOX).[1][2] The generated hypohalous acid is the reactive halogenating species that can then react with a suitable organic substrate.[1] Some site-specific V-HPOs, particularly from bacteria, can exhibit high regio- and stereoselectivity in the halogenation of small molecules.[3][4]

Q2: How do I prepare the active holoenzyme from an apoenzyme?

A2: If you are working with a recombinant V-HPO that is expressed as an apoenzyme (without the vanadate cofactor), you will need to reconstitute it to form the active holoenzyme. This is a critical step for ensuring catalytic activity. The activity of the apo-BrPO can be fully restored by the addition of vanadate.[5] The process generally involves incubating the purified apoenzyme with a solution of sodium orthovanadate (Na₃VO₄). It is important to note that prolonged turnover at high concentrations of hydrogen peroxide can lead to the release of protein-bound vanadium, forming the inactive apoenzyme derivative.[5] This inactivation can often be reversed by the addition of fresh vanadate.[5]

Q3: What are the optimal pH and temperature ranges for V-HPO activity?

A3: The optimal conditions can vary depending on the specific V-HPO. Generally, V-HPOs from marine algae exhibit optimal activity in a slightly acidic to neutral pH range (pH 5.5-7.0). For example, the bromoperoxidase from Ascophyllum nodosum has a pH optimum that can vary depending on the substrate and other reaction conditions.[1] The activity of these enzymes is also temperature-dependent, with many showing good activity at room temperature. Some V-HPOs are remarkably stable at elevated temperatures.[6] It is recommended to determine the optimal pH and temperature for your specific enzyme and substrate combination empirically.

Q4: Can V-HPOs be used in the presence of organic solvents?

A4: Yes, one of the significant advantages of V-HPOs for synthetic applications is their tolerance to organic solvents.[6] This allows for the use of substrates that have poor solubility in aqueous solutions. The stability in organic solvents varies between different V-HPOs. For instance, V-BrPO from A. nodosum retains activity in up to 60% (v/v) acetone-methanol or ethanol. It is advisable to start with a low concentration of a water-miscible organic solvent (e.g., DMSO, methanol (B129727), ethanol) and gradually increase the concentration while monitoring enzyme activity.

Q5: What are the key differences between vanadium-dependent and heme-dependent haloperoxidases?

A5: The primary difference lies in their prosthetic group and catalytic mechanism. V-HPOs utilize a vanadate cofactor and the vanadium remains in the V(V) oxidation state during catalysis.[1][2] In contrast, heme-dependent haloperoxidases contain a heme (iron-porphyrin) group, and the iron center undergoes redox changes during the catalytic cycle. A key practical difference is that V-HPOs are generally more robust and less susceptible to inactivation by hydrogen peroxide compared to their heme-dependent counterparts.[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or very low enzyme activity Inactive Apoenzyme: The enzyme may be in its inactive apo-form, lacking the essential vanadate cofactor.Reconstitute the apoenzyme by incubating it with a solution of sodium orthovanadate (Na₃VO₄). Ensure the vanadate solution is fresh and at the correct concentration.[5]
Incorrect Buffer System: Phosphate buffers can inhibit V-HPO activity, especially at low pH, by competing with vanadate for the active site.[5]Use a non-inhibitory buffer system such as MES or Tris at the optimal pH for your enzyme.[3]
Degraded Hydrogen Peroxide: H₂O₂ solutions can decompose over time, especially if not stored properly.[7][8]Use a fresh, properly stored solution of hydrogen peroxide and verify its concentration. Store H₂O₂ solutions at a low temperature and protected from light.[7]
Presence of Inhibitors: Certain ions, such as azide, can strongly inhibit V-HPO activity.Ensure all reagents and glassware are free from potential inhibitors.
Low Product Yield Sub-optimal Reaction Conditions: The pH, temperature, or solvent concentration may not be optimal for the specific enzyme and substrate.Systematically optimize the reaction conditions, including pH, temperature, and the type and concentration of any organic co-solvent.
Substrate Inhibition: High concentrations of the halide or hydrogen peroxide can inhibit the enzyme.[5]Perform kinetic studies to determine the optimal concentration range for your substrates. Consider a fed-batch or continuous addition of H₂O₂ to maintain a low, steady concentration.
Enzyme Instability: The enzyme may be denaturing over the course of the reaction due to prolonged exposure to harsh conditions.Consider immobilizing the enzyme on a solid support to enhance its stability and allow for easier separation and reuse.[9]
Product Inhibition: The product of the reaction may be inhibiting the enzyme.If possible, remove the product from the reaction mixture as it is formed, for example, by using a biphasic system or in-situ product removal techniques.
Lack of Selectivity (Regio- or Stereoselectivity) Non-specific Halogenation: The hypohalous acid generated by the enzyme may be diffusing into the bulk solution and reacting non-specifically with the substrate.For some V-HPOs, particularly non-specific ones from algae, this is an inherent characteristic. For site-specific bacterial V-HPOs, ensure the substrate can access the enzyme's active site or a specific binding pocket.[3][10] Modifying the substrate or the enzyme through mutagenesis may improve selectivity.[11]
Side Reactions: The reactive hypohalous acid can participate in undesired side reactions.Optimize the reaction conditions to favor the desired reaction pathway. This may involve adjusting the pH, temperature, or reactant concentrations.
Enzyme Precipitation During Reaction Denaturation: The enzyme may be unfolding and precipitating due to unfavorable conditions such as high temperature, extreme pH, or high concentrations of organic solvent.Re-evaluate and optimize the reaction conditions. Enzyme immobilization can often improve stability and prevent precipitation.[9]

Quantitative Data Summary

Table 1: Michaelis-Menten Constants (Km) for Selected V-HPOs

EnzymeSubstrateKm (mM)pHReference
Bromoperoxidase (A. nodosum)H₂O₂228.0[1]
Bromoperoxidase (A. nodosum)H₂O₂3.14.0[1]
Bromoperoxidase (A. nodosum)Bromide1.74.0[1]
Bromoperoxidase (A. nodosum)Bromide18.18.0[1]

Table 2: Examples of V-HPO Catalyzed Reactions with Reported Yields

EnzymeSubstrateHalideProductYield (%)Reference
AmVHPO (wild-type)MonochlorodimedoneBromideBrominated product53[10]
AmVHPO (wild-type)MonochlorodimedoneChlorideChlorinated product8[10]
AmVHPO (R425S mutant)MonochlorodimedoneBromideBrominated product91[10]
AmVHPO (R425S mutant)MonochlorodimedoneChlorideChlorinated product74[10]

Experimental Protocols

General Protocol for V-HPO Catalyzed Halogenation

This protocol provides a general framework for performing a halogenation reaction using a V-HPO. Optimal conditions will vary depending on the specific enzyme and substrate.

1. Apoenzyme Reconstitution (if necessary): a. Prepare a stock solution of sodium orthovanadate (Na₃VO₄) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). b. To a solution of the purified apoenzyme, add the vanadate solution to a final concentration of typically 10-100 µM. c. Incubate the mixture at 4°C for at least 1 hour to allow for cofactor incorporation.

2. Reaction Setup: a. In a reaction vessel, combine the buffer (e.g., 50 mM MES, pH 6.0), the halide salt (e.g., KBr or KCl, typically 10-200 mM), and the organic substrate (dissolved in a minimal amount of a water-miscible organic solvent like DMSO if necessary).[3] b. Add the reconstituted holoenzyme to the reaction mixture to the desired final concentration (typically in the µM range).[3] c. Equilibrate the reaction mixture to the desired temperature.

3. Reaction Initiation and Monitoring: a. Initiate the reaction by adding a stock solution of hydrogen peroxide (H₂O₂) to the desired final concentration (typically in the mM range).[3] To avoid enzyme inactivation, it is often beneficial to add the H₂O₂ in portions or continuously using a syringe pump. b. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using appropriate analytical techniques such as HPLC, LC-MS, or GC-MS.[3][12][13]

4. Reaction Quenching and Work-up: a. Quench the reaction by adding a suitable quenching agent, such as sodium thiosulfate, to consume any remaining H₂O₂ and hypohalous acid. Alternatively, the reaction can be stopped by denaturing the enzyme, for example, by adding a large volume of an organic solvent like methanol or acetonitrile.[3] b. Extract the product from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). c. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

5. Product Purification and Characterization: a. Purify the crude product using standard chromatographic techniques such as column chromatography or preparative HPLC. b. Characterize the purified product using spectroscopic methods (e.g., NMR, MS) to confirm its identity and purity.

Protocol for Immobilization of V-HPO on a Solid Support

Immobilization can significantly improve the stability and reusability of V-HPOs. This is a general protocol for immobilization via covalent attachment to an epoxy-activated support.

1. Support Preparation: a. Choose a suitable solid support with epoxy functional groups (e.g., epoxy-activated Sepharose, Eupergit C). b. Wash the support extensively with distilled water and the chosen immobilization buffer (e.g., a high ionic strength buffer like 1 M potassium phosphate, pH 8.0).

2. Immobilization Procedure: a. Prepare a solution of the V-HPO in the immobilization buffer. b. Add the prepared support to the enzyme solution. c. Gently agitate the mixture at room temperature or 4°C for a specified period (e.g., 12-24 hours) to allow for covalent bond formation between the enzyme's surface amine groups and the support's epoxy groups.

3. Post-Immobilization Washing and Blocking: a. Separate the immobilized enzyme from the supernatant by filtration or centrifugation. b. Wash the immobilized enzyme extensively with the immobilization buffer to remove any non-covalently bound protein. c. To block any remaining reactive epoxy groups on the support, incubate the immobilized enzyme with a solution of a small amine-containing molecule (e.g., ethanolamine (B43304) or Tris) for a few hours. d. Wash the immobilized enzyme again with a low ionic strength buffer to remove the blocking agent.

4. Storage and Use: a. Store the immobilized V-HPO in a suitable buffer at 4°C. b. The immobilized enzyme can be used in batch or continuous flow reactors. After each reaction cycle, the immobilized enzyme can be recovered by filtration or centrifugation, washed, and reused.

Visualizations

V_HPO_Catalytic_Cycle cluster_enzyme Enzyme Cycle cluster_reaction Substrate Halogenation E_V Resting Enzyme (V-OH) E_V_H2O2 Peroxo-intermediate (V-OOH) E_V->E_V_H2O2 + H₂O₂ - H₂O E_V_OOH_X Halide-Peroxo Complex E_V_H2O2->E_V_OOH_X + X⁻ E_V_OOH_X->E_V + H⁺ - HOX HOX Hypohalous Acid (HOX) Product Halogenated Product (R-X) HOX->Product + R-H - H₂O Substrate Organic Substrate (R-H) Experimental_Workflow start Start reconstitution Apoenzyme Reconstitution (with Na₃VO₄) start->reconstitution reaction_setup Reaction Setup (Buffer, Halide, Substrate, Enzyme) reconstitution->reaction_setup initiation Reaction Initiation (Add H₂O₂) reaction_setup->initiation monitoring Reaction Monitoring (HPLC, LC-MS) initiation->monitoring quenching Reaction Quenching (e.g., Na₂S₂O₃) monitoring->quenching extraction Product Extraction (Organic Solvent) quenching->extraction purification Product Purification (Chromatography) extraction->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end Immobilization_Logic cluster_free Free Enzyme in Solution cluster_immobilized Immobilized Enzyme free_enzyme Free V-HPO instability Lower Stability (pH, Temp, Solvent) free_enzyme->instability no_reuse Difficult to Reuse free_enzyme->no_reuse immobilized_enzyme Immobilized V-HPO free_enzyme->immobilized_enzyme Immobilization (e.g., on solid support) stability Enhanced Stability immobilized_enzyme->stability reuse Easily Reusable immobilized_enzyme->reuse

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Napyradiomycin B1 and Napyradiomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the nuanced differences in the bioactivity of structurally related natural products is paramount. This guide provides a detailed comparison of the antibacterial properties of two prominent members of the napyradiomycin family, Napyradiomycin B1 and Napyradiomycin A1. This analysis is supported by experimental data, detailed methodologies, and visual representations of experimental workflows and proposed mechanisms of action.

Data Presentation: Quantitative Antibacterial Activity

The antibacterial efficacy of this compound and Napyradiomycin A1 has been predominantly evaluated using Minimum Inhibitory Concentration (MIC) assays. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] A lower MIC value indicates a higher potency of the antibacterial compound.

The following table summarizes the comparative MIC values for this compound and Napyradiomycin A1 against various Gram-positive bacterial strains, as reported in scientific literature. Both compounds have demonstrated notable activity against these bacteria, while they are generally inactive against Gram-negative bacteria such as Escherichia coli.[4][5]

Bacterial StrainThis compound (μg/mL)Napyradiomycin A1 (μg/mL)
Staphylococcus aureus ATCC 292134[4]2[4]
Bacillus subtilis SCSIO BS012[4]1[4]
Bacillus thuringiensis SCSIO BT014[4]2[4]
Staphylococcus aureus ATCC 25923< 0.78[6][7]< 0.78[6][7]
Streptococcus suis SC196.25[6][7]3.125[6][7]
Erysipelothrix rhusiopathiae WH1301350[6][7]25[6][7]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration is a standardized method crucial for assessing the in vitro activity of new antimicrobial agents. The data presented in this guide was obtained using the broth microdilution method, a widely accepted and reliable technique.

Broth Microdilution MIC Assay

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Detailed Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and A1 are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in Mueller-Hinton Broth (MHB) to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: The test bacteria are cultured overnight on an appropriate agar (B569324) medium. A few colonies are then used to inoculate a fresh broth culture, which is incubated to reach a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation of Microtiter Plates: Each well of the 96-well plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. Positive (no antimicrobial agent) and negative (no bacteria) control wells are also included.

  • Incubation: The inoculated plates are incubated at 37°C for 16-24 hours.

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

To further elucidate the experimental process and the current understanding of the mechanism of action, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound and A1 C Inoculate microtiter plate wells with bacteria and compounds A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 16-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F Mechanism_of_Action cluster_compound Napyradiomycin cluster_targets Bacterial Cellular Processes Compound This compound / A1 Protein Protein Synthesis Compound->Protein inhibition RNA RNA Synthesis Compound->RNA inhibition DNA DNA Synthesis Compound->DNA inhibition CellWall Cell Wall Synthesis Compound->CellWall inhibition

References

A Comparative Analysis of the Cytotoxic Effects of Napyradiomycin B Series Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of Napyradiomycin B (Npyr-B) series compounds, a class of meroterpenoids with recognized potential in anticancer research. By presenting key experimental data and methodologies, this document aims to facilitate informed decisions in drug discovery and development projects.

Quantitative Cytotoxicity Data

The cytotoxic potential of Napyradiomycin B series compounds has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several Npyr-B analogues against the human colon carcinoma cell line HCT-116. This cell line is a common model for cytotoxicity screening of potential anticancer agents. The data reveals variations in potency among the different analogues, highlighting the influence of structural modifications on their cytotoxic efficacy.

CompoundIC50 (µM)IC50 (µg/mL)Cell LineReference
Napyradiomycin B113.1-HCT-116[1]
Napyradiomycin B2>100>50HCT-116[2]
Napyradiomycin B32.0-HCT-116[1]
Napyradiomycin B41.41-HCT-116[2]

Note: IC50 values were converted to a consistent unit (µM) for comparison where necessary, assuming an average molecular weight for calculation. Original data was presented in either µM or µg/mL.

Experimental Protocols

The evaluation of cytotoxicity for the Napyradiomycin B series compounds was predominantly conducted using the MTT assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human colon carcinoma cells (HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Napyradiomycin B series compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the Napyradiomycin B compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 3-4 hours.[4][5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis

Studies have indicated that the cytotoxic effects of napyradiomycins are mediated through the induction of apoptosis, or programmed cell death.[6][7] While the specific signaling cascade for each Napyradiomycin B analogue is a subject of ongoing research, the intrinsic pathway of apoptosis is a likely mechanism.

Below is a generalized diagram of the intrinsic apoptotic pathway, which is often triggered by cellular stress, such as that induced by cytotoxic compounds.

G Generalized Intrinsic Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Napyradiomycin B Napyradiomycin B Bcl-2_family Pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) Napyradiomycin B->Bcl-2_family activates Mitochondrion Mitochondrion Bcl-2_family->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Generalized intrinsic apoptosis pathway induced by Napyradiomycin B.

This pathway illustrates that upon cellular stress induced by Napyradiomycin B compounds, pro-apoptotic proteins of the Bcl-2 family are activated. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, culminating in the biochemical and morphological changes characteristic of apoptosis.[8][9]

Experimental Workflow

The process of evaluating the cytotoxicity of Napyradiomycin B series compounds follows a structured workflow, from initial cell culture to the final data analysis.

G Cytotoxicity Evaluation Workflow Cell_Culture 1. Cell Culture (HCT-116) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 3. Compound Treatment (Napyradiomycin B series) Seeding->Treatment Incubation 4. Incubation (48-72 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Absorbance 6. Absorbance Reading (570 nm) MTT_Assay->Absorbance Data_Analysis 7. Data Analysis (IC50 determination) Absorbance->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of Napyradiomycin B compounds.

References

Unveiling the Potent Bioactivity of Napyradiomycins: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount. This guide provides a comprehensive comparison of napyradiomycin analogues, a class of halogenated meroterpenoids with promising antibacterial, antifungal, and anticancer properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing critical relationships, this guide serves as a valuable resource for advancing the development of this potent class of compounds.

Napyradiomycins, first isolated from Streptomyces, have garnered significant attention due to their unique chemical structures and broad spectrum of biological activities.[1] Variations in their core structure, particularly in the halogenation pattern and the nature of their terpenoid side chains, have profound effects on their efficacy. This guide delves into these structure-activity relationships (SAR), offering a clear comparison of various analogues.

Comparative Analysis of Bioactivity

The biological activities of napyradiomycin derivatives have been extensively studied against various bacterial strains and cancer cell lines. The following tables summarize the minimum inhibitory concentrations (MIC) for antibacterial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity, providing a quantitative comparison of different analogues.

Antibacterial Activity of Napyradiomycin Analogues

Napyradiomycins generally exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The data below highlights the varying efficacy of different analogues against several bacterial strains.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)[4]B. subtilis (SCSIO BS01) MIC (µg/mL)[4]B. thuringensis (SCSIO BT01) MIC (µg/mL)[4]MRSA MIC (µg/mL)[2]
Napyradiomycin A1 1-21-21-216
3-dechloro-3-bromonapyradiomycin A1 0.5-10.5-10.5-1-
Napyradiomycin B1 120.5-
Napyradiomycin B3 0.50.250.52
Napyradiomycin B4 ---32
18-oxonapyradiomycin A1 321616-
Naphthomevalin 122-
Ampicillin (Control) 212-
Cytotoxic Activity of Napyradiomycin Analogues

Several napyradiomycin derivatives have demonstrated significant cytotoxicity against various human cancer cell lines.[2][4] The IC50 values presented below offer a comparative view of their potential as anticancer agents.

CompoundSF-268 (CNS) IC50 (µM)[4]MCF-7 (Breast) IC50 (µM)[4]NCI-H460 (Lung) IC50 (µM)[4]HepG-2 (Liver) IC50 (µM)[4]HCT-116 (Colon) IC50 (µg/mL)[2]
Napyradiomycin A1 11.5 ± 0.312.8 ± 0.515.7 ± 0.614.3 ± 0.9-
3-dechloro-3-bromonapyradiomycin A1 12.1 ± 0.814.5 ± 0.916.3 ± 1.113.8 ± 1.2-
This compound 11.1 ± 0.117.0 ± 0.218.6 ± 0.417.9 ± 0.7-
Napyradiomycin B3 15.3 ± 1.111.2 ± 0.517.2 ± 0.410.5 ± 1.60.19
Napyradiomycin B4 ----1.41
18-oxonapyradiomycin A1 >100>100>100>100-
Naphthomevalin 29.6 ± 0.222.2 ± 0.726.9 ± 0.361.2 ± 0.1-
Cisplatin (Control) 7.3 ± 0.94.1 ± 0.34.4 ± 0.15.6 ± 0.3-

Key Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of napyradiomycins:

  • Halogenation: The type and position of the halogen atom significantly influence activity. For instance, the substitution of chlorine with bromine at certain positions can either maintain or enhance antibacterial and cytotoxic potency.[4]

  • Side Chain Modifications: Alterations to the terpenoid side chain, such as oxidation, can dramatically reduce biological activity, as seen in the case of 18-oxonapyradiomycin A1.[4]

  • Core Structure: The core quinone structure is essential for activity. Modifications to this core can lead to a loss of potency.

cluster_Core Core Structure cluster_Modifications Structural Modifications cluster_Activity Biological Activity Core Napyradiomycin Scaffold Halogen Halogenation Pattern (Cl, Br at various positions) Core->Halogen Influences SideChain Terpenoid Side Chain (Linear, Cyclic, Oxidized) Core->SideChain Influences Antibacterial Antibacterial Activity (e.g., vs. S. aureus) Halogen->Antibacterial Modulates Anticancer Anticancer Activity (e.g., vs. HCT-116) Halogen->Anticancer Modulates SideChain->Antibacterial Critically Affects SideChain->Anticancer Critically Affects

Generalized Structure-Activity Relationship of Napyradiomycins.

Mechanism of Action: Targeting Bacterial DNA Gyrase

While the exact mechanisms of action for all observed bioactivities are still under investigation, a primary target for the antibacterial effects of napyradiomycins is believed to be DNA gyrase . This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, napyradiomycins disrupt these fundamental cellular processes, leading to bacterial cell death.

Nap Napyradiomycin Gyrase DNA Gyrase (GyrA/GyrB) Nap->Gyrase Inhibits DNAsupercoiled Supercoiled DNA Gyrase->DNAsupercoiled Catalyzes DNARelaxed Relaxed DNA DNARelaxed->Gyrase Replication DNA Replication DNAsupercoiled->Replication Transcription Transcription DNAsupercoiled->Transcription CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath

Inhibition of DNA Gyrase by Napyradiomycins.

Experimental Protocols

The data presented in this guide was generated using standardized and validated experimental protocols. Below are detailed methodologies for the key assays cited.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of napyradiomycin analogues against various bacterial strains was determined using the broth microdilution method in 96-well microtiter plates.[5][6]

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar (B569324) plates. Colonies were then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension was further diluted to obtain the final desired inoculum concentration.

  • Preparation of Test Compounds: Napyradiomycin analogues were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial two-fold dilutions of each compound were prepared in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The final volume in each well was typically 100 or 200 µL. Plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of napyradiomycin analogues on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Cell Seeding: Human cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the napyradiomycin analogues and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl). The absorbance was then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curve.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

An alternative method for assessing cytotoxicity is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[8][9]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at approximately 510-565 nm.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

cluster_Preparation Preparation cluster_Assays In Vitro Bioassays cluster_Data Data Analysis Start Start: Isolate/Synthesize Napyradiomycin Analogue Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock MIC Antibacterial Assay (Broth Microdilution) Stock->MIC IC50 Cytotoxicity Assay (MTT or SRB) Stock->IC50 Analysis Determine MIC/IC50 Values MIC->Analysis IC50->Analysis SAR Establish Structure-Activity Relationship (SAR) Analysis->SAR

Experimental Workflow for Bioactivity Evaluation.

This comprehensive guide provides a foundational understanding of the structure-activity relationships of napyradiomycins. The presented data and methodologies offer a valuable starting point for further research and development of these promising natural products into potential therapeutic agents.

References

Validating the Antibacterial Target of Napyradiomycin B1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Napyradiomycin B1, a member of the napyradiomycin class of meroterpenoids, focusing on the validation of its antibacterial target. Napyradiomycins have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes available experimental data, details relevant methodologies, and visualizes the proposed multi-target mechanism of action to inform further research and drug development efforts.

Performance Comparison of this compound and Analogues Against Staphylococcus aureus

This compound and its analogues exhibit potent antibacterial activity against various strains of Staphylococcus aureus, including MRSA. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and time-kill kinetics from published studies, comparing them with commonly used antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Napyradiomycin Analogues and Comparator Antibiotics against Staphylococcus aureus

CompoundS. aureus Strain(s)MIC (µg/mL)Reference(s)
Napyradiomycin A80915ACA-MRSA (USA300), HA-MRSA1.5 - 3[1][2]
Napyradiomycin A80915BCA-MRSA (USA300), HA-MRSA1.5 - 3[1][2]
This compoundS. aureus (unspecified)Not specified in searches
Vancomycin (B549263)MRSA1.0 - 2.0[3][4]
LinezolidMRSA1.0 - 4.0[5][6][7]
DaptomycinMRSA0.125 - 1.0[8][9]

Table 2: Time-Kill Kinetics of Napyradiomycin A80915A vs. Vancomycin against CA-MRSA (USA300)

Time (hours)Napyradiomycin A80915A (10x MIC) - Log10 CFU/mL ReductionVancomycin (10x MIC) - Log10 CFU/mL ReductionReference(s)
2~2.5~0.5[2][10]
4~3.5~1.5[2][10]
6~4.0~2.5[2][10]
24>4.0 (bactericidal)>4.0 (bactericidal)[2][10]

Validating the Multi-Target Mechanism of Action

The prevailing hypothesis for the antibacterial action of napyradiomycins is the simultaneous inhibition of multiple crucial cellular processes: DNA replication, RNA transcription, protein synthesis, and cell wall synthesis. This multi-pronged attack may contribute to its potent bactericidal activity and potentially lower the frequency of resistance development.

Experimental Workflow for Validating the Multi-Target Mechanism

The following workflow outlines the key experiments to validate the multi-target mechanism of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Macromolecular Synthesis Inhibition cluster_2 Phase 3: Specific Target Identification cluster_3 Phase 4: Genetic Validation A Bacterial Growth Inhibition Assays (MIC determination) B Time-Kill Kinetic Assays A->B Confirm bactericidal activity C Radiolabeled Precursor Incorporation Assays B->C Investigate mechanism D DNA Synthesis (³H-thymidine) C->D Measure specific pathway inhibition E RNA Synthesis (³H-uridine) C->E Measure specific pathway inhibition F Protein Synthesis (³H-leucine) C->F Measure specific pathway inhibition G Cell Wall Synthesis (¹⁴C-N-acetylglucosamine) C->G Measure specific pathway inhibition H Affinity Chromatography / Chemical Proteomics D->H If inhibition observed E->H If inhibition observed F->H If inhibition observed G->H If inhibition observed I Identification of Binding Proteins (Mass Spectrometry) H->I Isolate and identify targets J Generation of Resistant Mutants I->J Confirm target relevance K Whole Genome Sequencing of Mutants J->K Identify resistance mutations L Target Gene Overexpression/Deletion Studies K->L Validate target engagement

Caption: Workflow for validating the multi-target antibacterial mechanism of this compound.

Experimental Protocols

Macromolecular Synthesis Inhibition Assay

This assay measures the effect of an antibacterial agent on the synthesis of DNA, RNA, protein, and peptidoglycan by quantifying the incorporation of specific radiolabeled precursors.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase.

  • This compound and control antibiotics (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, vancomycin for cell wall).

  • Radiolabeled precursors: ³H-thymidine, ³H-uridine, ³H-leucine, ¹⁴C-N-acetylglucosamine.

  • Trichloroacetic acid (TCA).

  • Scintillation fluid and counter.

Protocol:

  • Grow bacteria to mid-log phase and distribute into aliquots.

  • Add this compound or control antibiotics at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Add the specific radiolabeled precursor to each corresponding aliquot.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the incorporation by adding cold TCA to precipitate the macromolecules.

  • Wash the precipitate to remove unincorporated precursors.

  • Measure the radioactivity of the precipitate using a scintillation counter.

  • Compare the radioactivity in treated samples to untreated controls to determine the percentage of inhibition for each pathway.

Affinity Chromatography for Target Identification

This technique is used to isolate bacterial proteins that directly bind to this compound.

Materials:

  • This compound chemically modified with a linker for immobilization (e.g., biotin).

  • Streptavidin-coated agarose (B213101) or magnetic beads.

  • Bacterial cell lysate.

  • Wash and elution buffers.

  • SDS-PAGE and mass spectrometry equipment.

Protocol:

  • Immobilize the modified this compound onto the streptavidin beads.

  • Incubate the beads with the bacterial cell lysate to allow for protein binding.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the specifically bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands of interest and identify them using mass spectrometry.

Proposed Multi-Target Signaling Pathways

The following diagrams illustrate the proposed inhibitory action of this compound on key bacterial macromolecular synthesis pathways.

DNA_Replication_Inhibition NapB1 This compound DNA_Polymerase DNA Polymerase NapB1->DNA_Polymerase Helicase Helicase NapB1->Helicase Primase Primase NapB1->Primase Gyrase Gyrase/Topoisomerase NapB1->Gyrase Replication_Fork Replication Fork Formation & Progression DNA_Polymerase->Replication_Fork Helicase->Replication_Fork Primase->Replication_Fork Gyrase->Replication_Fork DNA_Synthesis DNA Synthesis Replication_Fork->DNA_Synthesis

Caption: Proposed inhibition of bacterial DNA replication by this compound.

RNA_Transcription_Inhibition NapB1 This compound RNA_Polymerase RNA Polymerase NapB1->RNA_Polymerase Promoter_Binding Promoter Binding RNA_Polymerase->Promoter_Binding Sigma_Factor Sigma Factor Transcription_Elongation Transcription Elongation Promoter_Binding->Transcription_Elongation

Caption: Proposed inhibition of bacterial RNA transcription by this compound.

Protein_Synthesis_Inhibition NapB1 This compound Ribosome_30S 30S Ribosomal Subunit NapB1->Ribosome_30S Ribosome_50S 50S Ribosomal Subunit NapB1->Ribosome_50S Initiation_Complex Initiation Complex Formation Ribosome_30S->Initiation_Complex Ribosome_50S->Initiation_Complex Peptide_Elongation Peptide Chain Elongation Initiation_Complex->Peptide_Elongation

Caption: Proposed inhibition of bacterial protein synthesis by this compound.

Cell_Wall_Synthesis_Inhibition NapB1 This compound Lipid_II_Synthesis Lipid II Synthesis NapB1->Lipid_II_Synthesis Transglycosylation Transglycosylation NapB1->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) NapB1->Transpeptidation Lipid_II_Synthesis->Transglycosylation Transglycosylation->Transpeptidation Peptidoglycan_Polymerization Peptidoglycan Polymerization Transpeptidation->Peptidoglycan_Polymerization

Caption: Proposed inhibition of bacterial cell wall synthesis by this compound.

Conclusion

The available data suggest that this compound and its analogues are potent antibacterial agents with a likely multi-target mechanism of action. This characteristic makes them promising candidates for further development, particularly in the context of rising antibiotic resistance. The experimental workflows and protocols outlined in this guide provide a framework for the comprehensive validation of their antibacterial targets and a deeper understanding of their mechanism of action. Further head-to-head comparative studies with clinically relevant antibiotics are warranted to fully establish the therapeutic potential of the napyradiomycin class.

References

Comparative Analysis of Napyradiomycin B1: Efficacy and Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Napyradiomycin B1, a member of the napyradiomycin class of meroterpenoids. These compounds, produced by actinomycetes, have demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document summarizes available experimental data on the activity of napyradiomycins, details relevant methodologies for assessing cross-resistance, and visualizes the proposed mechanism of action and experimental workflows.

Data Presentation: Antimicrobial Activity of Napyradiomycins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related analogs against various strains of Staphylococcus aureus, including antibiotic-resistant phenotypes. The data indicates potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, as well as strains with intermediate resistance to glycopeptides (GISA) and vancomycin-resistant strains (VRSA).

CompoundBacterial StrainResistance ProfileMIC (µg/mL)
Napyradiomycin A1S. aureus ATCC 29213MSSA1-2[2]
This compoundS. aureus ATCC 29213MSSA4-8[2]
Napyradiomycin B3S. aureus ATCC 29213MSSA0.25-0.5[2]
A80915A (Napyradiomycin analog)CA-MRSA USA300 (TCH1516)MRSA~2[1]
A80915B (Napyradiomycin analog)CA-MRSA USA300 (TCH1516)MRSA~1.5[1]
A80915A (Napyradiomycin analog)HA-MRSA Sanger 252MRSA1-3[1]
A80915B (Napyradiomycin analog)HA-MRSA Sanger 252MRSA1-3[1]
A80915A (Napyradiomycin analog)GISA strainsGISA0.5-4[1]
A80915B (Napyradiomycin analog)GISA strainsGISA0.5-4[1]
A80915A (Napyradiomycin analog)VRSA (Michigan & Pennsylvania isolates)VRSA0.5-4[1]
A80915B (Napyradiomycin analog)VRSA (Michigan & Pennsylvania isolates)VRSA0.5-4[1]

CA-MRSA: Community-Associated MRSA; HA-MRSA: Hospital-Associated MRSA

Cross-Resistance Profile

The napyradiomycin family of compounds is understood to possess a multi-targeted mechanism of action.[3] Studies on related napyradiomycins have indicated the inhibition of several critical macromolecular biosynthesis pathways in bacteria, including protein, RNA, DNA, and cell wall synthesis.[3] Antibiotics with such broad, multi-faceted mechanisms are generally less susceptible to the development of resistance through single-point mutations in a specific target.[3] This suggests that resistance mechanisms developed by bacteria against antibiotics that target a single enzyme or pathway (e.g., beta-lactams, fluoroquinolones) may not confer resistance to this compound.

Further research is required to experimentally validate the cross-resistance profile of this compound against a diverse panel of antibiotic-resistant strains.

Experimental Protocols

The following is a detailed methodology for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and to assess cross-resistance.

Objective: To determine the MIC of this compound and comparator antibiotics against a panel of susceptible and resistant bacterial strains.

Materials:

  • This compound and other antibiotics of interest

  • Bacterial strains (including quality control strains, e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of each antibiotic in a suitable solvent (e.g., DMSO, water) at a concentration of 10 mg/mL.

    • Further dilute the stock solutions in CAMHB to create a working solution at twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.

    • Add 200 µL of the working antibiotic solution to the first well of each row designated for that antibiotic.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Cross-Resistance Assessment:

To assess cross-resistance, the above protocol is performed using a panel of bacterial strains with well-characterized resistance mechanisms to other antibiotics. A lack of significant increase in the MIC of this compound against these resistant strains compared to the susceptible parent strain would indicate a lack of cross-resistance.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions prep_plates Prepare Serial Dilutions in 96-Well Plates prep_antibiotic->prep_plates inoculate Inoculate Plates with Bacteria prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G Napyradiomycin Napyradiomycin DNA DNA Synthesis Napyradiomycin->DNA inhibition RNA RNA Synthesis Napyradiomycin->RNA inhibition Protein Protein Synthesis Napyradiomycin->Protein inhibition CellWall Cell Wall Synthesis Napyradiomycin->CellWall inhibition BacterialDeath Bacterial Cell Death

Caption: Proposed Multi-Target Mechanism of Action of Napyradiomycins.

References

Comparative Efficacy of Napyradiomycin B1 and Ampicillin: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of published in vivo efficacy studies for Napyradiomycin B1. This guide, therefore, provides a comprehensive comparison based on available in vitro data for both this compound and ampicillin (B1664943), alongside a summary of established in vivo efficacy for the widely used antibiotic, ampicillin.

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the antimicrobial performance of this compound in relation to the well-established β-lactam antibiotic, ampicillin. The following sections detail the available experimental data, methodologies, and visualizations of their mechanisms of action.

In Vitro Antibacterial Activity

The in vitro efficacy of this compound and ampicillin against several Gram-positive bacteria is summarized below. The data indicates that this compound exhibits potent activity, with Minimum Inhibitory Concentrations (MICs) in a comparable range to ampicillin for susceptible organisms.

Compound Organism Strain MIC (µg/mL)
This compound Staphylococcus aureusATCC 2921316
Bacillus subtilisSCSIO BS014
Bacillus thuringiensisSCSIO BT018
Ampicillin Staphylococcus aureusATCC 292130.12 - 0.5[1][2]
Bacillus subtilisATCC 432230.01[3]
Enterococcus faecalisATCC 292120.5 - 2[2]

In Vivo Efficacy: Ampicillin in a Murine Peritonitis Model

While no in vivo data is available for this compound, the efficacy of ampicillin has been evaluated in animal models of infection. One such study utilized a lethal enterococcal peritonitis model in mice.

In this model, ampicillin therapy demonstrated a significant reduction in mortality compared to untreated controls. Specifically, the mortality rate for mice treated with ampicillin was 40%, a substantial improvement over the 100% mortality observed in the untreated group[4]. Furthermore, ampicillin treatment resulted in a 10³-colony forming unit (CFU) decrease in the enterococcal load within the peritoneal fluid when compared to another therapeutic agent, trimethoprim-sulfamethoxazole[4].

Mechanism of Action

The antibacterial mechanisms of this compound and ampicillin are distinct, targeting different essential cellular processes.

Caption: Proposed multi-target mechanism of action for the napyradiomycin family, including the inhibition of protein, RNA, DNA, and cell wall synthesis.

Caption: Mechanism of action of ampicillin, which involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins.[5][6][7][8]

Cytotoxicity Profile of this compound

In addition to its antibacterial properties, the cytotoxic effects of this compound have been evaluated against human cancer cell lines.

CompoundCell LineIC₅₀ (µM)95% Confidence Interval (µM)
This compound HCT-116 (Colon Carcinoma)20.8 – 7.4[9]

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC values for both this compound and ampicillin were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains were cultured to logarithmic phase and diluted to a standardized concentration (typically 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: A serial two-fold dilution of each test compound was prepared in CAMHB in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Murine Peritonitis Model (Ampicillin)

The following protocol describes a murine model of lethal enterococcal peritonitis used to evaluate the in vivo efficacy of ampicillin[4].

  • Animal Model: Female ICR mice were used for the study.

  • Infection: Mice were inoculated intraperitoneally with a lethal dose of Enterococcus faecalis.

  • Treatment: Ampicillin was administered intramuscularly at specified doses and time intervals post-infection.

  • Efficacy Evaluation:

    • Mortality: The survival rate of the treated mice was monitored and compared to an untreated control group.

    • Bacterial Load: At selected time points, peritoneal fluid was collected, and the number of viable bacteria (CFU) was determined by plating serial dilutions on appropriate agar (B569324) media.

Logical Workflow for Efficacy Comparison

The following diagram illustrates the current state of knowledge regarding the efficacy of this compound and ampicillin, highlighting the existing data and the critical knowledge gap.

cluster_comparison Efficacy Comparison cluster_invitro In Vitro Data cluster_invivo In Vivo Data N_B1 This compound N_invitro MIC Data Available N_B1->N_invitro N_invivo No Data Available N_B1->N_invivo Amp Ampicillin A_invitro MIC Data Available Amp->A_invitro A_invivo Efficacy Data Available (e.g., Mouse Peritonitis Model) Amp->A_invivo Conclusion Direct In Vivo Comparison Not Possible N_invivo->Conclusion A_invivo->Conclusion

References

A Comparative Guide: Synthetic vs. Naturally Sourced Napyradiomycin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Napyradiomycin B1, a member of the meroterpenoid class of natural products, has garnered significant interest for its potent antibacterial and cytotoxic activities.[1] As research into its therapeutic potential continues, the method of its procurement—chemoenzymatic synthesis versus natural sourcing—becomes a critical consideration. This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid researchers in selecting the optimal source for their specific needs.

At a Glance: Key Differences

FeatureChemoenzymatic SynthesisNatural Sourcing
Source In vitro enzymatic reactionFermentation of Streptomyces species
Stereochemistry EnantioselectiveNaturally occurring enantiomer
Purity & Consistency High purity, potentially greater batch-to-batch consistencyPurity dependent on extraction and purification efficiency; potential for co-eluting congeners
Scalability Potentially scalable for industrial productionDependent on fermentation yield and scale-up
Environmental Impact Potentially lower environmental footprintLarge-scale fermentation can be resource-intensive
Accessibility Requires specialized enzymes and substratesDependent on access to producing microbial strains

Performance Data: Biological Activity of Naturally Sourced this compound

While direct comparative studies on the biological activity of synthetic versus naturally sourced this compound are not yet published, the data from naturally sourced compounds provide a benchmark for its potential efficacy. The chemoenzymatically synthesized molecule is expected to exhibit comparable, if not superior, activity due to its high purity.

Antibacterial Activity

This compound demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus ATCC 292130.5 - 32 µg/mL[2]
Bacillus subtilis SCSIO BS010.5 - 32 µg/mL[2]
Bacillus thuringiensis SCSIO BT010.5 - 32 µg/mL[2]
Methicillin-resistant Staphylococcus aureus (MRSA)2 - 16 µg/mL[3]
Cytotoxic Activity

This compound has also shown moderate to potent cytotoxicity against various human cancer cell lines.

Cell LineIC50
SF-268 (CNS cancer)< 20 µM[2]
MCF-7 (Breast cancer)< 20 µM[2]
NCI-H460 (Lung cancer)< 20 µM[2]
HepG-2 (Liver cancer)< 20 µM[2]
HCT-116 (Colon cancer)2 µM[4]

Methodologies and Experimental Protocols

Chemoenzymatic Synthesis of this compound

A total enzyme synthesis approach has been developed, offering an efficient and enantioselective route to this compound.[1][5] This method circumvents the challenges of stereospecific halogenation encountered in traditional chemical synthesis.[6][7]

Experimental Workflow:

The synthesis is a one-pot reaction involving five recombinant enzymes and three primary substrates.[1]

chemoenzymatic_synthesis sub Substrates: 1,3,6,8-tetrahydroxynaphthalene Dimethylallyl pyrophosphate Geranyl pyrophosphate reac One-Pot Reaction (24 hours) sub->reac enz Enzymes: NapT9, NapH1, NapT8, NapH3, NapH4 enz->reac prod This compound reac->prod

Chemoenzymatic Synthesis Workflow

Protocol Outline:

  • Enzyme Production: The five biosynthetic enzymes (NapT8, NapT9, NapH1, NapH3, and NapH4) are expressed in a suitable host (e.g., E. coli) and purified.[1]

  • One-Pot Reaction: The purified enzymes are combined in a single reaction vessel with the substrates: 1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate. The reaction is carried out in a buffered solution, typically for 24 hours.[1]

  • Purification: The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the crude product is purified using chromatographic techniques such as HPLC to yield pure, enantioselective this compound.

Natural Sourcing of this compound

This compound is a secondary metabolite produced by several strains of Streptomyces, including S. ruber and marine-derived species like SCSIO 10428.[1][2]

Isolation Workflow:

The process involves large-scale fermentation followed by extraction and purification.

natural_sourcing ferm Large-Scale Fermentation of Streptomyces sp. extr Solvent Extraction (e.g., Ethyl Acetate) ferm->extr purif Chromatographic Purification (e.g., Silica (B1680970) Gel, HPLC) extr->purif iso Isolated this compound purif->iso

Natural Product Isolation Workflow

Protocol Outline:

  • Fermentation: The producing Streptomyces strain is cultured in a suitable liquid medium on a large scale (e.g., 20 L) for several days to allow for the production of secondary metabolites.[2]

  • Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.[2]

  • Purification: The crude extract is subjected to a series of chromatographic steps, which may include silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound from other metabolites.[2]

Concluding Remarks

The chemoenzymatic synthesis of this compound represents a significant advancement, offering a reliable and enantioselective source of this promising natural product. While naturally sourced this compound has been instrumental in the discovery of its biological activities, the chemoenzymatic approach provides a more controlled and potentially scalable method for producing the high-purity compound required for advanced preclinical and clinical development. Researchers should consider the trade-offs between the two sourcing methods based on their specific research goals, required purity, and scale of investigation.

References

Validating Apoptosis Induction by Napyradiomycin B1: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and cell biology, confirming that a compound of interest induces apoptosis is a critical step in drug development. Napyradiomycin B1, a member of the napyradiomycin class of meroterpenoids, has been identified as a cytotoxic agent that can induce apoptosis in cancer cell lines. This guide provides a framework for validating the pro-apoptotic activity of this compound by comparing its expected effects with those of well-characterized apoptosis inducers, Staurosporine and Etoposide. The focus is on the use of quantitative caspase assays, which are central to understanding the molecular mechanisms of programmed cell death.

Comparative Analysis of Caspase Activation by Apoptosis Inducers

The induction of apoptosis is orchestrated by a family of proteases known as caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases, including caspase-3 and caspase-7, which carry out the systematic dismantling of the cell. Measuring the activity of these specific caspases can, therefore, provide quantitative evidence of apoptosis and offer insights into the underlying signaling pathways.

While specific quantitative data on caspase activation by this compound is not extensively available in publicly accessible literature, the following tables present typical caspase activation data for the well-known apoptosis inducers Staurosporine and Etoposide in the human colon cancer cell line HCT-116. This data serves as a benchmark for researchers investigating the apoptotic potential of novel compounds like this compound. The data is presented as fold increase in caspase activity in treated cells compared to untreated controls.

Table 1: Caspase-3/7 Activation in HCT-116 Cells

TreatmentConcentrationIncubation TimeFold Increase in Caspase-3/7 Activity
Staurosporine1 µM16 hours~3.5[1]
Etoposide100 µM40 hoursSignificant Increase

Table 2: Caspase-9 Activation in HCT-116 Cells

TreatmentConcentrationIncubation TimeFold Increase in Caspase-9 Activity
Staurosporine1 µM16 hours~2.5[2]
EtoposideNot specifiedNot specifiedActivation Observed[3]

Table 3: Caspase-8 Activation in HCT-116 Cells

TreatmentConcentrationIncubation TimeFold Increase in Caspase-8 Activity
StaurosporineNot specifiedNot specifiedActivation Observed[4]
EtoposideNot specifiedNot specifiedActivation Observed[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary apoptosis signaling pathways and a general experimental workflow for validating apoptosis induction using caspase assays.

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Apoptosis signaling pathways.

G Experimental Workflow for Caspase Assays cluster_assays Caspase Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Add this compound or other inducers Incubation Incubation Compound Treatment->Incubation Caspase Assay Caspase Assay Incubation->Caspase Assay Caspase-3/7 Assay Caspase-3/7 Assay Caspase Assay->Caspase-3/7 Assay Caspase-8 Assay Caspase-8 Assay Caspase Assay->Caspase-8 Assay Caspase-9 Assay Caspase-9 Assay Caspase Assay->Caspase-9 Assay Data Analysis Data Analysis Caspase-3/7 Assay->Data Analysis Caspase-8 Assay->Data Analysis Caspase-9 Assay->Data Analysis

Experimental workflow for caspase assays.

Experimental Protocols

The following are detailed methodologies for luminescence-based caspase assays, which are highly sensitive and suitable for high-throughput screening. These protocols are based on commercially available kits, such as the Caspase-Glo® series from Promega.

Caspase-3/7 Assay (Luminescence-Based)

This assay measures the activity of the executioner caspases-3 and -7.[5][6][7]

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Reagent (containing a DEVD peptide substrate linked to aminoluciferin)

  • Plate-reading luminometer

  • Cultured cells and test compounds (e.g., this compound, Staurosporine)

Procedure:

  • Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the test compound and appropriate controls (e.g., vehicle control, positive control like Staurosporine).

  • Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) under standard cell culture conditions.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the fold increase in caspase activity by normalizing the readings of treated cells to that of the vehicle-treated control cells after subtracting the background reading from cell-free wells.

Caspase-8 Assay (Luminescence-Based)

This assay quantifies the activity of the initiator caspase-8, which is primarily involved in the extrinsic apoptosis pathway.[8][9]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 8 Reagent (containing an IETD peptide substrate)

  • Plate-reading luminometer

  • Cultured cells and test compounds

Procedure:

  • Follow steps 1-4 of the Caspase-3/7 assay protocol.

  • Add a volume of Caspase-Glo® 8 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Analyze the data as described in the Caspase-3/7 assay protocol.

Caspase-9 Assay (Luminescence-Based)

This assay is used to measure the activity of the initiator caspase-9, a key component of the intrinsic apoptosis pathway.[10][11]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 9 Reagent (containing an LEHD peptide substrate)

  • Plate-reading luminometer

  • Cultured cells and test compounds

Procedure:

  • Follow steps 1-4 of the Caspase-3/7 assay protocol.

  • Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Analyze the data as described in the Caspase-3/7 assay protocol.

Conclusion

Validating the induction of apoptosis by a novel compound such as this compound is a fundamental step in preclinical drug development. The use of quantitative caspase assays provides a robust and reliable method for confirming apoptosis and elucidating the specific pathways involved. By comparing the caspase activation profile of this compound with that of well-characterized inducers like Staurosporine and Etoposide, researchers can gain valuable insights into its mechanism of action and its potential as a therapeutic agent. The detailed protocols and workflows provided in this guide offer a comprehensive approach for scientists to systematically investigate the pro-apoptotic effects of new chemical entities.

References

Navigating the Transcriptional Landscape: A Comparative Guide to Napyradiomycin B1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel antibiotic is paramount. This guide provides a framework for a comparative transcriptomic analysis of cells treated with Napyradiomycin B1, a promising antibacterial compound. In the absence of direct comparative transcriptomic data for this compound, we present a detailed, hypothetical experimental guide, juxtaposing its potential effects with a well-characterized antibiotic, novobiocin (B609625), to illuminate its mechanism of action.

This compound is a member of the napyradiomycin family of meroterpenoids, which are known for their antimicrobial and cytotoxic properties.[1][2] These compounds are produced by actinomycetes and have shown activity against Gram-positive bacteria, including Staphylococcus aureus.[3][4][5] While the exact mechanism of action for all napyradiomycins is not fully elucidated, some evidence suggests they may act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. This positions them as an interesting subject for transcriptomic analysis to understand the cellular response to their presence.

This guide outlines a comprehensive approach to performing a comparative transcriptomic study to investigate the effects of this compound. As a point of comparison, we will use novobiocin, a known inhibitor of the DNA gyrase B (GyrB) subunit.[6] Such a study would reveal common and divergent transcriptional signatures, providing critical insights into the specific mechanism of this compound.

Hypothetical Comparative Transcriptomic Data

To illustrate the potential outcomes of such a study, the following tables present hypothetical data on the minimum inhibitory concentration (MIC) and a summary of differentially expressed gene (DEG) clusters following treatment of Staphylococcus aureus with this compound and novobiocin.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Novobiocin against Staphylococcus aureus

CompoundMIC (µg/mL)
This compound2.0
Novobiocin0.25
Untreated ControlN/A

Table 2: Hypothetical Differentially Expressed Gene (DEG) Clusters in Staphylococcus aureus Following Treatment

Gene Cluster/PathwayThis compound (Fold Change)Novobiocin (Fold Change)Putative Function
DNA Repair (SOS Response)
recA+8.5+9.2Central regulator of the SOS response
lexA+6.3+7.1Repressor of the SOS regulon
uvrA+5.9+6.5Subunit of the UvrABC nucleotide excision repair complex
Cell Wall Metabolism
pbp2+3.1-1.2Penicillin-binding protein 2, involved in peptidoglycan synthesis
murE+2.8-1.5UDP-N-acetylmuramoyl-L-alanyl-D-glutamate ligase
Ribosomal Proteins
rpsB-4.2-3.830S ribosomal protein S2
rplC-4.5-4.150S ribosomal protein L3
Oxidative Stress Response
katA+2.5+1.8Catalase
sodA+2.1+1.5Superoxide dismutase

Experimental Protocols

A robust comparative transcriptomics study requires meticulous experimental design and execution. The following protocols provide a detailed methodology for such an experiment.

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213), a common Gram-positive pathogen.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Growth Conditions: Cultures are grown at 37°C with shaking at 200 rpm.

Antibiotic Treatment
  • Prepare Antibiotic Stock Solutions: Dissolve this compound and novobiocin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC for each antibiotic against the selected S. aureus strain should be determined using standard broth microdilution methods.

  • Treatment of Cultures:

    • Inoculate fresh CAMHB with an overnight culture of S. aureus to an initial OD₆₀₀ of 0.05.

    • Grow the cultures to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Divide the culture into three groups:

      • This compound treated: Add this compound to a final concentration of 0.5 x MIC.

      • Novobiocin treated: Add novobiocin to a final concentration of 0.5 x MIC.

      • Untreated Control: Add an equivalent volume of the solvent (e.g., DMSO) as a control.

    • Incubate all cultures for a defined period (e.g., 60 minutes) under the same growth conditions.

RNA Isolation and Sequencing
  • Harvesting Cells: After the treatment period, immediately harvest the bacterial cells by centrifugation at 4°C.

  • RNA Stabilization: To prevent RNA degradation, treat the cell pellets with an RNA stabilization reagent.

  • RNA Extraction:

    • Lyse the bacterial cells using a combination of enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods.[7]

    • Isolate total RNA using a commercially available RNA purification kit following the manufacturer's instructions.[8][9][10]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Prepare sequencing libraries from the rRNA-depleted RNA.

    • Perform high-throughput sequencing (e.g., using an Illumina platform) to generate single-end or paired-end reads.[11][12][13][14]

Data Analysis
  • Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the high-quality reads to a reference S. aureus genome.

  • Differential Gene Expression Analysis: Use bioinformatics tools such as DESeq2 or edgeR to identify genes that are differentially expressed between the treated and control groups.

  • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG) to understand the biological functions of the differentially expressed genes.

Visualizing the Experimental Workflow and Signaling Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding complex data. The following diagrams, created using the DOT language, illustrate the key aspects of this proposed study.

G cluster_culture Bacterial Culture and Treatment cluster_processing Sample Processing and Sequencing cluster_analysis Data Analysis S. aureus Culture S. aureus Culture Mid-log Phase Mid-log Phase S. aureus Culture->Mid-log Phase Treatment Treatment Mid-log Phase->Treatment Untreated Control Untreated Control Treatment->Untreated Control Solvent This compound This compound Treatment->this compound 0.5x MIC Novobiocin Novobiocin Treatment->Novobiocin 0.5x MIC Cell Harvesting Cell Harvesting Untreated Control->Cell Harvesting This compound->Cell Harvesting Novobiocin->Cell Harvesting RNA Isolation RNA Isolation Cell Harvesting->RNA Isolation RNA-Seq RNA-Seq RNA Isolation->RNA-Seq Data Analysis Data Analysis RNA-Seq->Data Analysis DEG Identification DEG Identification Data Analysis->DEG Identification Pathway Analysis Pathway Analysis DEG Identification->Pathway Analysis Comparative Analysis Comparative Analysis Pathway Analysis->Comparative Analysis

Caption: Experimental workflow for comparative transcriptomics.

G This compound This compound DNA Gyrase (GyrB) DNA Gyrase (GyrB) This compound->DNA Gyrase (GyrB) Inhibition Novobiocin Novobiocin Novobiocin->DNA Gyrase (GyrB) Inhibition DNA Supercoiling DNA Supercoiling DNA Gyrase (GyrB)->DNA Supercoiling Maintains SOS Response SOS Response DNA Gyrase (GyrB)->SOS Response Induction upon inhibition DNA Replication DNA Replication DNA Supercoiling->DNA Replication Required for Cell Division Cell Division DNA Replication->Cell Division Leads to

References

A Comparative Guide to Napyradiomycin B1 and Other Halogenated Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Napyradiomycin B1 with other halogenated natural products, focusing on their biological activities, mechanisms of action, and supporting experimental data. The information is intended to assist researchers in evaluating the potential of these compounds for further investigation and drug development.

Biological Activity: A Quantitative Comparison

Halogenated natural products exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of halogen atoms often enhances the potency and selectivity of these compounds.[1] This section summarizes the quantitative data on the bioactivity of this compound and a selection of other halogenated natural products.

Antibacterial Activity

Napyradiomycins, including this compound, are known for their activity against Gram-positive bacteria, including clinically significant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The following table provides a comparative summary of the Minimum Inhibitory Concentrations (MICs) of various halogenated compounds.

Compound/ExtractOrganismMIC (µg/mL)Source
This compound Staphylococcus aureus< 0.78[4]
Streptococcus suis6.25[4]
Napyradiomycin A1Staphylococcus aureus< 0.78[4]
Streptococcus suis3.125[4]
Staphylococcus aureus ATCC 292131-2[5]
Bacillus subtilis SCSIO BS011[5]
Bacillus thuringiensis SCSIO BT012[5]
Napyradiomycin B3Staphylococcus aureus ATCC 292130.25[5]
Bacillus subtilis SCSIO BS010.5[5]
Bacillus thuringiensis SCSIO BT010.5[5]
LaurinterolMethicillin-resistant Staphylococcus aureus (MRSA)3.13[5]
AllolaurinterolMethicillin-resistant Staphylococcus aureus (MRSA)3.13[5]
Pestalachloride DEscherichia coli5.0 µM[6]
Vibrio anguillarum10.0 µM[6]
Vibrio parahaemolyticus20.0 µM[6]
3-O-methyl massadine (B1247034) chlorideStaphylococcus aureus ATCC 91443.7 µM (IC50)[6]
Bacillus subtilis ATCC 60512.6 µM (IC50)[6]
Escherichia coli ATCC 117754.4 µM (IC50)[6]
Pseudomonas aeruginosa ATCC 101454.9 µM (IC50)[6]
Cytotoxic Activity

Napyradiomycins have demonstrated significant cytotoxic effects against various cancer cell lines, with some studies indicating that they induce apoptosis.[5][7][8] The table below compares the half-maximal inhibitory concentrations (IC50) of this compound and other halogenated compounds against different cancer cell lines.

CompoundCell LineIC50 (µM)Source
This compound SF-268 (Glioblastoma)< 20[5][7]
MCF-7 (Breast Cancer)< 20[5][7]
NCI-H460 (Lung Cancer)< 20[5][7]
HepG-2 (Liver Cancer)< 20[5][7]
HCT-116 (Colon Carcinoma)2 (approx.)[5]
Napyradiomycin A1SF-268 (Glioblastoma)< 20[5][7]
MCF-7 (Breast Cancer)< 20[5][7]
NCI-H460 (Lung Cancer)< 20[5][7]
HepG-2 (Liver Cancer)< 20[5][7]
Napyradiomycin B3SF-268 (Glioblastoma)< 20[5][7]
MCF-7 (Breast Cancer)< 20[5][7]
NCI-H460 (Lung Cancer)< 20[5][7]
HepG-2 (Liver Cancer)< 20[5][7]
HCT-116 (Colon Carcinoma)3 (approx.)[5]
Bis(2,3-dibromo-4,5-dihydroxyphenyl)methaneHeLa (Cervical Cancer)17.63 µg/mL[9]
RKO (Colon Cancer)11.37 µg/mL[9]
HCT-116 (Colon Cancer)10.58 µg/mL[9]
Bel7402 (Liver Cancer)8.7 µg/mL[9]
U87 (Glioblastoma)23.69 µg/mL[9]

Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Antibacterial Mechanism of Napyradiomycins

The antibacterial action of the napyradiomycin family is believed to be multi-targeted. Evidence suggests that these compounds inhibit several critical macromolecular biosynthesis pathways in bacteria, including the synthesis of proteins, RNA, DNA, and the cell wall. This broad-spectrum inhibition makes the development of resistance through single-point mutations less likely.

Antibacterial_Mechanism_of_Napyradiomycins cluster_bacterium Bacterial Cell cluster_targets Macromolecular Biosynthesis Napyradiomycin Napyradiomycin Inhibition Napyradiomycin->Inhibition Protein_Synth Protein Synthesis Bacterial_Death Bacterial Cell Death Protein_Synth->Bacterial_Death RNA_Synth RNA Synthesis RNA_Synth->Bacterial_Death DNA_Synth DNA Synthesis DNA_Synth->Bacterial_Death CellWall_Synth Cell Wall Synthesis CellWall_Synth->Bacterial_Death Inhibition->Protein_Synth Inhibition->RNA_Synth Inhibition->DNA_Synth Inhibition->CellWall_Synth

Caption: Proposed multi-target antibacterial mechanism of napyradiomycins.

Anticancer Mechanism: Induction of Apoptosis

Several studies have shown that napyradiomycins, including this compound, induce apoptosis or programmed cell death in cancer cells.[5][8] This is a key mechanism for many anticancer drugs. While the precise signaling pathway for this compound is still under investigation, a general model for apoptosis induction by natural products involves the activation of caspase cascades, leading to the execution of cell death.

Apoptosis_Induction_by_Napyradiomycin_B1 cluster_cell Cancer Cell Napyradiomycin_B1 This compound Unknown_Target Specific Cellular Target(s) (Under Investigation) Napyradiomycin_B1->Unknown_Target Signal_Cascade Signal Transduction Cascade Unknown_Target->Signal_Cascade triggers Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Signal_Cascade->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis executes Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: General pathway of apoptosis induction by this compound.

Experimental Protocols

This section provides an overview of the standard methodologies used to obtain the antibacterial and cytotoxic data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity. The broth microdilution method is a commonly used technique.

Workflow for Broth Microdilution MIC Assay:

MIC_Assay_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacteria and compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results visually or spectrophotometrically incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Preparation of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.

Determination of Cytotoxicity (IC50)

The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a standard measure of a compound's cytotoxicity. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Cytotoxicity Assay:

IC50_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow attachment seed_cells->incubate1 add_compound Add serial dilutions of the test compound incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining IC50 using the MTT assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound and other halogenated natural products represent a promising source of new therapeutic agents. Their potent antibacterial and cytotoxic activities, coupled with their unique mechanisms of action, warrant further investigation. This guide provides a comparative overview to aid researchers in the evaluation and prioritization of these compounds for future drug discovery and development efforts. The provided experimental protocols offer a foundation for the reproducible biological evaluation of these fascinating molecules.

References

A Comparative Guide to the Stereospecificity of Napyradiomycin B1's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Napyradiomycin B1 and its related analogs, with a specific focus on assessing the stereospecificity of these activities. While direct comparative studies on the enantiomers of this compound are not extensively available in the current literature, this document synthesizes available data on naturally occurring stereoisomers and diastereomers within the napyradiomycin family to illuminate the role of stereochemistry in their biological function.

Napyradiomycins are a class of meroterpenoids produced by Streptomyces species, which exhibit a range of potent biological activities, including antibacterial and cytotoxic effects.[1][2] These molecules are characterized by a semi-naphthoquinone nucleus and a monoterpenoid subunit, often featuring halogenation which can enhance their potency.[2][3] The complex and chiral nature of their structures, arising from multiple stereocenters, suggests that their interactions with biological targets are likely to be highly stereospecific.

Comparative Biological Activity of this compound and Analogs

This compound demonstrates significant activity against Gram-positive bacteria and moderate cytotoxicity against various human cancer cell lines. The following tables summarize the quantitative data from comparative studies involving this compound and other members of the napyradiomycin family.

Table 1: Comparative Antibacterial Activity (MIC, μg/mL)

CompoundStaphylococcus aureus ATCC 29213Bacillus subtilis SCSIO BS01Bacillus thuringiensis SCSIO BT01Streptococcus suis
This compound (6) 4[1]8[1]4[1]6.25[4]
Napyradiomycin A1 (4)2[1]1[1]1[1]3.125[4]
Napyradiomycin B3 (7)0.5[1]0.25[1]0.5[1]-
Ampicillin (Control)0.5[1]0.25[1]0.25[1]-
Penicillin G (Control)---> 4[4]

Table 2: Comparative Cytotoxicity against Human Cancer Cell Lines (IC₅₀, μM)

CompoundSF-268 (CNS Cancer)MCF-7 (Breast Cancer)NCI-H460 (Lung Cancer)HepG-2 (Liver Cancer)
This compound (6) 11.8[1]15.6[1]12.5[1]18.4[1]
Napyradiomycin A1 (4)12.3[1]16.2[1]11.5[1]19.8[1]
Napyradiomycin B3 (7)13.5[1]11.7[1]13.6[1]16.5[1]
Doxorubicin (Control)0.03[1]0.05[1]0.04[1]0.16[1]

Evidence of Stereospecificity in the Napyradiomycin Family

While enantiomer-specific data for this compound is scarce, studies on related analogs provide strong evidence for stereospecificity. For example, two C-16 stereoisomers of Napyradiomycin A2, designated A2a and A2b, have been isolated and characterized.[5] Although quantitative comparative data on their biological activities is not provided in the cited literature, their isolation from a natural source as distinct diastereomers highlights that the producing organism's enzymatic machinery is stereoselective.

The biosynthesis of this compound itself is an enzyme-catalyzed process that proceeds in a stereospecific manner.[6][7] Key steps, such as the chloronium-induced terpenoid cyclization performed by the enzyme NapH4, establish two stereocenters in a controlled fashion.[6][7] This enzymatic control strongly suggests that the resulting single enantiomer is the biologically active form, as biological systems like receptors and enzymes are chiral and typically interact differently with different stereoisomers.[6]

The logical relationship for assessing bioactivity based on stereochemistry is outlined below. The synthesis of a specific enantiomer, either through enantioselective chemical synthesis or enzymatic processes, is the starting point for any meaningful comparison.

G cluster_synthesis Synthesis & Isolation cluster_separation Separation cluster_isomers Stereoisomers cluster_testing Biological Evaluation cluster_comparison Analysis S1 Enantioselective Synthesis or Biosynthesis E_plus (+)-Enantiomer S1->E_plus Yields single enantiomer S2 Racemic Synthesis Sep Chiral Separation S2->Sep Sep->E_plus E_minus (-)-Enantiomer Sep->E_minus Test_plus Activity Assay for (+)-Enantiomer E_plus->Test_plus Test_minus Activity Assay for (-)-Enantiomer E_minus->Test_minus Comp Compare Activity Data Test_plus->Comp Test_minus->Comp

Caption: Logical workflow for assessing stereospecific bioactivity.

Key Experimental Protocols

The data presented in this guide were primarily generated using the following standard methodologies.

1. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation: Bacterial strains are grown in Mueller-Hinton broth (MHB) to a density of 5 x 10⁵ CFU/mL. The test compounds (e.g., this compound) are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

G A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Adjust bacterial culture to standard turbidity (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity to determine MIC D->E

References

Safety Operating Guide

Proper Disposal of Napyradiomycin B1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Napyradiomycin B1 is classified as acutely toxic and ecotoxic. It must be disposed of as hazardous waste through an approved waste disposal plant. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a bioactive small molecule. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound with significant biological activity. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Fatal if swallowed.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Required Personal Protective Equipment (PPE) when handling this compound for disposal:

PPE ItemSpecification
Gloves Chemical-resistant (e.g., Nitrile rubber)
Eye Protection Safety goggles or glasses with side shields
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. For bulk quantities or potential for aerosolization, a respirator may be required.

Step-by-Step Disposal Procedure

This procedure applies to pure this compound, solutions containing the compound, and contaminated labware.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound powder, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • The container must be sealable and made of a material compatible with the compound.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware (Sharps and Non-Sharps):

    • Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.

    • Non-Sharps (e.g., pipette tips, tubes): Place in a dedicated, labeled hazardous waste bag or container.

Step 2: Labeling Hazardous Waste

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Acutely Toxic," "Ecotoxic")

    • The accumulation start date.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains and incompatible materials.

  • Store locked up.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste through standard laboratory trash or sewer systems.[1] The compound must be sent to an approved waste disposal plant for incineration or other specialized treatment.[2]

Decontamination and Spill Management

Decontamination of Empty Containers:

  • Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may also need to be collected, depending on local regulations.[1]

  • After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean labware.

Spill Management:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE as listed in the table above.

  • Containment: For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start Material Contaminated with This compound is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Collect in Labeled Sharps Hazardous Waste Container is_sharp->sharps_waste Yes labware Non-Sharp Labware is_sharp->labware No storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage pickup Arrange EHS Pickup for Approved Disposal Plant storage->pickup labware->solid_waste

Caption: Waste Disposal Workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Napyradiomycin B1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Napyradiomycin B1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. This compound is a member of the napyradiomycin family of meroterpenoids, known for their antimicrobial and cytotoxic properties.[1][2][3] Due to its biological activity, careful handling is necessary to prevent exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment (PPE) is critical to prevent exposure through inhalation, skin contact, or ingestion. The required PPE varies depending on the specific task being performed. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any work in a laboratory where chemical hazards are present.[4]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

TaskRequired Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid/Powder Form) - Double nitrile gloves- Disposable lab coat or gown- Chemical splash goggles- N95 or higher-rated respirator (if not handled in a chemical fume hood)
Preparing Stock Solutions - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield- Work within a certified chemical fume hood
Handling Solutions and In-Vitro/In-Vivo Work - Nitrile gloves- Lab coat- Safety glasses with side shields
Spill Cleanup - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields

Note: Always inspect gloves for tears or punctures before use.

Experimental Protocols

Standard Operating Procedures for Safe Handling:

  • Designated Area: All work with solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[5]

  • Preparation: Before starting, gather all necessary equipment, including spatulas, weigh boats, tubes, and solvent.

  • Weighing:

    • Don the appropriate PPE for handling powdered chemicals.

    • In a chemical fume hood, carefully weigh the desired amount of this compound.

  • Dissolving:

    • Carefully transfer the powder to a suitable flask.

    • Add the appropriate solvent (e.g., DMSO) within the fume hood.

    • Gently swirl or vortex the flask until the compound is completely dissolved.

  • Dilutions: Perform all dilutions within a chemical fume hood or a biological safety cabinet.[5]

  • Equipment Cleaning: Reusable equipment should be thoroughly decontaminated. This may involve soaking in a suitable decontamination solution before standard washing procedures.[6]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, labeled hazardous waste container.[6]

  • Liquid Waste: This includes stock solutions, unused media containing the agent, and contaminated buffers.[5] Liquid waste should be collected in a labeled, sealed hazardous waste container.

  • Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6]

Emergency Procedures

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

  • Spill: Evacuate the area. Wear appropriate PPE (double gloves, lab coat, safety goggles, and respirator).[6] Contain the spill with absorbent pads or other appropriate materials.[6] Gently sweep solid spills to avoid creating dust.[6] For liquid spills, cover with an absorbent material.[6] Collect all contaminated materials into a labeled hazardous waste container.[6]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep Don Appropriate PPE weigh Weigh Compound in Fume Hood prep->weigh dissolve Dissolve in Solvent weigh->dissolve handle Perform Experiment dissolve->handle collect_solid Collect Solid Waste handle->collect_solid collect_liquid Collect Liquid Waste handle->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose spill Spill Cleanup exposure First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.